molecular formula C49H55N9O6S B12362912 PROTAC VHL-type degrader-1

PROTAC VHL-type degrader-1

Número de catálogo: B12362912
Peso molecular: 898.1 g/mol
Clave InChI: JMKJBGWUGVQXJT-SVJXQAPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PROTAC VHL-type degrader-1 is a useful research compound. Its molecular formula is C49H55N9O6S and its molecular weight is 898.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C49H55N9O6S

Peso molecular

898.1 g/mol

Nombre IUPAC

(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H55N9O6S/c1-30-43(65-29-51-30)32-21-19-31(20-22-32)26-50-45(61)39-25-34(59)28-58(39)48(64)44(49(2,3)4)53-40(60)18-6-5-11-23-56-27-33(54-55-56)13-12-24-57-38-17-10-8-15-36(38)42(47(57)63)41-35-14-7-9-16-37(35)52-46(41)62/h7-10,14-17,19-22,27,29,34,39,44,59,63H,5-6,11-13,18,23-26,28H2,1-4H3,(H,50,61)(H,53,60)/t34-,39+,44-/m1/s1

Clave InChI

JMKJBGWUGVQXJT-SVJXQAPASA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4C=C(N=N4)CCCN5C6=CC=CC=C6C(=C5O)C7=C8C=CC=CC8=NC7=O)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4C=C(N=N4)CCCN5C6=CC=CC=C6C(=C5O)C7=C8C=CC=CC8=NC7=O)O

Origen del producto

United States

Foundational & Exploratory

The Core Principle of VHL-Type PROTAC Degrader-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the principle of action for PROTAC VHL-type degrader-1, a molecule designed to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein. By hijacking the body's natural protein disposal system, this Proteolysis Targeting Chimera (PROTAC) offers a novel therapeutic strategy, particularly in contexts such as enhancing the efficacy of ATR inhibitors in cancer therapy.[1][2][3] This guide details the molecular mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of the critical pathways and workflows.

Principle of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules engineered with two distinct ligands connected by a chemical linker.[4][5] One ligand is designed to bind to a specific target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This compound utilizes a ligand that specifically engages the von Hippel-Lindau (VHL) E3 ligase, a well-characterized component of the ubiquitin-proteasome system (UPS).[1][2][3]

The fundamental principle of action revolves around inducing proximity between the target protein, ATM, and the VHL E3 ligase.[4] This process can be broken down into the following key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the ATM protein and the VHL E3 ligase, forming a key ternary complex (ATM:PROTAC:VHL).[6][7][8] The stability and efficiency of this complex formation are critical determinants of the degrader's potency.[]

  • Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the ATM protein.[4][10] This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation : The polyubiquitinated ATM protein is then recognized as a substrate for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[4][5][10] The proteasome unfolds and cleaves the ATM protein into small peptides.

  • Catalytic Cycle : A key advantage of PROTACs is their catalytic nature. After the degradation of the target protein, the PROTAC molecule is released and can bind to another ATM protein and VHL E3 ligase, initiating another cycle of degradation.[4][10] This allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Quantitative Data for this compound (Compound 9b)

The following tables summarize the quantitative data for this compound (referred to as compound 9b in the source literature) in its activity against the ATM protein. This data is essential for evaluating its potency and efficacy.

Table 1: Degradation Performance of this compound

ParameterValueCell LineConditionsReference
DC50 28.2 nMHCT11624h treatment[1]
Dmax >95%HCT11624h treatment[1]
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of this compound Components

Binding InteractionMethodBinding Affinity (Kd)Reference
PROTAC to ATMNot specifiedNot available
PROTAC to VHLNot specifiedNot available

Note: Specific binding affinity (Kd) values for the individual interactions of this compound with ATM and VHL are not explicitly provided in the referenced materials. These values are typically determined using biophysical assays as described in the protocols below.

Experimental Protocols

The characterization of a PROTAC degrader involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation Analysis

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[10][11]

Objective : To quantify the dose-dependent degradation of a target protein (e.g., ATM) induced by a PROTAC.

Materials :

  • Cell culture reagents and a suitable cell line (e.g., HCT116).

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer buffer/system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-ATM and anti-loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure :

  • Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[10]

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.[10]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading for each sample.[12]

  • Sample Preparation : Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Protein Transfer : Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (for the target protein and loading control) overnight at 4°C.[12][13]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis : Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, making it suitable for characterizing ternary complex formation.[8][]

Objective : To measure the binding affinities and kinetics of the binary and ternary complexes involving the PROTAC, target protein, and E3 ligase.

Materials :

  • SPR instrument and sensor chips (e.g., SA or CM5 chip).

  • Purified, biotinylated VHL E3 ligase complex.

  • Purified target protein (ATM).

  • This compound.

  • SPR running buffer (e.g., HBS-EP+).

Procedure :

  • Immobilization : Immobilize the biotinylated VHL E3 ligase onto a streptavidin (SA) sensor chip to a target response level.[8]

  • Binary Interaction Analysis (PROTAC to VHL) : Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

  • Binary Interaction Analysis (Target to VHL) : Inject a series of concentrations of the target protein (ATM) over the VHL surface to confirm minimal direct interaction in the absence of the PROTAC.

  • Ternary Complex Analysis :

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (ATM) mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL surface. The resulting sensorgrams will show the formation and dissociation of the ternary complex.

  • Data Analysis : Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to calculate the kinetic and affinity constants. The enhancement of binding in the presence of all three components can be used to determine the cooperativity of ternary complex formation.[8]

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[10]

Objective : To detect the poly-ubiquitination of the target protein (ATM) in cells upon PROTAC treatment.

Materials :

  • Materials from the Western Blot protocol.

  • Proteasome inhibitor (e.g., MG132).

  • Antibody for immunoprecipitation (IP) of the target protein (anti-ATM).

  • Antibody against ubiquitin (e.g., P4D1 or FK2).

  • Protein A/G magnetic beads.

  • Elution buffer.

Procedure :

  • Cell Treatment : Treat cells with the PROTAC at a concentration known to cause degradation. As a control, co-treat a set of cells with the PROTAC and a proteasome inhibitor (MG132). The MG132 will block the degradation of the ubiquitinated protein, allowing it to accumulate.

  • Cell Lysis : Lyse the cells using a suitable lysis buffer.

  • Immunoprecipitation (IP) :

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the lysates with an anti-ATM antibody to capture the target protein.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot : Elute the captured proteins from the beads and perform a Western blot as described in Protocol 3.1.

  • Detection : Probe the membrane with an anti-ubiquitin antibody.

  • Data Analysis : A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is more pronounced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the ATM protein.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes and relationships in VHL-type PROTAC action.

PROTAC_Signaling_Pathway PROTAC PROTAC VHL-type degrader-1 TernaryComplex Ternary Complex (ATM:PROTAC:VHL) PROTAC->TernaryComplex Binds POI Target Protein (ATM) VHL VHL E3 Ligase Complex POI->TernaryComplex Binds VHL->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated ATM TernaryComplex->PolyUbPOI Poly-ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruitment & Ub Transfer E1E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Signaling pathway of VHL-type PROTAC-mediated protein degradation.

PROTAC_Experimental_Workflow start PROTAC Design & Synthesis binding_assays Binary Binding Assays (e.g., SPR, ITC) start->binding_assays ternary_assays Ternary Complex Formation (e.g., SPR, AlphaLISA, FRET) binding_assays->ternary_assays ubiquitination_assays Target Ubiquitination Assay (IP-Western) ternary_assays->ubiquitination_assays degradation_assays Protein Degradation Assay (Western Blot) ubiquitination_assays->degradation_assays functional_assays Cellular Functional Assays (e.g., Viability, Apoptosis) degradation_assays->functional_assays end Lead Optimization functional_assays->end

Caption: A typical experimental workflow for evaluating a PROTAC degrader.

Ternary_Complex_Logic PROTAC PROTAC POI_Ligand Target Ligand (binds ATM) PROTAC->POI_Ligand Linker Linker PROTAC->Linker VHL_Ligand E3 Ligand (binds VHL) PROTAC->VHL_Ligand TernaryComplex Productive Ternary Complex PROTAC->TernaryComplex Mediates POI Target Protein (ATM) POI_Ligand->POI Binds VHL VHL E3 Ligase VHL_Ligand->VHL Binds POI->TernaryComplex Forms VHL->TernaryComplex Forms

Caption: Logical relationship of components in the ternary complex.

References

An In-depth Technical Guide to the Discovery and Development of VHL-type PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC VHL-type Degraders

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite structure brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[3] VHL-type PROTACs have demonstrated significant potential in targeting a wide range of proteins implicated in various diseases, particularly cancer. This guide provides a comprehensive technical overview of the discovery and development of VHL-recruiting PROTACs, with a focus on core principles, experimental methodologies, and data interpretation.

The Mechanism of Action: Hijacking the VHL-E3 Ligase Machinery

The catalytic cycle of a VHL-based PROTAC is a multi-step process that results in the degradation of the target protein. The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex.[4] The stability and conformation of this ternary complex are critical for the subsequent steps. Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage another POI molecule.[1]

PROTAC-mediated protein degradation pathway.

Discovery and Development Workflow

The development of a VHL-type PROTAC degrader is a systematic process that involves several key stages, from initial target validation to the selection of a clinical candidate.

PROTAC_Discovery_Workflow VHL-type PROTAC Discovery & Development Workflow Target_Validation 1. Target Validation (Biological rationale for degradation) Ligand_ID 2. Ligand Identification (POI binder & VHL ligand) Target_Validation->Ligand_ID PROTAC_Design 3. PROTAC Design & Synthesis (Linker optimization) Ligand_ID->PROTAC_Design In_Vitro_Screening 4. In Vitro Screening (Binding, Ternary Complex, Degradation) PROTAC_Design->In_Vitro_Screening In_Vitro_Screening->PROTAC_Design Iterative Optimization Cellular_Assays 5. Cellular Assays (Potency, Selectivity, MOA) In_Vitro_Screening->Cellular_Assays Cellular_Assays->PROTAC_Design Iterative Optimization In_Vivo_Studies 6. In Vivo Studies (PK/PD, Efficacy, Toxicology) Cellular_Assays->In_Vivo_Studies Candidate_Selection 7. Clinical Candidate Selection In_Vivo_Studies->Candidate_Selection Western_Blot_Workflow Western Blot Workflow for PROTAC Degradation Cell_Treatment 1. Cell Treatment (Dose-response or time-course) Cell_Lysis 2. Cell Lysis (Protein extraction) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Protein_Transfer Immunoblotting 6. Immunoblotting (Primary & secondary antibodies) Protein_Transfer->Immunoblotting Signal_Detection 7. Signal Detection (Chemiluminescence) Immunoblotting->Signal_Detection Data_Analysis 8. Data Analysis (Densitometry, DC50/Dmax calculation) Signal_Detection->Data_Analysis

References

The Vanguard of Targeted Therapeutics: A Technical Guide to PROTAC VHL-type Degrader-1 Target Engagement Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. This technical guide provides an in-depth exploration of PROTACs that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of specific proteins of interest. A critical aspect of developing effective and selective VHL-type PROTACs is the robust characterization of their engagement with the target protein and the subsequent downstream biological consequences. This document outlines key target engagement biomarkers, provides detailed experimental protocols for their quantification, and presents representative data to guide researchers in this rapidly evolving field.

The PROTAC VHL-type Degrader-1: Mechanism of Action

VHL-type PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The fundamental principle of their action is to induce proximity between the POI and the VHL E3 ligase complex, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]

The catalytic cycle begins with the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides.[4] The PROTAC molecule is then released and can engage in another round of degradation, highlighting its catalytic nature.

The von Hippel-Lindau tumor suppressor protein (VHL) is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[5] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation domain of its natural substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and subsequent degradation.[2][6] VHL-recruiting PROTACs effectively mimic this interaction to induce the degradation of a desired target protein.

PROTAC_VHL_Signaling_Pathway This compound Signaling Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL_E3_Ligase VHL E3 Ligase Complex PROTAC->VHL_E3_Ligase Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL_E3_Ligase->Ternary_Complex Ub Ubiquitin Polyubiquitination Polyubiquitination of POI Ub->Polyubiquitination Proteasome 26S Proteasome Proteasome->PROTAC Releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ternary_Complex->Polyubiquitination Catalyzes Polyubiquitination->Proteasome Targets for Degradation

Diagram 1: this compound Signaling Pathway.

Key Target Engagement Biomarkers and Quantitative Analysis

To thoroughly characterize the activity of a VHL-type PROTAC, a panel of biomarkers should be assessed. These biomarkers provide insights into target engagement, the mechanism of action, and the potency of the degrader.

Direct Target Engagement

Direct engagement of the PROTAC with its intended target protein and the VHL E3 ligase is the initial and critical step.

  • NanoBRET Target Engagement Assay: This live-cell assay measures the binding of the PROTAC to the target protein or the E3 ligase. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged protein (e.g., VHL or the POI) and a fluorescent tracer that binds to the same protein. Competitive displacement of the tracer by the PROTAC results in a decrease in the BRET signal, allowing for the determination of the half-maximal inhibitory concentration (IC50).[7][8]

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.

  • NanoBRET Ternary Complex Assay: This assay quantifies the formation of the POI-PROTAC-VHL complex in living cells. The POI is tagged with NanoLuc, and the VHL E3 ligase is tagged with a HaloTag that is labeled with a fluorescent ligand. The proximity induced by the PROTAC brings the NanoLuc and the fluorescent ligand close enough for BRET to occur.[7]

Target Protein Degradation

The ultimate desired outcome of PROTAC activity is the degradation of the target protein.

  • Western Blotting: This is a widely used and robust method to quantify the reduction in the levels of the target protein. By treating cells with varying concentrations of the PROTAC, one can determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][4]

  • Quantitative Mass Spectrometry (Proteomics): This powerful technique provides a global and unbiased view of changes in the proteome following PROTAC treatment. It is the gold standard for confirming on-target degradation and assessing off-target effects. Methods like Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) can be employed.[9][10]

Downstream Pathway Modulation

Degradation of the target protein is expected to modulate downstream signaling pathways.

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α) Levels: Since VHL's natural substrate is HIF-1α, prolonged treatment with a VHL ligand-containing PROTAC can sometimes lead to the stabilization and accumulation of HIF-1α.[2] Monitoring HIF-1α levels can therefore serve as a biomarker for VHL engagement and potential on-target liabilities. Conversely, in certain contexts, potent VHL-based PROTACs have been shown to lead to the degradation of HIF-1α.[11]

Quantitative Data Summary

The following tables present representative quantitative data for a hypothetical this compound, illustrating the types of results obtained from the described assays.

Table 1: Target Engagement and Ternary Complex Formation

Assay TypeTargetParameterValue
NanoBRET Target EngagementProtein of InterestIC5050 nM
NanoBRET Target EngagementVHL E3 LigaseIC5025 nM
NanoBRET Ternary ComplexPOI-PROTAC-VHLEC50100 nM

Table 2: Cellular Degradation Potency

Cell LineTarget ProteinDC50Dmax
HeLaProtein of Interest75 nM>95%
293TProtein of Interest90 nM>90%

Table 3: Global Proteomics Analysis (TMT-MS)

ProteinLog2 Fold Change (PROTAC vs. Vehicle)p-value
Protein of Interest -4.5 <0.001
Off-target Protein A-0.2>0.05
Off-target Protein B0.1>0.05
HIF-1α 1.8 <0.01

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a VHL-type PROTAC.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for the loading control.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Western_Blot_Workflow Western Blot Experimental Workflow Start Start Cell_Culture Cell Seeding & Treatment with PROTAC Start->Cell_Culture Cell_Lysis Cell Lysis & Lysate Collection Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End End Analysis->End

Diagram 2: Western Blot Experimental Workflow.
Quantitative Mass Spectrometry (TMT-based)

This protocol provides a general workflow for quantitative proteomics analysis of PROTAC selectivity using Tandem Mass Tag (TMT) labeling.

Materials:

  • Cell line of interest

  • This compound and vehicle control

  • Lysis buffer (e.g., 8 M urea in 100 mM TEAB)

  • DTT and iodoacetamide

  • Trypsin

  • TMT labeling reagents

  • High-pH reversed-phase fractionation kit

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with the PROTAC at the desired concentration and time point. Include a vehicle-treated control.

  • Cell Lysis and Protein Digestion: Lyse the cells in urea-based buffer. Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

  • TMT Labeling: Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase fractionation to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the TMT reporter ions. Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.

Quantitative_Proteomics_Workflow Quantitative Proteomics (TMT) Workflow Start Start Cell_Treatment Cell Treatment with PROTAC & Vehicle Start->Cell_Treatment Lysis_Digestion Cell Lysis & Protein Digestion Cell_Treatment->Lysis_Digestion TMT_Labeling TMT Labeling of Peptides Lysis_Digestion->TMT_Labeling Pooling_Fractionation Sample Pooling & Fractionation TMT_Labeling->Pooling_Fractionation LC_MS LC-MS/MS Analysis Pooling_Fractionation->LC_MS Data_Analysis Data Analysis & Protein Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Diagram 3: Quantitative Proteomics (TMT) Workflow.

Conclusion

The development of VHL-type PROTACs holds immense promise for targeting previously "undruggable" proteins and addressing a wide range of diseases. A thorough understanding and quantification of target engagement biomarkers are critical for the successful development of these novel therapeutics. This technical guide provides a comprehensive framework for researchers to design and execute key experiments, interpret the resulting data, and advance their PROTAC discovery programs. The integration of cellular and proteomic approaches will be instrumental in creating the next generation of potent and selective protein degraders.

References

A Technical Guide to the Mechanism of Target Degradation by PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hijacking the Cellular Machinery

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of two key ligands connected by a flexible linker: one binds a target protein, and the other recruits an E3 ubiquitin ligase.[3]

This guide focuses on the mechanism of PROTAC VHL-type degrader-1 , a recently identified compound also known as compound 9b . This specific PROTAC recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[4][5] Studies have shown that compound 9b potently and selectively degrades ATM in colorectal cancer cell lines, leading to cell cycle arrest and apoptosis, highlighting its therapeutic potential.[4][6] Understanding the intricate molecular steps of this process is critical for the rational design and optimization of future protein degraders.

Core Mechanism: The Path to Degradation

The catalytic cycle of a VHL-based PROTAC is an orchestrated, multi-step process that culminates in the destruction of the target protein. This mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[7]

The key steps are:

  • Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, simultaneously binding to the target protein (ATM) and the VHL E3 ligase complex. This forms a transient, key intermediate known as the ternary complex (ATM-PROTAC-VHL).[2] The stability and conformation of this complex are critical for degradation efficiency and are heavily influenced by the PROTAC's linker design.[8]

  • Ubiquitination of the Target: Once in close proximity within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the ATM protein.[9] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[10] The proteasome captures the polyubiquitinated ATM, unfolds it, and degrades it into small peptides. The PROTAC molecule and the VHL ligase are then released and can participate in further degradation cycles.[7]

PROTAC_VHL_Mechanism POI Target Protein (ATM) Ternary Ternary Complex (ATM-PROTAC-VHL) POI->Ternary PROTAC PROTAC VHL-type degrader-1 PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Release Ternary->VHL Ubiquitination Poly-ubiquitinated ATM Ternary->Ubiquitination Ubiquitin Transfer E2 E2-Ub E2->Ternary Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle Recycling

Caption: Catalytic cycle of VHL-mediated targeted protein degradation.

Quantitative Analysis of VHL-based PROTACs

The efficacy of a PROTAC is defined by several key quantitative parameters, including its binding affinities (Kd), the concentration required to degrade 50% of the target protein (DC50), and the maximum percentage of degradation achieved (Dmax).[11]

While "this compound" (compound 9b) has been shown to potently degrade ATM, specific degradation data (DC50, Dmax) from the initial publication were not available in the searched abstracts.[5] The table below presents representative data from other well-characterized VHL-based PROTACs to illustrate typical efficacy parameters for this class of degraders.[11][12]

PROTAC NameTarget ProteinVHL Binding (Kd, nM)Target Binding (Kd, nM)Cooperativity (α)DC50 (nM)Dmax (%)Cell Line
MZ1 BRD46718>5~10>90HeLa
ARV-771 BET Proteins-3-10-<5>95LNCaP
DT2216 BCL-XL---~25>90MOLT-4
Compound 1 p38α-5300-210>90-
ACBI1 SMARCA2---6>95-
  • Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not publicly available in the cited sources. This data is illustrative of VHL-PROTAC performance and is not specific to this compound.

Key Experimental Protocols

The characterization of a novel PROTAC, such as VHL-type degrader-1, involves a series of robust biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Protocol 1: Western Blotting for Protein Degradation

This is the most fundamental assay to quantify the reduction in target protein levels following PROTAC treatment and is used to determine DC50 and Dmax values.[4][7]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SW620 colorectal cancer cells) in multi-well plates, ensuring they reach 70-80% confluency at the time of treatment.[4]

    • For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

    • For time-course experiments, treat cells with a fixed PROTAC concentration and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Immunoblotting:

    • Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody against the target protein (ATM) and a loading control (e.g., GAPDH, β-actin).[11]

  • Detection and Analysis:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Apply a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.[11]

Western_Blot_Workflow start Plate Cells treat Treat with PROTAC (Dose-Response / Time-Course) start->treat lyse Cell Lysis & Protein Quantification (BCA) treat->lyse sds SDS-PAGE lyse->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-ATM, Anti-GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end Determine DC50 / Dmax analyze->end

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Protocol 2: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the ternary complex in solution. It provides insight into the potency and kinetics of complex formation.[9][11]

Methodology:

  • Reagent Preparation:

    • Utilize purified, tagged proteins: a GST-tagged target protein (e.g., GST-ATM) and a His-tagged VHL E3 ligase complex (His-VCB).[8]

    • Use a FRET donor-labeled antibody for one tag (e.g., Terbium [Tb]-conjugated anti-GST) and a FRET acceptor-labeled antibody for the other (e.g., Alexa Fluor 488 [AF488]-conjugated anti-His).[11]

  • Assay Setup:

    • In a low-volume, 384-well microplate, combine the tagged proteins, the corresponding labeled antibodies, and the assay buffer.

    • Add a serial dilution of the PROTAC compound to the wells. Include controls with no PROTAC and controls with non-binding ligands.[8]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow the ternary complex to form and the FRET signal to stabilize.[11]

    • Measure the TR-FRET signal using a compatible plate reader, exciting the Terbium donor and measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (due to the "hook effect") can be analyzed to determine the potency of ternary complex formation.[9]

TR_FRET_Workflow start Prepare Reagents reagents Tagged Target (GST-ATM) Tagged Ligase (His-VHL) Labeled Antibodies (Anti-GST-Tb, Anti-His-AF488) start->reagents setup Combine Reagents in 384-well Plate reagents->setup titrate Add Serial Dilution of PROTAC setup->titrate incubate Incubate (e.g., 180 min) to Form Ternary Complex titrate->incubate read Measure TR-FRET Signal in Plate Reader incubate->read analyze Calculate FRET Ratio & Plot vs. Concentration read->analyze end Assess Ternary Complex Formation Potency analyze->end

Caption: Workflow for TR-FRET based ternary complex formation assay.
Protocol 3: In-Cell Target Ubiquitination Assay

This assay directly confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein. This is typically done via immunoprecipitation followed by Western blotting.[6]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells and treat with the PROTAC as described in Protocol 1. It is crucial to include a control treated with both the PROTAC and a proteasome inhibitor (e.g., MG132). This prevents the degradation of the ubiquitinated target, allowing it to accumulate and be detected.

  • Cell Lysis:

    • Lyse cells in a buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619) to preserve the ubiquitin chains on the target protein.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein (anti-ATM) conjugated to magnetic or agarose beads. This will specifically pull down the ATM protein and any associated proteins.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads using a low-pH buffer or by boiling in Laemmli sample buffer.

    • Perform a Western blot on the eluted samples as described in Protocol 1.

  • Detection and Analysis:

    • Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1).

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes (which should be enhanced in the MG132 co-treated lane) indicates successful poly-ubiquitination of ATM.[6]

Conclusion

This compound (compound 9b) exemplifies the power of targeted protein degradation, effectively co-opting the VHL E3 ligase to induce the selective, proteasome-dependent removal of ATM kinase. The mechanism hinges on the efficient formation of a productive ternary complex, which facilitates target ubiquitination. The systematic application of quantitative cellular and biophysical assays is essential for characterizing the efficacy of such degraders and for guiding the development of next-generation therapeutics. As the field advances, a deeper understanding of these molecular mechanisms will continue to unlock the potential of PROTAC technology to address previously "undruggable" targets in human disease.

References

The Structural Biology of VHL-Type PROTAC Degraders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention is undergoing a significant transformation, moving beyond conventional inhibition to targeted protein degradation. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules are engineered to hijack the cell's native quality control machinery, specifically the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[1]

A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By acting as a molecular bridge, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[3] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][3]

Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has become a popular and effective choice for PROTAC design.[3][4] This is due to its well-characterized structure, the availability of high-affinity small molecule ligands, and its broad tissue expression.[3][5][6] Understanding the precise three-dimensional arrangement of the VHL-PROTAC-target ternary complex is paramount for rational drug design. Structural biology techniques, therefore, provide invaluable insights into the molecular interactions that govern the formation, stability, and efficacy of these complexes, guiding the optimization of next-generation degraders.[7][8]

The Mechanism of Action: Orchestrating Protein Destruction

The catalytic cycle of a VHL-based PROTAC is a multi-step process that culminates in the selective degradation of the target protein. The process begins once the PROTAC enters the cell and engages with both the VHL E3 ligase complex (typically a complex of VHL, Elongin B, and Elongin C, denoted as VCB) and the target protein.[4][9] This leads to the formation of the critical ternary complex, the cornerstone of PROTAC activity.[9]

A key concept in the formation of this complex is cooperativity . Positive cooperativity occurs when the binding of the PROTAC to one of the proteins enhances its affinity for the other, resulting in a more stable ternary complex than predicted from the individual binary binding affinities.[10] This enhanced stability is often crucial for efficient ubiquitination and subsequent degradation.[10][11] The structure of the ternary complex reveals how the PROTAC can induce new protein-protein interactions between the E3 ligase and the target, which are critical for achieving high cooperativity and selectivity.[8] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation. The PROTAC is then released and can engage in another catalytic cycle.[3]

PROTAC_Mechanism cluster_nodes cluster_complex cluster_ub cluster_degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VHL-type PROTAC PROTAC->Ternary Bridges VHL VHL E3 Ligase (VCB Complex) VHL->Ternary Binds Ternary->PROTAC Released & Recycled POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Catalyzes Ubiquitination Ub Ubiquitin (from E1/E2) Ub->POI_Ub Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

The catalytic cycle of a VHL-based PROTAC degrader.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key parameters that can be quantified through various biophysical and cellular assays. These include binary binding affinities, ternary complex formation and stability, and cellular degradation potency. The tables below summarize representative data for well-characterized VHL-based PROTACs, such as MZ1, which targets BET bromodomain proteins (BRD2, BRD3, BRD4).

Table 1: Biophysical Characterization of MZ1

ParameterTargetValueMethodReference
Binary Binding Affinity (Kd) VCB Complex66 nMITC[10]
BRD4BD215 nMITC[10]
Ternary Complex Affinity (Kd) VCB + BRD4BD21.7 nMITC[8]
Cooperativity (α) VCB + BRD4BD2~9ITC[8]
Ternary Complex Half-life (t1/2) VCB + BRD4BD2~12 minSPR[12]
VCB + BRD3BD2~0.5 minSPR[12]

VCB: VHL-ElonginC-ElonginB complex; BD2: Second Bromodomain; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: Cellular Degradation Potency of MZ1

ParameterTarget ProteinCell LineValueReference
DC50 (2h) BRD4HeLa24 nM[12]
BRD2HeLa13 nM[12]
BRD3HeLa110 nM[12]
Dmax (2h) BRD4HeLa>90%[12]
BRD2HeLa>90%[12]
BRD3HeLa~70%[12]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

X-Ray Crystallography for Ternary Complex Structure Determination

X-ray crystallography provides high-resolution, atomic-level snapshots of PROTAC-induced ternary complexes.[7] These structures are invaluable for understanding the specific molecular interactions that drive complex formation and cooperativity, and they serve as a blueprint for rational, structure-based design of new degraders.[7][8][13] The first ternary crystal structure of a PROTAC, VHL:MZ1:BRD4, was a landmark achievement in the field.[4][13]

Detailed Methodology:

  • Protein Expression and Purification:

    • Express the target protein (e.g., a bromodomain of BRD4) and the components of the VHL E3 ligase complex (VHL, ElonginB, ElonginC) separately, typically in E. coli or insect cells.

    • Incorporate affinity tags (e.g., His-tag, GST-tag) to facilitate purification.

    • Purify each protein individually using affinity chromatography followed by size-exclusion chromatography (SEC) to ensure high purity and homogeneity.[7][14] The VHL, ElonginB, and ElonginC proteins are co-expressed or mixed post-purification to form the stable VCB complex.

  • Ternary Complex Formation:

    • To form the ternary complex, mix the purified target protein and the VCB complex with the PROTAC in a slight molar excess of the proteins.[7]

    • The choice of PROTAC is critical; those that form stable and cooperative complexes are more likely to crystallize.[7][15]

    • Incubate the mixture to allow for complex formation. The complex can be further purified by SEC to isolate the stable ternary species from unbound components.[7]

  • Crystallization:

    • Concentrate the purified ternary complex to a suitable concentration (typically 2-10 mg/mL).[14]

    • Perform high-throughput screening of crystallization conditions using commercially available screens and vapor diffusion methods (sitting or hanging drop).[14] This involves mixing the complex with a precipitant solution and allowing it to equilibrate.[14]

    • Optimize initial "hit" conditions by varying parameters such as pH, precipitant concentration, and temperature to grow diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using existing structures of the target protein and VHL as search models.

    • Refine the model against the experimental data to obtain the final, high-resolution structure of the ternary complex.[8]

XRay_Workflow P1 Protein Expression & Purification (Target & VCB) P2 Ternary Complex Formation (Target + PROTAC + VCB) P1->P2 P3 Purification of Ternary Complex (SEC) P2->P3 P4 Crystallization Screening P3->P4 P5 Crystal Optimization & Growth P4->P5 P6 X-Ray Diffraction Data Collection P5->P6 P7 Structure Solution & Refinement P6->P7 P8 Final Atomic Model of Ternary Complex P7->P8

Experimental workflow for X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large, flexible, or heterogeneous complexes that are resistant to crystallization.[] It allows for the structural determination of macromolecules in a near-native, vitrified state, providing insights into conformational dynamics.[11][][17]

Detailed Methodology:

  • Sample Preparation and Vitrification:

    • Prepare the ternary complex as described for crystallography.

    • Apply a small volume (3-4 µL) of the purified complex solution to a cryo-EM grid.

    • Blot away excess liquid and rapidly plunge the grid into liquid ethane. This process, called vitrification, freezes the sample so rapidly that ice crystals cannot form, preserving the complex in a near-native state.

  • Data Acquisition:

    • Load the vitrified grid into a transmission electron microscope (TEM).

    • Collect thousands of high-magnification images (micrographs) of the randomly oriented particles using a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to perform particle picking, selecting images of individual ternary complexes from the micrographs.

    • Classify the 2D particle images to sort them into different conformational states.

    • Align and average the 2D classes to generate a high-resolution 3D reconstruction of the ternary complex.

  • Model Building and Analysis:

    • Fit atomic models of the individual components (target protein, VHL, PROTAC) into the 3D cryo-EM density map.

    • Refine the model to best fit the map, providing a near-atomic resolution structure of the complex.[]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free, real-time technique used to measure the kinetics (on- and off-rates) and affinity of biomolecular interactions.[18] It is exceptionally well-suited for characterizing the formation of both binary and ternary PROTAC complexes and is a crucial tool for quantifying cooperativity.[18][19][20]

Detailed Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Immobilize a purified, tagged E3 ligase complex (e.g., His-tagged VCB) onto an SPR sensor chip (e.g., a Ni-NTA chip).[21] This component is referred to as the "ligand."

  • Binary Interaction Analysis:

    • To measure the PROTAC-VHL binary affinity, flow a series of concentrations of the PROTAC ("analyte") over the immobilized VCB complex.

    • Measure the association and dissociation rates to calculate the binding affinity (KD).[21]

    • A separate experiment can be run by immobilizing the target protein and flowing the PROTAC over to determine the PROTAC-target binary affinity.

  • Ternary Complex Interaction Analysis:

    • To measure ternary complex formation, prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[20]

    • Flow these mixtures over the immobilized VCB complex. The resulting binding signal reflects the formation of the ternary complex at the chip surface.

    • Measure the association and dissociation kinetics of the ternary complex.[12][20]

  • Data Analysis and Cooperativity Calculation:

    • Fit the sensorgram data to appropriate binding models to obtain kinetic constants (ka, kd) and the affinity (KD) for the ternary complex.

    • Calculate the cooperativity factor (alpha, α) by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein. An α > 1 indicates positive cooperativity.[18]

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Affinity cluster_ternary Ternary Affinity cluster_analysis Analysis Chip SPR Sensor Chip VHL Immobilize VCB Complex (Ligand) Chip->VHL PROTAC Flow PROTAC (Analyte) Mix Flow PROTAC + POI (Analytes) Result1 Measure PROTAC-VHL K_D PROTAC->Result1 Calc Calculate Cooperativity (α) Result1->Calc Result2 Measure Ternary Complex Kinetics & K_D Mix->Result2 Result2->Calc

SPR workflow for ternary complex kinetic analysis.
Cellular Degradation Assays (Western Blot)

The ultimate validation of a PROTAC's efficacy is its ability to induce degradation of the target protein within a cellular environment. Western blotting is a standard and robust method to quantify changes in protein levels.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the target protein).

    • Treat the cells with a range of concentrations of the PROTAC degrader for a specific duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them to release the cellular proteins.

    • Quantify the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific to the target protein.

    • Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

  • Data Analysis:

    • Image the membrane to detect the chemiluminescent signal.

    • Quantify the band intensity for the target protein and the loading control in each lane.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum level of degradation achieved).[1]

Conclusion

The structural and biophysical characterization of VHL-type PROTACs is a cornerstone of modern targeted protein degradation. Techniques like X-ray crystallography and cryo-EM provide unprecedented atomic-level detail of the critical ternary complex, revealing the molecular logic behind cooperativity and selectivity.[4][7][8] Complementary biophysical methods such as SPR quantify the kinetics and thermodynamics that govern complex formation and stability, offering data that correlates with cellular activity.[19][20] Finally, cellular degradation assays provide the ultimate proof of a PROTAC's efficacy in a physiological context. Together, this integrated toolbox of experimental approaches empowers researchers to move beyond trial-and-error, enabling the rational, structure-guided design of highly potent and selective VHL-based degraders for therapeutic and research applications.

References

The Cellular Odyssey of a VHL-type PROTAC: An In-depth Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. VHL-type PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these heterobifunctional molecules. Their efficacy is critically dependent on their ability to traverse the cell membrane, engage their intracellular targets, and facilitate the formation of a productive ternary complex. This technical guide provides a comprehensive overview of the cellular uptake and distribution of VHL-type PROTACs, detailing the experimental methodologies used to elucidate these processes and presenting key quantitative data.

Introduction: The PROTAC Challenge - Breaching the Cellular Fortress

Unlike traditional small-molecule drugs, PROTACs often possess molecular weights and physicochemical properties that fall outside the typical "rule of five," presenting a significant hurdle to efficient cellular permeability.[1][2] Understanding the mechanisms governing their entry into the cell and their subsequent intracellular localization is paramount for the rational design of effective degraders. This guide will delve into the core aspects of a VHL-type PROTAC's journey into the cell and its distribution within various subcellular compartments.

VHL-based PROTAC Mechanism of Action: A Symphony of Induced Proximity

The canonical mechanism of a VHL-based PROTAC involves a catalytic cycle initiated by the formation of a ternary complex.[3][4] The PROTAC molecule acts as a molecular bridge, simultaneously binding to the VHL E3 ligase and the protein of interest (POI).[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]

PROTAC_Mechanism VHL-based PROTAC Mechanism of Action cluster_binding Binding Events PROTAC PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex VHL-PROTAC-POI Ternary Complex VHL->Ternary_Complex POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: VHL-based PROTAC mechanism of action.

Quantitative Analysis of Cellular Uptake and Activity

The cellular permeability and subsequent degradation efficiency of VHL-type PROTACs are quantified using various in vitro assays. The data presented below is a synthesized representation from studies on various VHL-recruiting PROTACs to provide illustrative examples.

Table 1: Cellular Permeability of Representative VHL-type PROTACs

Compound ExampleAssay TypePermeability (Papp, 10⁻⁶ cm/s)Efflux RatioReference
VHL-PROTAC-ACaco-20.53.2[7]
VHL-PROTAC-BPAMPA0.2N/A[1]
VHL-PROTAC-CCaco-21.11.5[2]

Table 2: Cellular Degradation Potency of Representative VHL-type PROTACs

Compound ExampleTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Timepoint (h)Reference
MZ1BRD4HeLa13>9024[5]
ARV-825BRD4RS4;111>9518
A1874BRD9MOLM-135~9018[8]
AT1BRD4HeLa25>8024[9]

Experimental Protocols for Assessing Cellular Uptake and Distribution

A multi-pronged experimental approach is necessary to fully characterize the cellular behavior of a VHL-type PROTAC.

Cellular Permeability Assays

4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[1][7]

  • Principle: A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The amount of PROTAC that diffuses from the donor to the acceptor compartment over time is quantified.

  • Protocol:

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer at a relevant physiological pH to the desired concentration in the donor plate.

    • Add buffer to the acceptor plate.

    • Assemble the PAMPA sandwich (donor plate, filter plate, acceptor plate).

    • Incubate at room temperature for a defined period (e.g., 4-16 hours).

    • Separate the plates and quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

4.1.2. Caco-2 Permeability Assay

This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[2][7]

  • Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell insert. The PROTAC is added to either the apical (top) or basolateral (bottom) chamber, and its transport to the opposing chamber is measured over time.

  • Protocol:

    • Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with transport buffer.

    • Add the PROTAC solution to the donor chamber (apical or basolateral).

    • At specified time points, collect samples from the receiver chamber.

    • Quantify the PROTAC concentration in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport to determine the efflux ratio.

Quantification of Intracellular PROTAC Concentration

4.2.1. Mass Spectrometry-based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring the intracellular concentration of a PROTAC.[10][11]

  • Principle: Cells are treated with the PROTAC, followed by cell lysis and extraction of the compound. The PROTAC concentration in the cell lysate is then determined by LC-MS/MS.

  • Protocol:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat cells with the PROTAC at various concentrations and for different durations.

    • Wash the cells with ice-cold PBS to remove extracellular PROTAC.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Extract the PROTAC from the lysate, for example, by protein precipitation with acetonitrile.

    • Analyze the supernatant by LC-MS/MS to quantify the PROTAC concentration.

    • Normalize the PROTAC amount to the total protein content or cell number.

LCMS_Workflow LC-MS/MS Quantification Workflow Cell_Treatment Cell Treatment with PROTAC Washing Wash with PBS Cell_Treatment->Washing Cell_Lysis Cell Lysis Washing->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification PROTAC_Extraction PROTAC Extraction Cell_Lysis->PROTAC_Extraction LCMS_Analysis LC-MS/MS Analysis PROTAC_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Concentration Determination LCMS_Analysis->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of intracellular PROTAC.

Visualization of Cellular Distribution

4.3.1. Fluorescence Microscopy

Fluorescently-labeled PROTACs or immunofluorescence staining can be used to visualize the subcellular localization of a PROTAC.[12]

  • Principle: A fluorescent tag is attached to the PROTAC, or antibodies against the PROTAC or its target are used to visualize its location within the cell using a fluorescence microscope.

  • Protocol (for a fluorescently-labeled PROTAC):

    • Synthesize a fluorescently-labeled version of the PROTAC.

    • Seed cells on glass-bottom dishes or coverslips.

    • Treat cells with the fluorescent PROTAC for the desired time.

    • (Optional) Stain for specific organelles using organelle-specific dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

    • Wash the cells with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal or widefield fluorescence microscope.

Subcellular Fractionation

This technique allows for the biochemical separation of different cellular compartments, enabling the quantification of the PROTAC in each fraction.[13][14][15]

  • Principle: Cells are lysed, and through a series of centrifugation steps at increasing speeds, different organelles and cellular components are separated based on their size and density.

  • Protocol:

    • Treat cells with the PROTAC.

    • Harvest and wash the cells.

    • Lyse the cells using a hypotonic buffer to swell the cells and a Dounce homogenizer or needle to disrupt the plasma membrane while keeping organelles intact.

    • Perform differential centrifugation:

      • Low-speed spin (e.g., 700 x g) to pellet nuclei.

      • Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

      • High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (endoplasmic reticulum and Golgi).

      • The final supernatant represents the cytosolic fraction.

    • Extract and quantify the PROTAC from each fraction using LC-MS/MS.

    • Perform Western blotting for organelle-specific markers to assess the purity of each fraction.

Subcellular_Fractionation Subcellular Fractionation Workflow Cell_Homogenate Cell Homogenate Centrifuge1 Centrifuge ~700 x g Cell_Homogenate->Centrifuge1 Pellet1 Nuclear Fraction Centrifuge1->Pellet1 Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifuge ~10,000 x g Supernatant1->Centrifuge2 Pellet2 Mitochondrial Fraction Centrifuge2->Pellet2 Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Centrifuge3 Centrifuge ~100,000 x g Supernatant2->Centrifuge3 Pellet3 Microsomal Fraction Centrifuge3->Pellet3 Pellet Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3 Supernatant

Caption: Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The cellular uptake and distribution of VHL-type PROTACs are complex processes that are fundamental to their therapeutic efficacy. A thorough understanding of these parameters, gained through the application of the robust experimental protocols detailed in this guide, is essential for the successful development of this promising class of drugs. By systematically evaluating permeability, intracellular concentration, and subcellular localization, researchers can optimize the design of PROTACs to ensure they reach their intended targets and effectively induce protein degradation.

References

A Technical Guide to PROTAC VHL-Type Degrader-1: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of PROTAC VHL-type degrader-1, a representative molecule in the rapidly advancing field of targeted protein degradation. This document details the underlying principles, synthesis methodologies, and key chemical attributes that are critical for the successful design and development of these novel therapeutic agents.

Introduction to PROTAC VHL-Type Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4] VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the UPS, to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4][5][6]

The general structure of a VHL-type PROTAC consists of three key components:

  • A ligand for the VHL E3 ligase: This "warhead" binds to the VHL protein.

  • A ligand for the Protein of Interest (POI): This component provides specificity by binding to the target protein intended for degradation.

  • A chemical linker: This flexible chain connects the VHL ligand and the POI ligand, facilitating the formation of a stable ternary complex between the VHL E3 ligase and the target protein.

The formation of this ternary complex is the crucial first step in the catalytic cycle of PROTAC-mediated protein degradation.

VHL-Mediated Protein Degradation Pathway

The mechanism of action for a VHL-type PROTAC involves a series of well-orchestrated intracellular events, as depicted in the signaling pathway below.

VHL_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC VHL-Type PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_Complex Recruits Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activation (ATP) E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ternary_Complex POI-PROTAC-VHL Complex E2->Ternary_Complex Ub Conjugation Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL_Complex POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Figure 1: VHL-PROTAC Signaling Pathway. This diagram illustrates the catalytic cycle of a VHL-type PROTAC, from ternary complex formation to the final degradation of the target protein by the proteasome.

Synthesis of VHL-Type PROTACs

The synthesis of a VHL-type PROTAC is a multi-step process that typically involves the individual synthesis of the VHL ligand and the POI ligand, followed by their conjugation via a suitable linker. Both solution-phase and solid-phase synthesis strategies have been successfully employed.

General Synthetic Scheme

A convergent synthetic approach is commonly utilized, as outlined below.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification_characterization Purification & Characterization VHL_Ligand_Synth Synthesis of VHL Ligand VHL_Linker VHL-Linker Intermediate VHL_Ligand_Synth->VHL_Linker Coupling POI_Ligand_Synth Synthesis of POI Ligand Final_PROTAC Crude PROTAC POI_Ligand_Synth->Final_PROTAC Linker_Synth Linker with Orthogonal Functionality Linker_Synth->VHL_Linker VHL_Linker->Final_PROTAC Final Coupling Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Pure VHL-Type PROTAC Characterization->Final_Product

Figure 2: General PROTAC Synthesis Workflow. This workflow outlines the key stages in the synthesis, purification, and characterization of a VHL-type PROTAC.

Experimental Protocols

Solid-phase synthesis offers advantages in terms of purification and automation. The following is a representative protocol for the synthesis of a VHL-linker intermediate on a resin.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang resin)

  • VHL ligand precursor with a carboxylic acid group

  • Linker with a terminal amine and a protected functional group (e.g., Boc-amino-PEG-acid)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagents: 20% Piperidine in DMF (for Fmoc), Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (for Boc)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • VHL Ligand Coupling: Dissolve the VHL ligand precursor (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

  • Linker Coupling: Repeat the Fmoc deprotection step if the VHL ligand was Fmoc-protected. Dissolve the linker (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours to cleave the VHL-linker intermediate from the solid support.

  • Precipitation and Isolation: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Dry the crude product under vacuum.

Procedure:

  • Final Coupling: Dissolve the crude VHL-linker intermediate and the POI ligand (with a reactive functional group) in a suitable solvent (e.g., DMF). Add coupling reagents (e.g., HATU, DIPEA) if it is a carboxylic acid-amine coupling. Stir the reaction at room temperature overnight.

  • Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Purpose: To confirm the molecular weight of the synthesized PROTAC.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR and ¹³C NMR.

  • Purpose: To confirm the chemical structure and purity of the final product.

Chemical Properties and Data Presentation

The chemical and biological properties of VHL-type PROTACs are critical for their efficacy and drug-like characteristics. Key parameters include binding affinity to both the VHL E3 ligase and the target protein, as well as the efficiency and potency of target degradation.

PROTAC ExampleTarget ProteinVHL Ligand Kd (nM)POI Ligand Kd (nM)DC50 (nM)Dmax (%)Molecular Weight ( g/mol )
MZ1 BRD4~1800~15-39~10-50>901002.64
ARV-110 Androgen ReceptorN/AN/A~1>95812.3
Representative Degrader-1 Generic Kinase150502595~950
Homo-PROTAC pVHL30 degrader 1 VHLN/AN/APotentN/A1179.45

Table 1: Comparative Chemical and Biological Properties of VHL-Type PROTACs. Kd: Dissociation constant, a measure of binding affinity. DC50: Half-maximal degradation concentration, the concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum degradation of the target protein.

Conclusion

The synthesis and characterization of VHL-type PROTACs represent a sophisticated area of chemical biology and drug discovery. A thorough understanding of the synthetic methodologies, coupled with precise analytical characterization, is paramount for the development of potent and selective protein degraders. This guide provides a foundational framework for researchers and professionals engaged in the design and synthesis of these promising therapeutic modalities. The continued exploration of novel VHL ligands, linkers, and POI binders will undoubtedly expand the therapeutic potential of VHL-based PROTACs in the years to come.

References

In Vitro Characterization of a VHL-Type PROTAC Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC VHL-type degrader-1 (HY-158345), a hetero-bifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) are innovative molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the protein of interest.[1][3] This guide details the key experiments and data required to characterize the in vitro activity of a VHL-based PROTAC, using this compound as a representative example.

Mechanism of Action

This compound functions by forming a ternary complex with the ATM protein and the VHL E3 ligase. This proximity induces the poly-ubiquitination of ATM, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target proteins.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC VHL-type degrader-1 ATM ATM Protein (Target) PROTAC->ATM Binds VHL VHL E3 Ligase PROTAC->VHL Binds PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled VHL_bound VHL PROTAC_bound->VHL_bound ATM_bound ATM ATM_bound->PROTAC_bound Proteasome 26S Proteasome ATM_bound->Proteasome Recognition & Degradation VHL_bound->ATM_bound Poly-ubiquitination Ub Ubiquitin Degraded_ATM Degraded ATM (Peptides) Proteasome->Degraded_ATM

Figure 1: Mechanism of Action of this compound.

Quantitative In Vitro Characterization

The in vitro characterization of a PROTAC involves a series of quantitative assays to determine its binding affinity, degradation efficacy, and cellular effects. The following table summarizes key parameters for a representative VHL-type degrader.

ParameterDescriptionRepresentative ValueAssay Type
DC50 Concentration for 50% maximal degradation~1 nMWestern Blot / In-Cell ELISA
Dmax Maximum percentage of protein degradation>90%Western Blot / In-Cell ELISA
IC50 (Binding) Concentration for 50% inhibition of bindingNot specifiedHTRF / AlphaLISA / SPR
IC50 (Viability) Concentration for 50% inhibition of cell viabilityLow nanomolarCellTiter-Glo / MTT

Note: The values presented are representative of potent VHL-type PROTACs as specific data for this compound is not publicly available. ARV-110, a VHL-based AR degrader, shows a DC50 of ~1 nM.[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PROTAC's in vitro profile.

Cellular Degradation Assay (Western Blot)

This assay quantifies the reduction in the target protein levels following PROTAC treatment.

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with PROTAC (dose-response, time-course) start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-ATM, anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal (chemiluminescence) secondary_ab->detect analyze Analyze band intensity (normalize to loading control) detect->analyze end End: Determine DC50 & Dmax analyze->end

Figure 2: Western Blot workflow for degradation assessment.

Protocol:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against ATM and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the ATM signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Ternary Complex Formation Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays can be used to measure the formation of the ATM-PROTAC-VHL ternary complex.

Protocol:

  • Reagents: Recombinant purified His-tagged ATM, GST-tagged VHL-ElonginB-ElonginC (VCB) complex, and the PROTAC degrader.

  • Assay Setup: In an assay plate, add the PROTAC at various concentrations.

  • Incubation: Add the recombinant ATM and VCB proteins, along with fluorescently labeled anti-His and anti-GST antibodies (e.g., using a terbium cryptate donor and a d2 acceptor).

  • Signal Detection: After incubation, measure the HTRF signal. An increase in the signal indicates the proximity of the two proteins, confirming ternary complex formation.

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Viability_Assay_Workflow start Start: Seed cells in 96-well plates treat Treat with serial dilutions of PROTAC degrader start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent lyse_cells Lyse cells and release ATP add_reagent->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence plot_data Plot dose-response curve measure_luminescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50 end End: Determine cell viability calculate_ic50->end

Figure 3: Workflow for a luminescent cell viability assay.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC degrader.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value from the resulting dose-response curve.

ATM Signaling Pathway

ATM is a critical kinase in the DNA damage response (DDR) pathway. Its degradation is expected to impact downstream signaling events.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Double-Strand Breaks ATM_dimer Inactive ATM Dimer DNA_Damage->ATM_dimer recruits & activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation Degradation Degradation ATM_dimer->Degradation CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates H2AX H2AX ATM_monomer->H2AX phosphorylates PROTAC PROTAC VHL-type degrader-1 PROTAC->ATM_dimer induces Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair H2AX->DNA_Repair

Figure 4: Simplified ATM signaling pathway and the point of intervention.

Conclusion

The in vitro characterization of this compound requires a systematic approach to quantify its ability to bind its targets, form a productive ternary complex, and induce the degradation of the ATM protein, ultimately leading to a measurable cellular phenotype. The protocols and workflows described in this guide provide a robust framework for the comprehensive evaluation of this and other VHL-based PROTAC degraders.

References

Early Biological Evaluation of VHL-Recruiting PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early biological evaluation of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] VHL is a frequently utilized E3 ligase in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[1][2][3][4][5] This guide details the fundamental mechanism of action, key quantitative evaluation parameters, and standard experimental protocols crucial for the successful development of novel VHL-based protein degraders.

Mechanism of Action: Orchestrating Targeted Protein Degradation

VHL-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the target Protein of Interest (POI), a ligand that engages the VHL E3 ligase, and a linker connecting the two.[1][4] The core function of these molecules is to induce proximity between the POI and VHL, leading to the formation of a ternary complex (POI-PROTAC-VHL).[1][6] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[6][7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][7] A key advantage of this process is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[7][8]

PROTAC_Mechanism cluster_System Ubiquitin-Proteasome System cluster_PROTAC_Cycle PROTAC Catalytic Cycle E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates Ternary_Complex POI-PROTAC-VHL Ternary Complex E2->Ternary_Complex Ub Ubiquitin Ub->E1 Charges Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI Target Protein (POI) POI->Ternary_Complex Binding VHL VHL E3 Ligase VHL->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex Forms Bridge Ternary_Complex->VHL Release Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: Catalytic cycle of a VHL-based PROTAC.

Under normal oxygen conditions, VHL regulates the levels of Hypoxia-Inducible Factor 1α (HIF-1α) by recognizing hydroxylated proline residues, leading to its ubiquitination and degradation.[1] VHL-based PROTACs effectively mimic this natural process to target other proteins for destruction.

Quantitative Evaluation of PROTAC Efficacy

The biological activity of a VHL-recruiting PROTAC is assessed using several key quantitative parameters. These metrics are essential for structure-activity relationship (SAR) studies and for optimizing degrader performance.

ParameterDescriptionTypical Assay
Binding Affinity (Kd) The dissociation constant, measuring the strength of binding between the PROTAC and its target protein (POI) or the VHL E3 ligase. Lower Kd values indicate stronger binding.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[7][9]
Ternary Complex Cooperativity (α) A measure of the influence that the binding of one protein (e.g., POI) has on the PROTAC's affinity for the second protein (VHL). An α value > 1 indicates positive cooperativity, meaning the proteins bind more favorably together than individually.SPR, ITC[7]
DC₅₀ The concentration of the PROTAC required to degrade 50% of the target protein in a cellular context. It is a key measure of a degrader's potency.Western Blot, In-Cell ELISA, Mass Spectrometry[7][10]
Dₘₐₓ The maximum percentage of target protein degradation achieved at a given concentration of the PROTAC. This parameter reflects the efficacy of the degrader.Western Blot, In-Cell ELISA, Mass Spectrometry[7][10]

Table 1: Key Quantitative Parameters for PROTAC Evaluation.

Example Data for VHL-Based PROTACs

The following table summarizes publicly available data for well-characterized VHL-based PROTACs targeting different proteins. Note that experimental conditions may vary between studies.

PROTACTarget ProteinCell LineDC₅₀DₘₐₓTarget Binding (Kd)VHL Binding (Kd)
MZ1 BRD4HeLa~10 nM[8]>90%~28 nM (BRD4BD2)~3 µM[8]
ARV-771 (similar to ARD-266) Androgen Receptor (AR)VCaP<1 nM>95%Data not specifiedData not specified
ACBI2 SMARCA2NCI-H17030.015 µM>95%Data not specifiedData not specified
SIAIS178 BCR-ABLK562~10 nM>90%Data not specifiedData not specified

Table 2: Performance Data for Selected VHL-Based PROTACs.

Core Experimental Protocols

A rigorous and systematic experimental workflow is essential for the early biological evaluation of any novel PROTAC. This involves a series of in vitro biochemical and cell-based assays to confirm the mechanism of action and quantify efficacy.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Binding 1. Binding Affinity Assays (SPR, ITC, FP) Ternary 2. Ternary Complex Formation (SPR, Native MS) Binding->Ternary Ubiquitination 3. In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation 4. Target Degradation (Western Blot, qPCR) Ubiquitination->Degradation Proceed if active Viability 5. Cell Viability / Proliferation (e.g., CellTiter-Glo) Degradation->Viability Selectivity 6. Selectivity Profiling (Proteomics) Viability->Selectivity PKPD 7. Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PKPD Proceed if potent & selective Efficacy 8. Xenograft Model Efficacy PKPD->Efficacy

Figure 2: General experimental workflow for PROTAC evaluation.
Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time. It is critical for determining the binding affinities (Kd) of the PROTAC to both the POI and VHL, and for assessing ternary complex formation.

  • Objective: To quantify the binding kinetics and affinity (Kd) of the PROTAC for its individual targets and to assess ternary complex cooperativity (α).

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Recombinant purified POI and VHL-ElonginB-ElonginC (VBC) complex.

    • PROTAC compound.

    • Running buffer (e.g., HBS-EP+).

    • Amine coupling kit for protein immobilization.

  • Protocol Outline:

    • Immobilization: Immobilize the target protein (e.g., POI) onto the sensor chip surface via amine coupling.

    • Binary Interaction (PROTAC to Target): Inject a series of PROTAC concentrations over the immobilized POI surface to determine the binding affinity (Kd).[1]

    • Binary Interaction (PROTAC to VHL): Immobilize the VBC complex and inject a series of PROTAC concentrations to determine its Kd for the E3 ligase.

    • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the soluble partner (e.g., VBC complex) over the immobilized protein (e.g., POI). An enhanced binding response compared to the binary interaction indicates ternary complex formation.[1] Cooperativity can be calculated from the relative affinities.

Western Blot for Cellular Protein Degradation

Western blotting is the most common method to quantify the reduction in the levels of the target protein following PROTAC treatment in cells.[7]

  • Objective: To determine the DC₅₀ and Dₘₐₓ of the PROTAC in a relevant cell line.

  • Materials:

    • Cancer cell line expressing the POI.

    • PROTAC compound, DMSO (vehicle control).

    • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer apparatus and membranes (PVDF or nitrocellulose).

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Protocol Outline:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours).[10]

    • Cell Lysis: Wash cells with PBS and lyse with lysis buffer.

    • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

    • Detection: Apply the chemiluminescent substrate and image the blot.

    • Analysis: Quantify band intensities. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein, providing mechanistic validation.[7][9]

  • Objective: To confirm that the PROTAC facilitates the ubiquitination of the POI in a VHL-dependent manner.

  • Materials:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and VBC E3 ligase complex.[7]

    • Recombinant POI.

    • Ubiquitin and ATP.[7]

    • PROTAC compound.

    • Reaction buffer.

    • Anti-ubiquitin and anti-POI antibodies for Western blot analysis.

  • Protocol Outline:

    • Reaction Setup: Combine E1, E2, VBC, the POI, ubiquitin, ATP, and the PROTAC in a reaction buffer.[7] Include control reactions lacking the PROTAC, VBC, or ATP.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Detection: Analyze the reaction products by Western blot, probing for the POI. A high molecular weight smear or laddering of the POI band indicates polyubiquitination. Probing with an anti-ubiquitin antibody can confirm the result.

Conclusion

The early biological evaluation of VHL-recruiting PROTACs is a multi-faceted process that requires a combination of biochemical, cellular, and eventually, in vivo assays.[1][11][12][13] A thorough assessment of binding affinities, ternary complex formation, and cellular degradation potency is paramount for identifying and optimizing lead compounds. The detailed protocols and evaluation frameworks presented in this guide provide a solid foundation for researchers engaged in the discovery and development of this transformative class of therapeutics. A systematic approach ensures a comprehensive understanding of a PROTAC's biological activity and its potential for clinical translation.

References

An In-depth Technical Guide to the Ternary Complex of PROTAC VHL-type Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation and characterization of the ternary complex formed by VHL-type Proteolysis Targeting Chimeras (PROTACs). It is designed to serve as a core resource for researchers and professionals in the field of targeted protein degradation (TPD).

Introduction to VHL-based PROTACs and the Ternary Complex

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A VHL-type PROTAC consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and another ligand that binds to the target protein.[1]

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the VHL E3 ligase, the PROTAC molecule, and the target protein.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] The stability, kinetics, and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.

The VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal physiological conditions (normoxia), the VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor 1α (HIF-1α). Specific proline residues on HIF-1α are hydroxylated, creating a recognition site for VHL, which leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2] VHL-recruiting PROTACs hijack this natural process to degrade other targeted proteins.[3]

The catalytic cycle of a VHL-based PROTAC involves the following key steps:

  • Binding: The PROTAC independently binds to the VHL E3 ligase and the POI.

  • Ternary Complex Formation: The PROTAC brings the VHL E3 ligase and the POI into close proximity, forming a ternary complex.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC and the VHL E3 ligase are released and can engage in another degradation cycle.

VHL_PROTAC_Pathway cluster_cellular_machinery Cellular Machinery cluster_protac_action PROTAC-Mediated Degradation VHL_E3_Ligase VHL E3 Ligase (VCB Complex) Ternary_Complex VHL-PROTAC-POI Ternary Complex VHL_E3_Ligase->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->VHL_E3_Ligase Ub Charging Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome POI Protein of Interest (POI) Proteasome->POI Degradation PROTAC VHL-type PROTAC PROTAC->VHL_E3_Ligase Binds PROTAC->POI Binds POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Validation SPR SPR Binding_Affinity Binary & Ternary Binding Affinity (Kd) SPR->Binding_Affinity Kinetics Kinetics (kon, koff) SPR->Kinetics ITC ITC ITC->Binding_Affinity Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics TR_FRET TR-FRET TR_FRET->Binding_Affinity Cooperativity Cooperativity (α) Binding_Affinity->Cooperativity NanoBRET NanoBRET Ternary_Formation_Cell Ternary Complex Formation in Cells NanoBRET->Ternary_Formation_Cell Western_Blot Western Blot Degradation Target Degradation (DC50, Dmax) Western_Blot->Degradation Co_IP Co-Immunoprecipitation Co_IP->Ternary_Formation_Cell Ubiquitination_Assay Ubiquitination Co_IP->Ubiquitination_Assay Cell_Viability Cell Viability Assay Phenotypic_Effect Phenotypic Effect Cell_Viability->Phenotypic_Effect PK_PD Pharmacokinetics & Pharmacodynamics Degradation->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

References

An In-depth Technical Guide on PROTAC VHL-type degrader-1 and its Impact on the ATM Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein elimination. This guide provides a detailed technical overview of PROTAC VHL-type degrader-1, also identified as compound 9b, a novel degrader targeting the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical kinase in the DNA Damage Response (DDR) pathway, and its targeted degradation presents a promising strategy in oncology. This document outlines the mechanism of action of VHL-based PROTACs, the specific effects of compound 9b on the ATM signaling pathway, comprehensive quantitative data on its efficacy and potency, and detailed protocols for key experimental validations.

Introduction to PROTAC Technology and the Von Hippel-Lindau (VHL) E3 Ligase

PROTACs are heterobifunctional molecules engineered to co-opt the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[1][2] These chimeric molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3]

The Von Hippel-Lindau (VHL) protein is a widely utilized substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex.[4] Its well-defined structure and the availability of high-affinity small molecule ligands make it a popular choice for PROTAC design.[4][5] VHL-based PROTACs have demonstrated remarkable efficacy in degrading a diverse array of therapeutic targets.[3]

The ATM Signaling Pathway in DNA Damage Response

The ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. In its inactive state, ATM exists as a homodimer. Upon sensing DSBs, typically through the Mre11-Rad50-Nbs1 (MRN) complex, ATM rapidly undergoes autophosphorylation and dissociates into active monomers.

Once activated, ATM initiates a broad signaling cascade by phosphorylating a multitude of downstream substrates. These targets orchestrate critical cellular processes including:

  • Cell Cycle Checkpoint Activation: ATM phosphorylates checkpoint kinases like CHK2 and the tumor suppressor p53, leading to cell cycle arrest in the G1, S, or G2/M phases. This pause allows time for DNA repair before the damage can be propagated.

  • DNA Repair: ATM activates and recruits key factors involved in DNA repair pathways, such as BRCA1 and H2AX, to the site of damage.

  • Apoptosis: In cases of irreparable DNA damage, ATM can trigger programmed cell death by activating pro-apoptotic factors, thereby eliminating genetically compromised cells.

Given its central role in maintaining genomic integrity, the ATM signaling pathway is a critical node in cancer biology and a key target for therapeutic intervention.

ATM_Signaling_Pathway ATM Signaling Pathway in DNA Damage Response DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex DNA_DSB->MRN_Complex recruits ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates (γH2AX) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair recruits repair factors

ATM Signaling Pathway in DNA Damage Response

This compound (Compound 9b): An ATM-Targeted Degrader

Recent research has led to the development of This compound , also known as compound 9b , the first-in-class selective degrader of ATM kinase. This molecule was derived from Meisoindigo, a compound used in traditional medicine, and engineered into a potent PROTAC by linking it to a VHL E3 ligase ligand.

Compound 9b was identified through systematic screening and demonstrated high cytotoxicity against colorectal cancer (SW620, SW480) and chronic myeloid leukemia (K562) cell lines. Quantitative proteomic analysis confirmed that its primary mechanism of action is the potent and selective degradation of ATM in a ubiquitin-proteasome-dependent manner.

Mechanism of Action of PROTAC 9b

As a VHL-type PROTAC, compound 9b functions by inducing the formation of a VHL-9b-ATM ternary complex. The Meisoindigo-derived warhead binds to ATM, while the VHL ligand moiety recruits the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to lysine residues on the surface of ATM. The resulting polyubiquitinated ATM is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional ATM proteins.

PROTAC_Mechanism Catalytic Cycle of a VHL-type PROTAC POI Target Protein (ATM) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC PROTAC 9b PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Release & Recycle Ternary->VHL PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Catalytic Cycle of a VHL-type PROTAC

Quantitative Efficacy and Potency Data

The efficacy of PROTAC 9b has been quantified through various cellular assays. The data below is summarized from the primary publication by Liu et al. (2024).

Table 1: ATM Degradation Potency (DC50) and Efficacy (Dmax) of Compound 9b
Cell LineDC50 (nM)Dmax (%)Treatment Time (h)
SW62048.9>9024
SW48065.3>9024
K562112.4>9024
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cytotoxicity (IC50) of Compound 9b in Various Cell Lines
Cell LineCell TypeIC50 (µM)
SW620Colorectal Carcinoma0.21 ± 0.03
SW480Colorectal Carcinoma0.35 ± 0.02
K562Chronic Myeloid Leukemia0.18 ± 0.01
HIEC-6Normal Human Intestinal Epithelial1.32 ± 0.11
IC50: Half-maximal inhibitory concentration.

The data demonstrates that compound 9b potently degrades ATM at nanomolar concentrations, leading to significant cytotoxicity in cancer cell lines, while showing greater than six-fold selectivity over normal intestinal epithelial cells.

Detailed Experimental Protocols

The characterization of a novel PROTAC degrader like compound 9b relies on a series of robust biochemical and cellular assays.

Experimental_Workflow Experimental Workflow for PROTAC Characterization cluster_assays Assays cluster_analysis Data Analysis Start Start: PROTAC Compound 9b Cell_Culture 1. Cell Culture (e.g., SW620, SW480) Start->Cell_Culture Treatment 2. Treatment (Dose & Time Course) Cell_Culture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest WB 4a. Western Blot (ATM Degradation) Harvest->WB Viability 4b. Cell Viability Assay (e.g., MTT) Harvest->Viability Ubiquitination 4c. Ubiquitination Assay (Co-IP & Western) Harvest->Ubiquitination DC50_Dmax 5a. Calculate DC50/Dmax WB->DC50_Dmax IC50 5b. Calculate IC50 Viability->IC50 Ub_Confirm 5c. Confirm Ubiquitination Ubiquitination->Ub_Confirm End End: Characterize PROTAC Efficacy DC50_Dmax->End IC50->End Ub_Confirm->End

Experimental Workflow for PROTAC Characterization
Western Blot Analysis for ATM Degradation

This protocol is used to quantify the reduction in ATM protein levels following treatment with compound 9b.

  • Cell Seeding and Treatment: Plate cells (e.g., SW620) in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of compound 9b (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against ATM overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize ATM levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity to determine the cytotoxic effects of compound 9b.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of compound 9b for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and use non-linear regression to determine the IC50 value.

In-Cell Ubiquitination Assay

This assay confirms that ATM degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with compound 9b at its DC50 concentration for a short duration (e.g., 2-6 hours). For a positive control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132, 10 µM) for 1-2 hours before adding compound 9b.

  • Cell Lysis: Lyse cells in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysate with an anti-ATM antibody to capture ATM and its binding partners. Use Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and perform a Western blot as described above.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the lanes treated with compound 9b (especially when enhanced by MG132) indicates polyubiquitinated ATM, confirming the mechanism of action.

Conclusion and Future Perspectives

This compound (compound 9b) is a pioneering molecule that effectively and selectively induces the degradation of ATM kinase. The degradation of ATM disrupts a key node in the DNA damage response, leading to potent anti-proliferative effects in cancer cells. Notably, the degradation of ATM by compound 9b has been shown to synergize with ATR inhibitors, highlighting a promising synthetic lethality approach for cancer therapy. This technical guide provides the foundational data and methodologies for researchers to further explore and develop ATM-targeting degraders. Future work will likely focus on optimizing the pharmacokinetic properties of such degraders for in vivo applications and exploring their efficacy in a broader range of cancer types.

References

Preliminary Cytotoxicity Profile of PROTAC VHL-type Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity profile of PROTAC VHL-type degrader-1, a novel proteolysis-targeting chimera designed to induce the degradation of a target protein of interest through the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway. This document details the experimental methodologies, presents quantitative data on cytotoxic effects in various cancer cell lines, and visualizes the underlying molecular mechanisms and experimental workflows. For the purpose of this guide, the well-characterized VHL-type PROTAC, MZ1, which targets the BET family protein BRD4, is used as a representative model for degrader-1.

Mechanism of Action: VHL-Mediated Protein Degradation

This compound operates by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] The degrader is a heterobifunctional molecule, consisting of a ligand that binds to the target protein and another ligand that recruits the VHL E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between the target protein, the degrader, and the VHL E3 ligase.[1][5][6][7][8] Within this complex, the VHL ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[2][9][10][11] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]

PROTAC_VHL_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC VHL-type Degrader-1 Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein Binds to VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits Ternary_Complex Target Protein-PROTAC-VHL Ternary Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Mechanism of Action of this compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound (represented by MZ1) were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following treatment for specified durations.

Cell Line TypeCell LineIC50 (µM)Treatment Duration (hours)Citation
Acute Myeloid Leukemia (AML)NB40.27948[12]
Kasumi-10.07448[12]
MV4-110.11048[12]
K5620.40348[12]
B-cell Acute Lymphoblastic Leukemia (B-ALL)6970.11748[13]
RS4;110.19948[13]
Diffuse Large B-cell Lymphoma (DLBCL)Various ABC-DLBCL linesMedian: 0.04972[14][15]
Triple-Negative Breast Cancer (TNBC)MDA-MB-2310.1172[16]
MDA-MB-4360.2472[16]
Glioblastoma (GBM)U873.6848[17]
LN2290.8948[17]
A1720.8048[17]
U2510.4748[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-25,000 cells/well and allow them to adhere overnight.[20]

  • Compound Treatment: Treat cells with a range of concentrations of this compound in triplicate for the desired period (e.g., 48 or 72 hours).[20]

  • MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[19]

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[19]

  • Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[19]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with PROTAC degrader-1 Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 550-600 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT Cell Viability Assay.
Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[21][22]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.[22][23]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[24]

  • Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction: Add a stop solution to each well.[23]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21]

LDH_Assay_Workflow Start Start Seed_Treat Seed and treat cells with PROTAC degrader-1 Start->Seed_Treat Incubate Incubate for defined period Seed_Treat->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Add_Reagents Add LDH reaction mixture Collect_Supernatant->Add_Reagents Incubate_RT Incubate at room temperature (30 min) Add_Reagents->Incubate_RT Add_Stop_Solution Add stop solution Incubate_RT->Add_Stop_Solution Read_Absorbance Read absorbance at 490 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Workflow for the LDH Cytotoxicity Assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[25][26][27][28][29]

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired time.[25]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.[25][27]

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.[25][27]

  • Incubation: Mix the contents on an orbital shaker and incubate at room temperature for 1-2 hours.[25]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[25][27]

Caspase_Glo_Workflow Start Start Seed_Treat_Cells Seed and treat cells in opaque-walled 96-well plate Start->Seed_Treat_Cells Equilibrate_Reagent Equilibrate Caspase-Glo® 3/7 reagent to room temperature Seed_Treat_Cells->Equilibrate_Reagent Add_Reagent Add Caspase-Glo® 3/7 reagent Equilibrate_Reagent->Add_Reagent Mix_Incubate Mix and incubate at room temperature (1-2 hours) Add_Reagent->Mix_Incubate Measure_Luminescence Measure luminescence Mix_Incubate->Measure_Luminescence End End Measure_Luminescence->End

Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Summary and Conclusion

The preliminary cytotoxicity profile of this compound, exemplified by the BRD4 degrader MZ1, demonstrates potent cytotoxic effects across a range of cancer cell lines. The data indicates that this class of degraders can effectively induce cell death at nanomolar to low micromolar concentrations. The provided experimental protocols offer a standardized approach for assessing the cytotoxicity and apoptotic activity of VHL-type PROTACs. The visualized mechanism of action and experimental workflows serve as a clear guide for researchers in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Degradation Assay of PROTAC VHL-type Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a widely expressed and well-characterized component of the ubiquitin-proteasome system.[3] This application note provides a detailed protocol for assessing the in vitro degradation of a target protein mediated by a VHL-type PROTAC, using "PROTAC VHL-type degrader-1" as a representative example. The primary method described is Western blotting, a standard technique for quantifying protein levels in cell lysates.[4]

Mechanism of Action

The catalytic cycle of a VHL-based PROTAC involves a sequence of events leading to the degradation of the target protein.[1] The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[1]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC VHL-type PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E1_E2_Ub E1-E2-Ubiquitin E1_E2_Ub->Ternary_Complex Ubiquitin Transfer Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Degradation_Workflow start Start: Seed Cells treatment Treat cells with PROTAC (dose-response and time-course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Signal Detection (Chemiluminescence) probing->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis end End analysis->end

References

Application Notes and Protocols for Western Blot Analysis of PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of PROTAC VHL-type degrader-1 in mediating the degradation of its target protein, Ataxia Telangiectasia Mutated (ATM), via Western blot.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs). This compound is a VHL-based PROTAC designed to target the ATM protein for degradation.[1] It functions by forming a ternary complex with ATM and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination of ATM and its subsequent degradation by the proteasome. Western blotting is a crucial technique to quantify the extent of PROTAC-induced protein degradation.

Principle of the Assay

Cultured cells are treated with varying concentrations of this compound for different durations. Following treatment, cell lysates are prepared, and the protein concentrations are normalized. The levels of ATM, VHL, and a loading control protein are then analyzed by Western blot. A decrease in the ATM protein band intensity with increasing concentrations or treatment times of the PROTAC indicates successful degradation.

Materials and Reagents

Reagents for Cell Culture and Treatment:

  • Cell line of interest (e.g., SW620, SW480, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Soluble in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS)

Reagents for Lysis and Protein Quantification:

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

Reagents for Western Blotting:

  • 4-12% or 6% SDS-PAGE gels (a lower percentage gel is recommended for the high molecular weight ATM protein)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Ponceau S staining solution (optional)

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A dose-response experiment may include concentrations ranging from nanomolar to low micromolar (e.g., 1 nM to 10 µM).

  • Cell Treatment:

    • Dose-Response: Aspirate the culture medium and treat the cells with varying concentrations of this compound for a fixed time (e.g., 24 hours). Include a vehicle-only control (DMSO).

    • Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).

Cell Lysis and Protein Quantification
  • Cell Harvest: After the treatment period, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubation: Incubate the plates on ice for 20-30 minutes with occasional rocking.

  • Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Mix the normalized lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom. For the high molecular weight ATM protein (~350 kDa), a lower percentage gel (e.g., 6%) and longer run time may be necessary.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 30V overnight at 4°C is recommended for large proteins like ATM.

  • Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Data Presentation

Table 1: Recommended Primary Antibody Dilutions for Western Blot
Target ProteinSupplier ExampleRecommended DilutionApprox. MW
ATMGeneTex (GTX70103)1:500 - 1:3000~350 kDa
VHLCell Signaling Technology (#68547)1:1000~24-30 kDa
GAPDHNovus Biologicals (NB300-324)Varies by supplier~37 kDa
β-ActinProteintech (20536-1-AP)1:5000 - 1:10000~42 kDa
α-TubulinAbcam (ab7291)1:1000 - 1:5000~52 kDa

Note: Optimal antibody dilutions should be determined experimentally.

Table 2: Experimental Parameters for this compound Treatment
ParameterRecommended RangeNotes
Concentration Range 1 nM - 10 µMA logarithmic dilution series is recommended for determining DC50.
Treatment Time 4 - 24 hoursTime-course experiments are crucial to determine the kinetics of degradation.
Cell Confluency 70 - 80%Ensures cells are in a healthy, logarithmic growth phase.
Vehicle Control DMSOThe final concentration of DMSO should be kept constant across all treatments and should not exceed 0.5%.

Mandatory Visualization

PROTAC_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding 1. Cell Seeding protac_prep 2. PROTAC Preparation cell_seeding->protac_prep cell_treatment 3. Cell Treatment (Dose-Response / Time-Course) protac_prep->cell_treatment cell_lysis 4. Cell Lysis cell_treatment->cell_lysis protein_quant 5. Protein Quantification (BCA) cell_lysis->protein_quant sample_prep 6. Sample Preparation protein_quant->sample_prep sds_page 7. SDS-PAGE sample_prep->sds_page transfer 8. Protein Transfer sds_page->transfer blocking 9. Membrane Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Signal Detection secondary_ab->detection data_analysis 13. Densitometry & Normalization detection->data_analysis

Caption: Western Blot Workflow for PROTAC Degradation Analysis.

PROTAC_Signaling_Pathway cluster_PROTAC This compound cluster_Target Target Protein cluster_E3 E3 Ligase Complex PROTAC PROTAC Ternary_Complex Ternary Complex (ATM-PROTAC-VHL) PROTAC->Ternary_Complex binds ATM ATM ATM->Ternary_Complex binds VHL VHL VHL->Ternary_Complex binds Ubiquitination Poly-ubiquitination of ATM Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation ATM Degradation Proteasome->Degradation mediates

Caption: PROTAC-mediated ATM Degradation Pathway.

References

Application Notes and Protocols for the Determination of DC50 and Dmax of VHL-Type PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

This document provides detailed application notes and protocols for determining the efficacy of VHL-type PROTACs, focusing on two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] As a representative example, we will refer to MZ1, a well-characterized PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade the BRD4 protein.[4][5]

Mechanism of Action of VHL-Type PROTACs

VHL-based PROTACs, such as MZ1, function by forming a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule, and the VHL E3 ligase complex.[4][6] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VHL-type PROTAC (e.g., MZ1) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination PROTAC_released PROTAC (recycled) Ternary->PROTAC_released Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Diagram 1: Mechanism of action of a VHL-type PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its DC50 and Dmax values. The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable.[3] Below is a summary of the quantitative data for the VHL-type PROTAC MZ1 targeting BRD4 in various cell lines.

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
H661BRD48>90[8]
H838BRD423>90[8]
HeLaBRD4< 100>90[4]
Mv4-11BRD4~11.3>90[8]

Experimental Workflow for DC50 and Dmax Determination

A typical workflow for determining the DC50 and Dmax of a VHL-type PROTAC involves several key steps, from cell culture to data analysis. This process allows for the characterization of the potency and efficacy of the degrader molecule.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment PROTAC Treatment cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (e.g., 6-well plates) Cell_Culture->Seeding PROTAC_Prep 3. Prepare PROTAC Dilutions (e.g., 1 nM to 10 µM) Treatment 4. Cell Treatment (Incubate for a defined time, e.g., 24h) PROTAC_Prep->Treatment Lysis 5. Cell Lysis & Protein Quantification (e.g., RIPA buffer, BCA assay) Treatment->Lysis Quantification 6. Target Protein Quantification (Western Blot or HiBiT Assay) Lysis->Quantification Normalization 7. Data Normalization (Normalize to loading control and vehicle) Quantification->Normalization Curve_Fitting 8. Dose-Response Curve Generation (% Degradation vs. log[PROTAC]) Normalization->Curve_Fitting Calculation 9. DC50 & Dmax Calculation (Non-linear regression) Curve_Fitting->Calculation

Diagram 2: General workflow for DC50 and Dmax determination.

Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blot

Western blotting is a widely used technique to quantify the degradation of a target protein following PROTAC treatment.[2]

Materials:

  • Cell line of interest (e.g., HeLa, H661)

  • VHL-type PROTAC (e.g., MZ1) and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein, e.g., BRD4; loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC or vehicle control and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer, scrape, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[10]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a non-linear regression curve to determine the DC50 and Dmax values.

Protocol 2: DC50 and Dmax Determination by HiBiT Assay

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells, offering a high-throughput alternative to Western blotting.[11] This protocol requires a cell line where the endogenous target protein is tagged with the HiBiT peptide.

Materials:

  • HiBiT-tagged cell line (e.g., HiBiT-BRD4 HEK293)

  • VHL-type PROTAC (e.g., MZ1) and vehicle control (e.g., DMSO)

  • White, clear-bottom 96-well or 384-well plates

  • Nano-Glo® Endurazine™ Live Cell Substrate

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HiBiT-tagged cells in a white, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Substrate Addition and Equilibration:

    • Prepare a 1X solution of Nano-Glo® Endurazine™ substrate in the appropriate assay medium.

    • Replace the cell culture medium with the Endurazine™ solution and incubate for at least 2.5 hours at 37°C to allow the luminescence signal to equilibrate.

  • PROTAC Treatment and Kinetic Measurement:

    • Prepare a serial dilution of the PROTAC at a 10X concentration in assay medium.

    • Add the PROTAC dilutions to the assay plate.

    • Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin kinetic luminescence measurements.

  • Data Analysis:

    • The raw luminescence data can be used to calculate the percentage of degradation at each time point relative to the vehicle control.

    • Plotting the maximum degradation (Dmax) for each concentration yields a dose-response curve from which the DC50 value can be calculated.

Downstream Signaling and Cellular Effects

The degradation of a target protein by a VHL-type PROTAC can have significant downstream cellular consequences. For instance, the degradation of BRD4 by MZ1 leads to the suppression of key oncogenes like c-Myc, resulting in anti-proliferative effects and the induction of apoptosis in cancer cells.[6][7]

Downstream_Effects MZ1 MZ1 (PROTAC) BRD4_Degradation BRD4 Degradation MZ1->BRD4_Degradation Induces cMyc_Suppression c-Myc Suppression BRD4_Degradation->cMyc_Suppression Leads to Cell_Effects Anti-proliferative Effects & Apoptosis cMyc_Suppression->Cell_Effects Results in

Diagram 3: Downstream effects of BRD4 degradation by MZ1.

Conclusion

The accurate determination of DC50 and Dmax values is crucial for the characterization and development of novel VHL-type PROTACs. The protocols outlined in this document, utilizing both traditional Western blotting and modern luminescence-based assays, provide a robust framework for assessing the potency and efficacy of these promising therapeutic agents. The use of a well-characterized PROTAC like MZ1 as a reference can aid in the validation of these assays and the interpretation of results for new degrader molecules.

References

Application Notes and Protocols: A Guide to Cell Line Selection for VHL-based PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] PROTACs that engage the von Hippel-Lindau (VHL) E3 ligase are a prominent class of these degraders. The selection of an appropriate cell line is a critical first step in the preclinical evaluation of any VHL-based PROTAC, as the cellular context can significantly influence its efficacy and selectivity.[3][4] This guide provides a framework for rational cell line selection, detailed experimental protocols, and key data for a model VHL-based PROTAC.

Mechanism of Action of VHL-based PROTACs

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1][5] The VHL complex is composed of VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[6][7][8] Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the 26S proteasome.[1][9] The PROTAC molecule is then released to act catalytically, inducing the degradation of multiple target protein molecules.[9][10]

PROTAC_Mechanism_of_Action cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC VHL-based PROTAC PROTAC->Ternary VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary Recruits Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E2 E2 Ubiquitin-conjugating enzyme E2->Ternary Transfers Ub Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action of a VHL-based PROTAC.

Key Considerations for Cell Line Selection

The efficacy of a VHL-based PROTAC is not universal across all cell lines. Several factors must be considered to select an appropriate model system.

  • Expression of the Target Protein: The cell line must express the protein of interest at a detectable and ideally, functionally relevant level. Overexpression of the target is common in many cancers, making cancer cell lines a frequent choice.[11][12]

  • Expression of VHL and E3 Ligase Components: The presence and functionality of the VHL E3 ligase complex are paramount. Cell lines with low or mutated VHL may be resistant to VHL-based degraders.[4][13] It's important to confirm the expression of VHL and its binding partners (Elongins B/C, Cul2).[14]

  • Target Dependency: For phenotypic assays (e.g., cell viability), it is crucial to select cell lines where the target protein is a known driver of proliferation or survival. For example, BRD4 is a key dependency in many hematological malignancies and some solid tumors.[15][16][17]

  • Cellular Context and Potential Resistance: The overall cellular environment, including the activity of the ubiquitin-proteasome system and potential expression of drug efflux pumps, can influence PROTAC activity.[3]

Cell_Line_Selection_Workflow start Start: Identify Protein of Interest (POI) screen_poi Screen Cell Lines for POI Expression (e.g., Western Blot, TCGA) start->screen_poi select_poi_positive Select POI-Positive Cell Lines screen_poi->select_poi_positive screen_vhl Verify Expression of VHL E3 Ligase Components (VHL, CUL2, etc.) select_poi_positive->screen_vhl High POI no_poi No suitable expression select_poi_positive->no_poi Low/No POI select_vhl_positive Select VHL-Competent Cell Lines screen_vhl->select_vhl_positive assess_dependency Assess Target Dependency (e.g., via CRISPR/siRNA data, functional assays) select_vhl_positive->assess_dependency VHL Expressed no_vhl VHL deficient (Consider as negative control or use different E3 ligase) select_vhl_positive->no_vhl VHL Absent select_dependent Select Target-Dependent (for phenotypic assays) & Non-Dependent Lines (for controls) assess_dependency->select_dependent final_panel Final Panel of Cell Lines for PROTAC Evaluation select_dependent->final_panel

Figure 2: Logical workflow for selecting appropriate cell lines.

Model PROTAC: MZ1 (BRD4 Degrader)

To illustrate the principles of cell line selection, we will use MZ1 as a model VHL-based PROTAC. MZ1 targets the Bromodomain and Extra-Terminal (BET) family of proteins, with a preference for degrading BRD4.[10][18] BRD4 is a critical epigenetic reader implicated in the progression of various cancers, including acute myeloid leukemia (AML) and breast cancer.[11][17][19]

Table 1: MZ1 Activity in Various Cancer Cell Lines

Cell LineCancer TypeTarget ProteinVHL ExpressionDC50 (Degradation)IC50 (Viability)Reference
MV4;11 Acute Myeloid LeukemiaBRD4Expressed~0.2 nM (for BRD4)Not Reported[20]
HeLa Cervical CancerBRD4ExpressedDC50 of 2-20 nMNot Reported[18][21]
22Rv1 Prostate CancerBRD4ExpressedDC50 of 2-20 nMNot Reported[18]
MDA-MB-231 Breast CancerBRD4ExpressedNot ReportedNot Reported[21]
LS174t Colorectal CancerBRD4Expressed~200 nMNot Reported[22]
KU812 Chronic Myeloid LeukemiaBRD4, MYCExpressedNot ReportedNot Reported[23][24]
K562 Chronic Myeloid LeukemiaBRD4, MYCExpressedNot ReportedNot Reported[23][24]

Note: DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on experimental conditions (e.g., treatment duration). Data is compiled from multiple sources and should be used as a guide.[18][20][21][22][23][24]

Experimental Protocols

A systematic workflow is essential for characterizing the activity of a VHL-based PROTAC in selected cell lines.

Experimental_Protocol_Workflow cluster_assays 3. Downstream Assays start Select Cell Line Panel culture 1. Cell Culture and Plating start->culture treat 2. PROTAC Treatment (Dose-response & time-course) culture->treat wb A. Western Blot (Target Degradation) treat->wb via B. Viability Assay (Phenotypic Effect) treat->via ub C. Ubiquitination Assay (Mechanism of Action) treat->ub analyze 4. Data Analysis (Calculate DC50 / IC50) wb->analyze via->analyze ub->analyze end Conclusion & Next Steps analyze->end

Figure 3: General experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9][25]

  • Cell Plating: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.

  • PROTAC Treatment: The following day, treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours).[9] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

  • Protein Quantification:

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of target protein degradation on cell proliferation and health.[]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).

  • PROTAC Treatment: After 24 hours, treat cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and expected onset of the phenotypic effect (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value using non-linear regression.

Protocol 3: Target Ubiquitination Assay (Co-Immunoprecipitation)

This protocol confirms that the PROTAC-induced degradation occurs via the ubiquitin-proteasome system.[9]

  • Cell Plating and Treatment:

    • Seed cells in 10 cm dishes.

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a short duration (e.g., 1-4 hours).

    • Include a co-treatment condition with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC treatment to allow ubiquitinated protein to accumulate.

  • Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Incubate the cleared lysate with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads several times with IP buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform Western blotting as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[9]

Conclusion

The successful evaluation of a VHL-based PROTAC degrader is critically dependent on the informed selection of appropriate cell line models. Researchers must consider the expression levels of the target protein and the components of the VHL E3 ligase complex, as well as the functional dependency of the cell line on the target. By employing a systematic approach that combines bioinformatic analysis with the robust experimental protocols outlined in this guide, researchers can effectively characterize the potency, efficacy, and mechanism of action of novel VHL-based degraders, paving the way for their further development as potential therapeutics.

References

Application Notes: Live-Cell Imaging of VHL-Type PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). VHL-type PROTACs represent a significant class of these degraders, recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag a target protein for proteasomal degradation. Live-cell imaging techniques are indispensable for studying the dynamic process of PROTAC-induced degradation, offering real-time insights into the kinetics, localization, and mechanism of action within a cellular context. These notes provide an overview and detailed protocols for visualizing the activity of VHL-type PROTACs in living cells.

The general mechanism of a VHL-type PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process can be monitored in real-time using various live-cell imaging strategies, which typically involve fluorescently labeling either the target protein or the PROTAC itself.

Key Live-Cell Imaging Strategies

Several powerful techniques enable the visualization of PROTAC activity in live cells:

  • Fluorescently Labeled Target Proteins: This is a common approach where the protein of interest is endogenously tagged with a fluorescent protein (e.g., GFP, mCherry) or a self-labeling tag like HaloTag or SNAP-tag. The degradation of the target protein is then observed as a loss of fluorescence over time.

  • Fluorescently Labeled PROTACs: Synthesizing a PROTAC with a conjugated fluorophore allows for the direct visualization of the degrader's cellular uptake, distribution, and co-localization with the target protein and E3 ligase.

  • Antibody-Based Methods (Live-Cell Compatible): Certain antibody-based labeling techniques, such as those using Fab fragments, can be adapted for live-cell imaging to track the target protein levels on the cell surface.

This document will focus on the widely used HaloTag-based labeling method for monitoring the degradation of a target protein.

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism

Live_Cell_Imaging_Workflow cluster_0 Preparation cluster_1 Treatment & Imaging cluster_2 Data Analysis Cell_Culture 1. Seed Cells Expressing HaloTag-POI Labeling 2. Label with HaloTag Fluorescent Ligand Cell_Culture->Labeling Wash 3. Wash to Remove Unbound Ligand Labeling->Wash Treatment 4. Add VHL-type PROTAC (and controls) Wash->Treatment Imaging 5. Live-Cell Imaging (Time-Lapse Microscopy) Treatment->Imaging Quantification 6. Image Segmentation & Fluorescence Quantification Imaging->Quantification Analysis 7. Data Analysis (DC50, Dmax, Kinetics) Quantification->Analysis

Experimental Protocols

Here, we provide a detailed protocol for monitoring the degradation of a target protein of interest (POI) fused to a HaloTag reporter in live cells using a VHL-type PROTAC.

Materials and Reagents

  • Mammalian cells stably expressing the POI-HaloTag fusion protein (e.g., HEK293, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Glass-bottom imaging dishes or plates.

  • HaloTag fluorescent ligand (e.g., Janelia Fluor 646 (JF646) HaloTag Ligand).

  • VHL-type PROTAC degrader (e.g., MZ1, a well-characterized degrader of BRD4).

  • Negative control (e.g., an inactive epimer of the PROTAC).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Protocol: Live-Cell Imaging of POI-HaloTag Degradation

  • Cell Seeding:

    • One day prior to the experiment, seed the POI-HaloTag expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • HaloTag Labeling:

    • Prepare a working solution of the HaloTag fluorescent ligand (e.g., 100 nM JF646 in pre-warmed complete medium).

    • Aspirate the old medium from the cells and add the labeling solution.

    • Incubate for 15-30 minutes at 37°C to allow for labeling of the POI-HaloTag.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete medium to remove any unbound fluorescent ligand. This is a critical step to reduce background fluorescence.

    • After the final wash, add fresh pre-warmed complete medium to the cells.

  • PROTAC Treatment:

    • Prepare stock solutions of the VHL-type PROTAC and controls in DMSO.

    • Dilute the PROTAC and controls to the desired final concentrations in pre-warmed complete medium. It is recommended to perform a dose-response experiment.

    • Carefully add the PROTAC-containing medium to the cells. Also, prepare wells with the vehicle control (e.g., 0.1% DMSO) and a negative control compound if available.

  • Live-Cell Imaging:

    • Immediately place the imaging dish on the microscope stage within the pre-heated environmental chamber.

    • Set up the time-lapse imaging parameters. This will depend on the specific microscope and the kinetics of degradation. A typical starting point is to acquire images every 10-20 minutes for 4-24 hours.

    • Use appropriate filter sets for the chosen fluorophore (e.g., Cy5 filter set for JF646).

    • Define multiple positions per well to increase the robustness of the data.

  • Image Analysis and Data Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the cells over time.

    • First, perform background subtraction.

    • Segment the images to identify individual cells or nuclei, depending on the localization of the POI.

    • Measure the mean fluorescence intensity within the segmented regions for each time point.

    • Normalize the fluorescence intensity at each time point to the intensity at time zero (before PROTAC addition).

    • Plot the normalized fluorescence intensity versus time to visualize the degradation kinetics.

    • From dose-response experiments, calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Quantitative Data Summary

The following tables provide example quantitative data that can be obtained from live-cell imaging experiments with VHL-type PROTACs. The values are illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.

Table 1: Example Live-Cell Imaging Parameters

ParameterRecommended Value
Cell LineHEK293 expressing BRD4-HaloTag
HaloTag LigandJanelia Fluor 646 (JF646)
Ligand Concentration100 nM
Labeling Time30 minutes
PROTACMZ1
PROTAC Concentration Range1 nM - 10 µM
Imaging FrequencyEvery 15 minutes
Imaging Duration8 hours

Table 2: Example Degradation Kinetics Data for MZ1

ParameterValue
DC50 (at 4 hours)~50 nM
Dmax (at 8 hours)>90%
t1/2 of Degradation (at 100 nM)~60 minutes

Troubleshooting and Considerations

  • Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure times.

  • Background Fluorescence: Ensure thorough washing after HaloTag labeling to minimize background signal.

  • Cell Health: Monitor cell morphology throughout the experiment to ensure that the observed effects are not due to general toxicity.

  • Controls are Crucial: Always include a vehicle control, and if possible, an inactive epimer of the PROTAC and a VHL-ligand-only control to ensure the observed degradation is specific.

  • Choice of Fluorophore: Select a bright and photostable fluorophore that is compatible with your imaging system and has minimal spectral overlap with other fluorescent reporters if used. Janelia Fluor dyes are often a good choice for their brightness and photostability.

Application Notes and Protocols for PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the POI.[1] This document provides detailed application notes and a co-immunoprecipitation (co-IP) protocol for PROTAC VHL-type degrader-1 , a VHL-based PROTAC that has been shown to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein.[2][3][4]

Signaling Pathway

This compound targets ATM, a key protein kinase involved in the DNA damage response (DDR). By inducing the degradation of ATM, this PROTAC can sensitize cancer cells to DNA-damaging agents. The signaling pathway diagram below illustrates the mechanism of action.

PROTAC_VHL_ATM_pathway cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC VHL-type degrader-1 ATM ATM (Protein of Interest) PROTAC->ATM Binds VHL VHL E3 Ligase PROTAC->VHL Recruits ATM_PROTAC_VHL ATM-PROTAC-VHL Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_ATM Degraded ATM (Peptides) Proteasome->Degraded_ATM Degradation ATM_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of ATM degradation by this compound.

Data Presentation

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex and induce potent degradation of the target protein. Below are tables summarizing key quantitative parameters for VHL-type PROTACs.

Table 1: Ternary Complex Formation and Stability

PROTACTarget ProteinVHL Ligand Affinity (Kd/Ki)Ternary Complex Affinity (Kd)Cooperativity (α)Reference
MZ1BRD466 nM (VCB complex)15 nM (BRD4BD2)~20[5]
AT1BRD4Not SpecifiedNot Specified~5[5]
Foretinib-PROTAC 1SLK, AxlHigh AffinityNot SpecifiedNot Applicable[5]

Data is illustrative and compiled from various studies. VCB refers to the VHL-ElonginC-ElonginB complex. Cooperativity (α) is the factor by which the affinity of the PROTAC for one protein partner is enhanced by the presence of the other.

Table 2: PROTAC-Mediated Protein Degradation

PROTACTarget ProteinDC50DmaxCell LineReference
21cHMGCR0.12 µM76%Insig-silenced HepG2[6]
NR-11cp38αNanomolar rangeNot SpecifiedMDA-MB-231, T47D[7]
Wee1 DegraderWee1Not SpecifiedNot SpecifiedNot Specified[8]

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.

Experimental Protocols

Co-Immunoprecipitation of the this compound Ternary Complex

This protocol describes the co-immunoprecipitation of the endogenous ATM-PROTAC-VHL ternary complex to validate the mechanism of action of this compound.

Materials:

  • Cell Lines: A suitable cell line expressing endogenous ATM and VHL (e.g., HEK293T, HeLa).

  • Reagents:

    • This compound (e.g., MedChemExpress, HY-158345; Amsbio, AMS.T88086-10-MG).[2][9]

    • DMSO (Vehicle control).

    • Protease and Phosphatase Inhibitor Cocktails.

  • Antibodies:

    • Primary antibody for immunoprecipitation: Rabbit anti-ATM antibody (validated for IP, e.g., Novus Biologicals, NB100-104).

    • Primary antibodies for Western blotting:

      • Mouse anti-ATM antibody.

      • Rabbit anti-VHL antibody (e.g., Cell Signaling Technology, #68547).[10]

      • Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Buffers and Solutions:

    • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease and phosphatase inhibitors.

    • Wash Buffer: Cell Lysis Buffer with 300 mM NaCl.

    • Elution Buffer: 2x Laemmli sample buffer.

  • Beads: Protein A/G magnetic beads.

Experimental Workflow:

CoIP_Workflow start Start cell_culture Cell Culture & Treatment (this compound or DMSO) start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant immunoprecipitation Immunoprecipitation (Anti-ATM Antibody) protein_quant->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution washing->elution western_blot Western Blot Analysis (Detect ATM and VHL) elution->western_blot end End: Detection of Ternary Complex western_blot->end

References

Application Notes and Protocols for PROTAC VHL-type degrader-1 in DNA Damage Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC VHL-type degrader-1, also known as compound 9b, is a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC designed to target the Ataxia Telangiectasia Mutated (ATM) kinase, a pivotal regulator of the DNA damage response (DDR).[1] By inducing the degradation of ATM, this PROTAC offers a unique approach to modulate the DDR, particularly in cancer cells. These application notes provide detailed protocols for utilizing this compound to study the DNA damage response, including its synergistic effects with other DDR inhibitors.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the ATM kinase and another ligand that recruits the VHL E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between ATM, the PROTAC, and the VHL E3 ligase complex. This proximity facilitates the polyubiquitination of ATM, marking it for degradation by the 26S proteasome. The degradation of ATM disrupts the cellular response to DNA double-strand breaks (DSBs), a critical pathway for cancer cell survival.

cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC VHL-type degrader-1 ATM ATM Kinase (Target Protein) PROTAC->ATM Binds VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex ATM-PROTAC-VHL Ternary Complex ATM->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of ATM Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation ATM Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Mechanism of this compound.

Data Presentation

ATM Degradation Efficiency

The potency and efficacy of this compound in downregulating ATM protein levels were assessed in colorectal cancer cell lines.

Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
SW6202450-100>90
SW4802450-100>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Synergistic Activity with ATR Inhibitor AZD6738

This compound exhibits a strong synergistic effect in combination with the ATR inhibitor AZD6738 in colorectal cancer cell lines, as determined by cell viability assays.[2]

Cell LineCombinationSynergy Score (Loewe)
SW620This compound + AZD6738High Synergy
SW480This compound + AZD6738High Synergy

A higher Loewe synergy score indicates a stronger synergistic interaction.

Experimental Protocols

Western Blotting for ATM Degradation

This protocol details the procedure to quantify the degradation of ATM protein in response to treatment with this compound.

cluster_workflow Western Blot Workflow A Cell Seeding (SW620 or SW480) B PROTAC Treatment (Dose-response/Time-course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Immunoblotting (Primary & Secondary Ab) F->G H Signal Detection G->H I Data Analysis (Densitometry) H->I

Workflow for Western Blotting.

Materials:

  • Colorectal cancer cell lines (e.g., SW620, SW480)

  • This compound (Compound 9b)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ATM

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed SW620 or SW480 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) for 24 hours. Include a DMSO vehicle control.

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-ATM and anti-β-actin antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize ATM levels to the loading control (β-actin) and calculate the percentage of degradation relative to the vehicle control.

Immunofluorescence for γH2AX Foci Formation

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci, a downstream marker of DNA damage.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 100 nM) for a specified time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash with PBS and stain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Cell Viability Assay for Synergy Assessment

This protocol describes how to assess the synergistic cytotoxic effect of this compound and the ATR inhibitor AZD6738 using an MTT assay.[2]

cluster_pathway ATM/ATR Signaling in DDR cluster_inhibition Synergistic Inhibition DSB DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DSB->ATM Activates SSB Single-Strand Breaks (SSBs) ATR ATR Kinase SSB->ATR Activates DDR DNA Damage Response (DDR) ATM->DDR ATR->DDR Repair DNA Repair & Cell Survival DDR->Repair Apoptosis Apoptosis Repair->Apoptosis Inhibition leads to PROTAC PROTAC VHL-type degrader-1 PROTAC->ATM Degrades ATRi AZD6738 (ATR Inhibitor) ATRi->ATR Inhibits

Synergistic effect of ATM degradation and ATR inhibition.

Materials:

  • SW620 or SW480 cells

  • 96-well plates

  • This compound

  • AZD6738

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a matrix of concentrations of this compound and AZD6738, alone and in combination, for 48-72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Analyze the combination data using software like Combenefit to determine the Loewe synergy score or combination index (CI). A CI value < 1 indicates synergy.

Conclusion

This compound is a potent and selective degrader of ATM kinase, a key component of the DNA damage response. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular consequences of ATM degradation and to explore its therapeutic potential, particularly in synergistic combinations with other DDR inhibitors like AZD6738. These studies can contribute to a deeper understanding of the DNA damage response and the development of novel cancer therapies.

References

Application Notes: PROTAC VHL-type degrader-1 for Synthetic Lethality Studies in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

PROTAC VHL-type degrader-1, also identified as compound 9b, is a von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of Ataxia Telangiectasia Mutated (ATM) protein.[1][2][3] This degrader provides a powerful tool for studying the cellular consequences of ATM loss, particularly in the context of synthetic lethality. Synthetic lethality is a promising therapeutic strategy in oncology where the combination of two genetic alterations (e.g., a mutation and a drug-induced inhibition) leads to cell death, while either alteration alone is viable. The degradation of ATM by this compound creates a cellular state deficient in this critical DNA damage response (DDR) kinase, thereby sensitizing cancer cells to the inhibition of other DDR pathways, notably the Ataxia Telangiectasia and Rad3-related (ATR) pathway.[1][4]

These application notes provide an overview of the application of this compound in synthetic lethality studies, particularly in combination with ATR inhibitors, and offer detailed protocols for relevant cellular assays.

Principle of Synthetic Lethality with this compound and ATR Inhibitors

ATM and ATR are key kinases in the DNA damage response pathway, each with distinct but partially overlapping roles in maintaining genomic integrity. When ATM is degraded by this compound, the cell becomes more reliant on the ATR signaling pathway to repair DNA damage and manage replication stress.[4] Subsequent inhibition of ATR with a small molecule inhibitor, such as AZD6738, in these ATM-deficient cells leads to a catastrophic accumulation of DNA damage and ultimately, apoptosis.[1][4] This synergistic interaction forms the basis of a synthetic lethal therapeutic approach for cancers.

Synthetic Lethality: ATM Degradation and ATR Inhibition cluster_0 This compound Action cluster_1 ATR Inhibition cluster_2 Cellular Outcome This compound This compound ATM ATM This compound->ATM Binds VHL VHL This compound->VHL Recruits Proteasome Proteasome ATM->Proteasome Degradation VHL->ATM Ubiquitinates Ub Ubiquitin ATM-deficient cell ATM-deficient cell Proteasome->ATM-deficient cell Creates ATR Inhibitor (AZD6738) ATR Inhibitor (AZD6738) ATR ATR ATR Inhibitor (AZD6738)->ATR Inhibits DNA Damage DNA Damage ATR->DNA Damage Normally Repairs Cell Death Cell Death DNA Damage->Cell Death Leads to ATM-deficient cell->DNA Damage Increased Sensitivity to

Synthetic lethality via ATM degradation and ATR inhibition.

Quantitative Data

The following tables summarize the cytotoxic activity of this compound (compound 9b) alone and in combination with the ATR inhibitor AZD6738 in various cancer cell lines.[3]

Table 1: Cytotoxicity of this compound (Compound 9b) [3]

Cell LineCancer TypeIC50 (μM)
A2780Ovarian Cancer3.96
COLO 205Colorectal Cancer5.11
SW620Colorectal Cancer>10
SW480Colorectal Cancer>10
K562Myeloid Leukemia>10

Table 2: Synergistic Cytotoxicity of this compound (Compound 9b) and ATR Inhibitor (AZD6738) [4]

Cell LineCancer TypeTreatmentObservation
SW620Colorectal CancerCompound 9b + AZD6738 (increasing doses)Synergistic reduction in cell viability observed.
SW480Colorectal CancerCompound 9b + AZD6738 (increasing doses)Synergistic reduction in cell viability observed.

Experimental Protocols

Detailed protocols for key experiments to evaluate the application of this compound in synthetic lethality studies are provided below.

Protocol 1: Western Blot for ATM Protein Degradation

This protocol outlines the steps to confirm the degradation of the target protein ATM upon treatment with this compound.

Western Blot Workflow for ATM Degradation start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treat with PROTAC VHL-type degrader-1 cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ATM, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Workflow for Western Blot analysis of ATM degradation.

Materials:

  • Cancer cell lines (e.g., SW620, SW480)

  • Complete cell culture medium

  • This compound (Compound 9b)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-ATM, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat cells with varying concentrations of the degrader for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ATM and β-Actin overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ATM band intensity to the corresponding β-Actin band intensity to determine the relative protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound alone and in combination with an ATR inhibitor.

Materials:

  • Cancer cell lines (e.g., SW620, SW480)

  • Complete cell culture medium

  • 96-well plates

  • This compound (Compound 9b)

  • ATR inhibitor (e.g., AZD6738)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the ATR inhibitor in complete culture medium.

    • For single-agent treatment, add the desired concentrations of each compound to the respective wells.

    • For combination treatment, add varying concentrations of both compounds to the wells.

    • Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 values.

    • For combination studies, synergy can be calculated using software such as Combenefit.[4]

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the degradation of ATM by this compound is dependent on the ubiquitin-proteasome system.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and VHL E3 ligase complex.

  • Purified recombinant ATM protein.

  • Ubiquitin and ATP.

  • This compound (Compound 9b) and vehicle control (DMSO).

  • 10X Ubiquitination Buffer.

  • SDS-PAGE and Western Blotting reagents as described in Protocol 1.

  • Antibody against Ubiquitin.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in order: water, 10X ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, purified ATM protein, and the VHL E3 ligase complex.

    • Add this compound or DMSO to the respective reaction tubes.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Use an anti-ubiquitin antibody to detect the polyubiquitination of ATM. An increase in high molecular weight ubiquitin smears in the presence of the PROTAC indicates successful ubiquitination.

References

Protocol for Assessing Cell Permeability of VHL-Type PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[3]

A critical determinant of a PROTAC's efficacy is its ability to traverse the cell membrane to reach its intracellular target.[1] However, the large molecular weight and polar surface area of PROTACs often present significant challenges to their cell permeability.[1][4] Therefore, the accurate assessment of cell permeability is a crucial step in the development of effective VHL-type PROTAC degraders. These application notes provide detailed protocols for key assays used to evaluate the cell permeability of VHL-based PROTACs.

Signaling Pathway and Mechanism of Action

Under normal oxygen conditions, the VHL E3 ligase complex regulates the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[3] HIF-1α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and subsequent degradation by the proteasome.[3][5] VHL-recruiting PROTACs mimic this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, and the other end binds to the target protein.[3] This induced proximity facilitates the formation of a ternary complex (VHL-PROTAC-POI), leading to the ubiquitination and degradation of the POI.[3][6]

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ubiquitination Ubiquitination PROTAC VHL-PROTAC-POI Ternary Complex Ub Ubiquitin PROTAC->Ub Recruits POI_Ub Polyubiquitinated POI Ub->POI_Ub Transfers to POI Proteasome 26S Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degrades POI Protein of Interest (POI) POI->PROTAC Binds VHL VHL E3 Ligase VHL->PROTAC Binds PROTAC_molecule PROTAC POI_Ub->Proteasome Enters

Caption: VHL-PROTAC Mechanism of Action.

Experimental Protocols

A multi-faceted approach employing a combination of in vitro and cell-based assays is recommended for a comprehensive assessment of PROTAC cell permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[1][7] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[1] This assay is particularly useful for early-stage screening to assess the passive permeability of a large number of compounds.[1][8]

Experimental Workflow:

PAMPA_Workflow prep Prepare Reagents (Donor/Acceptor Buffers, Lipid Solution) assembly Assemble PAMPA Plate (Filter and Acceptor Plates) prep->assembly addition Add Donor Solution (with PROTAC) assembly->addition incubation Incubate (Room Temperature, 4-16h) addition->incubation collection Collect Samples (Donor and Acceptor Wells) incubation->collection analysis Analyze Concentration (LC-MS/MS) collection->analysis calculation Calculate Permeability (Pe) analysis->calculation

Caption: PAMPA Experimental Workflow.

Detailed Protocol:

  • Preparation of Reagents:

    • Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]

    • Acceptor Buffer: PBS, pH 7.4.[1]

    • Lipid Solution: 1% (w/v) lecithin in dodecane.[1]

  • Assay Assembly:

    • Coat the filter plate with the lipid solution and allow the solvent to evaporate.

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Place the lipid-coated filter plate onto the acceptor plate.

  • Compound Addition:

    • Add the donor solution containing the test PROTAC to the wells of the filter plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[2]

  • Sample Collection:

    • After incubation, carefully separate the filter and acceptor plates.

    • Collect samples from both the donor and acceptor wells.[2]

  • Analysis:

    • Determine the concentration of the PROTAC in the donor and acceptor samples using a validated LC-MS/MS method.[2]

  • Calculation of Permeability (Pe):

    • The effective permeability coefficient (Pe) can be calculated using established formulas.[9]

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption.[1][7] It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express various transporters, mimicking the intestinal epithelial barrier.[7] This assay can assess both passive diffusion and active transport mechanisms.[1][10]

Experimental Workflow:

Caco2_Workflow culture Culture Caco-2 Cells (on Transwell inserts, 21 days) wash Wash Monolayers culture->wash addition Add PROTAC Solution (Apical or Basolateral) wash->addition incubation Incubate (37°C, 2h) addition->incubation collection Collect Samples (Apical and Basolateral) incubation->collection analysis Analyze Concentration (LC-MS/MS) collection->analysis calculation Calculate Apparent Permeability (Papp) analysis->calculation

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.[4]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[4]

  • Permeability Assay (Apical to Basolateral, A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test PROTAC to the apical (A) side and fresh transport buffer to the basolateral (B) side.[2]

    • Incubate at 37°C with gentle shaking for 2 hours.[2]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.[2]

  • Permeability Assay (Basolateral to Apical, B-A):

    • Perform the assay as described for the A-B direction, but add the PROTAC-containing buffer to the basolateral side and fresh buffer to the apical side.[2]

  • Analysis:

    • Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[2]

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.[4]

Cellular Uptake Assay by LC-MS/MS

Principle: This assay directly measures the amount of a PROTAC that accumulates within cells over a specific period.[1] It is a crucial assay to confirm that the PROTAC can cross the cell membrane and reach its site of action.[1]

Detailed Protocol:

  • Cell Seeding:

    • Seed the target cells in a suitable format (e.g., 12-well plates) and allow them to adhere overnight.[2]

  • PROTAC Treatment:

    • Treat the cells with the test PROTAC at the desired concentration in cell culture medium.

    • Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.[1]

  • Cell Lysis:

    • At the end of the incubation, wash the cells with ice-cold PBS to remove any extracellular PROTAC.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[2]

  • Sample Preparation:

    • Precipitate the protein from the cell lysate.

    • Collect the supernatant for LC-MS/MS analysis.[2]

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the total protein concentration using a BCA assay.[2]

  • Analysis and Calculation:

    • Quantify the amount of PROTAC in the supernatant using a standard curve.

    • Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[2]

Data Presentation

The following tables summarize key physicochemical properties and permeability data for selected VHL-based PROTACs from the literature.

Table 1: Physicochemical Properties and Permeability of Selected VHL-Based PROTACs

PROTAC SeriesCompoundLinker CompositionPermeability (Pe) (10⁻⁶ cm/s)Reference
MZ7PEG-like~0.5[11]
MZ8PEG-like~0.4[11]
MZ9PEG-like<0.1[11]
AT15Penicillamine-containing<0.1[11]
AT16Penicillamine-containing<0.1[11]
MZP10Piperazine-containing~0.2[11]
MZP11Piperazine-containing~0.1[11]
CM/CMP12Varied~0.1[11]
CM/CMP13Varied<0.1[11]
CM/CMP14Varied<0.1[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.[3]

Table 2: Caco-2 Permeability and Efflux Ratios of Selected PROTACs

PROTACPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioCell LineReference
ARV-1100--Caco-2[4]
ARV-771--87.62Caco-2[4]
KT-474--57.54MDR1 MDCK-II[4]

Note: "-" indicates data not available in the cited sources.[3]

Conclusion

The assessment of cell permeability is a cornerstone of VHL-type PROTAC degrader development. The protocols outlined in these application notes, including PAMPA, Caco-2, and cellular uptake assays, provide a robust framework for evaluating the ability of PROTACs to cross the cell membrane. By systematically applying these methods and carefully analyzing the resulting data, researchers can gain valuable insights to guide the optimization of PROTAC properties, ultimately leading to the development of more effective therapeutics. The interplay between physicochemical properties, such as linker composition, and the adoption of membrane-permeable conformations is a key area of ongoing research that will further refine the design of next-generation PROTACs.[12][13]

References

In Vivo Administration of VHL-Type PROTAC Degraders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of PROTAC VHL-type degrader-1. It is intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of these novel therapeutic agents.

Introduction to VHL-Type PROTAC Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A VHL-type PROTAC consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and another ligand that binds to the protein of interest (POI). This ternary complex formation between the POI, the PROTAC, and the VHL E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.

However, the unique physicochemical properties of PROTACs, such as their high molecular weight and poor aqueous solubility, present challenges for in vivo delivery. Careful consideration of formulation and administration route is therefore critical for successful preclinical evaluation.

Mechanism of Action: VHL-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a VHL-type PROTAC degrader.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC VHL-type PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of VHL-type PROTAC-mediated protein degradation.

Quantitative Data Summary

The following tables summarize key in vivo data for representative VHL-recruiting PROTACs. Note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of VHL-based PROTACs in Mice

PROTAC NameAnimal ModelDoseRoute of AdministrationCmax (nM)Tmax (hours)Plasma Concentration at 8h (nM)
MS432Male Swiss Albino Mice50 mg/kgNot Specified1,4000.5710

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.[1]

Table 2: In Vivo Efficacy of VHL-based PROTACs in Xenograft Models

PROTAC NameCancer Cell LineAnimal ModelDose and ScheduleRoute of AdministrationTumor Growth Inhibition (TGI)Reference
GNE-987HCC1806, 22RV-1NU/NU, SCIDVariesIntraperitonealSignificant[2]
ARV-771AR-V7+Nu/Nu mice10 mg/kg, dailySubcutaneousDose-dependent decrease in tumor size[3]

Experimental Protocols

This section provides detailed protocols for common in vivo administration routes for VHL-type PROTACs.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of a VHL-type PROTAC in a xenograft mouse model.[4]

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow A 1. Cell Culture (e.g., human cancer cell line) B 2. Cell Harvest & Preparation (Resuspend in PBS/Matrigel) A->B C 3. Subcutaneous Injection (e.g., 5 x 10^6 cells into flank of immunocompromised mice) B->C D 4. Tumor Growth Monitoring (Measure volume 2-3 times/week) C->D E 5. Group Randomization (When tumors reach 100-200 mm³) D->E F 6. PROTAC Formulation & Administration (Treatment vs. Vehicle Control) E->F G 7. Efficacy & PD Assessment (Monitor tumor volume and body weight) F->G H 8. Endpoint Analysis (Euthanize, excise tumors for Western blot/IHC) G->H

Caption: Workflow for a xenograft tumor efficacy study.

Formulation Protocol

Due to the often poor solubility of PROTACs, a suitable vehicle is crucial for in vivo administration.[4][5]

Materials:

  • VHL-type PROTAC degrader-1 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a stock solution of the PROTAC in 100% DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (e.g., to a final concentration of 30%).

  • Add Tween 80 to the solution (e.g., to a final concentration of 5%).

  • Vortex the mixture thoroughly until it is a clear solution.

  • Slowly add sterile saline or PBS to reach the final desired volume while vortexing to prevent precipitation. A common final vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[4]

  • Prepare the formulation fresh daily.

Intravenous (IV) Injection Protocol

Materials:

  • Formulated PROTAC solution

  • Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)

  • Mouse restrainer

Procedure:

  • Warm the mouse, particularly the tail, under a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Load the syringe with the formulated PROTAC solution, ensuring no air bubbles are present.

  • Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.

  • Slowly inject the solution as a single bolus.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Oral Gavage (PO) Protocol

Materials:

  • Formulated PROTAC solution

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)[6]

  • Syringe

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[7]

  • Measure the appropriate length for gavage needle insertion by holding it alongside the animal, from the tip of the nose to the last rib.[8]

  • Gently restrain the mouse, ensuring its head and neck are extended to create a straight path to the esophagus.

  • Insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and try again.[9]

  • Once the needle is in the correct position, slowly administer the PROTAC solution.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.[6]

Subcutaneous (SC) Injection Protocol

Materials:

  • Formulated PROTAC solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Grasp the loose skin over the shoulders of the mouse to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the animal's body.

  • Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel.

  • Slowly inject the PROTAC solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

  • Return the mouse to its cage and monitor.

Pharmacokinetic Analysis Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the VHL-type PROTAC.

PK_Analysis_Workflow cluster_pk Pharmacokinetic Study Workflow A 1. Animal Acclimation & Dosing (IV or PO administration) B 2. Serial Blood Sampling (Predetermined time points, e.g., via tail vein) A->B C 3. Plasma Preparation (Centrifugation to separate plasma) B->C D 4. Bioanalysis (LC-MS/MS to quantify PROTAC concentration) C->D E 5. Data Analysis (Calculate PK parameters: Cmax, Tmax, AUC, t1/2) D->E

Caption: Workflow for a pharmacokinetic analysis study.

Procedure:

  • Dosing: Administer the PROTAC via the desired route (e.g., IV or PO) to a cohort of animals.[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and various times post-dose up to 24 hours) from the tail vein or via cannulation.[5]

  • Plasma Preparation: Separate plasma from the blood samples by centrifugation.[5]

  • Bioanalysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[5]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t½).[]

Troubleshooting and Considerations

  • Solubility and Formulation: Poorly soluble PROTACs can lead to inaccurate dosing and low bioavailability. Optimization of the formulation vehicle is critical.[11]

  • "Hook Effect": At high concentrations, PROTAC efficacy can decrease due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. A dose-response study is recommended to identify the optimal therapeutic window.

  • Metabolic Instability: The linker region of a PROTAC can be susceptible to metabolic degradation, potentially leading to an in vitro-in vivo disconnect.[12]

  • Toxicity: Monitor animal body weight and general health throughout the study. A vehicle-only control group is essential to assess any toxicity related to the formulation.[4]

By following these detailed protocols and considering the key aspects of in vivo PROTAC administration, researchers can generate robust and reliable data to advance the development of VHL-type PROTAC degraders as novel therapeutics.

References

Application Notes and Protocols for Flow Cytometry Analysis with PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. PROTAC VHL-type degrader-1, also known as compound 9b, is a Meisoindigo-derived PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively target the Ataxia Telangiectasia Mutated (ATM) protein for degradation.[1][2][3] ATM is a critical protein kinase that plays a central role in the DNA damage response (DDR).[1] By inducing the degradation of ATM, this compound can disrupt DNA repair mechanisms, leading to cell cycle arrest and apoptosis, particularly in cancer cells.[1][3] This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, including the quantification of ATM protein degradation and the assessment of downstream cellular fates such as apoptosis and cell cycle arrest.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ligase and another ligand that binds to the target protein, ATM. These two ligands are connected by a chemical linker. The simultaneous binding of this compound to both VHL and ATM forms a ternary complex (VHL/PROTAC/ATM). This proximity induces the VHL E3 ligase to polyubiquitinate ATM, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of ATM disrupts the DNA damage response pathway, leading to an accumulation of DNA damage and ultimately triggering apoptosis and cell cycle arrest.

cluster_0 PROTAC-mediated ATM Degradation cluster_1 Cellular Machinery cluster_2 Downstream Cellular Effects PROTAC PROTAC VHL-type degrader-1 VHL VHL E3 Ligase PROTAC->VHL binds ATM ATM Protein PROTAC->ATM binds Ternary_Complex VHL-PROTAC-ATM Ternary Complex VHL->Ternary_Complex ATM->Ternary_Complex Ubiquitination Poly-ubiquitination of ATM Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation ATM Degradation Proteasome->Degradation mediates DDR Disrupted DNA Damage Response Degradation->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Mechanism of this compound.

Data Presentation

Table 1: Dose-Dependent Degradation of ATM in SW620 Cells
Concentration of this compound (µM)Mean Fluorescence Intensity (MFI) of ATM Staining% ATM Degradation (Normalized to Vehicle Control)
0 (Vehicle)1500 ± 750%
0.11275 ± 6015%
0.5900 ± 5040%
1.0600 ± 4560%
2.5375 ± 3075%
5.0225 ± 2085%
10.0150 ± 1590%
Data are representative and presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Induction in Colorectal Cancer Cell Lines
Cell LineTreatment (12h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
SW620Vehicle3.2 ± 0.51.5 ± 0.34.7 ± 0.8
SW620This compound (5.0 µM)15.8 ± 1.25.1 ± 0.720.9 ± 1.9
SW480Vehicle2.9 ± 0.41.2 ± 0.24.1 ± 0.6
SW480This compound (10.0 µM)18.2 ± 1.56.3 ± 0.924.5 ± 2.4
Data adapted from a study by Liu et al. (2024) and presented as mean ± standard deviation (n=3).[1]
Table 3: Cell Cycle Analysis in a Representative Cancer Cell Line
Treatment (24h)% G1 Phase% S Phase% G2/M Phase
Vehicle55.2 ± 2.128.9 ± 1.515.9 ± 1.1
This compound (2.5 µM)68.5 ± 2.515.3 ± 1.216.2 ± 1.3
Data are representative and presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Quantification of Intracellular ATM Degradation by Flow Cytometry

This protocol details the steps for intracellular staining of ATM to quantify its degradation following treatment with this compound.

cluster_workflow Workflow for Intracellular ATM Staining A 1. Cell Seeding and Treatment - Seed cells (e.g., SW620) in a 6-well plate. - Treat with varying concentrations of This compound and a vehicle control. B 2. Cell Harvesting - Harvest cells by trypsinization. - Wash with PBS. A->B C 3. Fixation - Resuspend cells in a fixation buffer (e.g., 4% paraformaldehyde). - Incubate for 15-20 minutes at room temperature. B->C D 4. Permeabilization - Wash cells with PBS. - Resuspend in a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer). C->D E 5. Intracellular Staining - Incubate cells with a primary antibody against ATM. - Wash and incubate with a fluorescently-labeled secondary antibody. D->E F 6. Flow Cytometry Analysis - Resuspend cells in staining buffer. - Acquire data on a flow cytometer. - Analyze the mean fluorescence intensity (MFI) of the ATM signal. E->F

Workflow for intracellular ATM staining.

Materials:

  • This compound

  • Cell line of interest (e.g., SW620 colorectal cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or a commercial saponin-based buffer)

  • Primary antibody against ATM (validated for flow cytometry)

  • Fluorescently-labeled secondary antibody (compatible with the primary antibody)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • 6-well plates

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed 0.5 - 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium in each well with the prepared drug dilutions or vehicle control and incubate for the desired time (e.g., 12, 24, or 48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate until cells detach.

    • Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Add 2 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 1 mL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the primary antibody against ATM at the recommended dilution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorescently-labeled secondary antibody at the recommended dilution.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

    • Measure the fluorescence intensity of the ATM staining in the appropriate channel.

    • Calculate the percentage of ATM degradation relative to the vehicle-treated control.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • 6-well plates

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Follow step 1 as described in Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize as described in Protocol 1. Combine all cells from each well into a single tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer from the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use a 488 nm excitation laser and collect fluorescence emission at ~530 nm (for FITC) and >670 nm (for PI).

    • Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Follow step 1 as described in Protocol 1.

  • Cell Harvesting:

    • Follow step 2 as described in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser.

    • Collect the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red).

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Signaling Pathway Diagram

cluster_pathway ATM Signaling in DNA Damage Response DNA_Damage DNA Double-Strand Breaks ATM_inactive Inactive ATM (dimer) DNA_Damage->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates (stabilizes) CHK2 CHK2 ATM_active->CHK2 phosphorylates (activates) p21 p21 p53->p21 induces expression Apoptosis_Proteins Bax, Puma p53->Apoptosis_Proteins induces expression Cell_Cycle_Arrest G1/S and G2/M Cell Cycle Arrest CHK2->Cell_Cycle_Arrest promotes p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis initiate

ATM signaling in DNA damage response.

References

PROTAC VHL-type degrader-1: Comprehensive Handling and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC VHL-type degrader-1, also identified as compound 9b and available under the catalog number HY-158345, is a von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera (PROTAC). This bifunctional molecule is designed to induce the selective degradation of the Ataxia Telangiectasia Mutated (ATM) protein, a key serine/threonine kinase involved in DNA damage response. By hijacking the body's natural ubiquitin-proteasome system, this compound offers a powerful tool for investigating the cellular consequences of ATM depletion and holds therapeutic potential, particularly in oncology. This document provides detailed application notes and protocols for the proper handling, storage, and experimental use of this degrader.

Mechanism of Action

This compound functions by forming a ternary complex between the ATM protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the polyubiquitination of ATM, marking it for recognition and subsequent degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple ATM molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC VHL-type degrader-1 ATM ATM Protein (Target) PROTAC->ATM Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex ATM-PROTAC-VHL Proteasome 26S Proteasome Ternary_Complex->Proteasome Degradation Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination Degraded_ATM Degraded ATM Fragments

Figure 1: Mechanism of action of this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and activity of this compound.

Safety Precautions:

  • For research use only. Not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Storage Conditions:

The stability of this compound is dependent on its form (powder or in solvent) and the storage temperature.

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 1: Recommended storage conditions for this compound.[1]

Reconstitution and Stock Solutions:

This compound is soluble in dimethyl sulfoxide (DMSO).[1]

  • Recommended Solvent: DMSO

  • Solubility: 100 mg/mL (111.35 mM) with the need for ultrasonic treatment.[1]

Protocol for Reconstituting a 10 mM Stock Solution:

  • Equilibrate the vial of powdered this compound to room temperature before opening to prevent moisture condensation.

  • Aseptically add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 898.08 g/mol ), add 11.13 µL of DMSO.

  • Vortex and/or sonicate the solution until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in cell-based assays. Optimization may be required for specific cell lines and experimental conditions.

Experimental Workflow:

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., SW620, SW480) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification (BCA Assay) PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blot Analysis (ATM & Loading Control) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 6. Determine DC50 & Dmax Data_Analysis->DC50_Dmax End End DC50_Dmax->End

Figure 2: General experimental workflow for evaluating this compound.

Protocol 1: Assessment of ATM Degradation by Western Blot

This protocol describes the treatment of colorectal cancer cell lines (SW620 and SW480) with this compound and subsequent analysis of ATM protein levels by Western blot.[2]

Materials:

  • SW620 or SW480 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ATM and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed SW620 or SW480 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range for determining DC50 is 0.01 to 10 µM.

    • Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of the PROTAC solvent.

    • Aspirate the old medium and add the medium containing the different concentrations of the degrader or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ATM antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ATM band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of ATM protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Quantitative Data

The efficacy of this compound (compound 9b) has been demonstrated in colorectal cancer cell lines.[2]

Cell LineTarget ProteinDC50DmaxTreatment Time
SW620ATMPotent>90%24 hours
SW480ATMPotent>90%24 hours

Table 2: Degradation efficacy of this compound in different cell lines. "Potent" indicates effective degradation at nanomolar to low micromolar concentrations as observed in the source study.[2] Exact DC50 values were not explicitly stated in the abstract.

Troubleshooting

Troubleshooting cluster_No_Degradation Possible Causes & Solutions for No Degradation cluster_High_Variability Possible Causes & Solutions for High Variability cluster_Cell_Toxicity Possible Causes & Solutions for Cell Toxicity Start Problem No_Degradation No or Poor Degradation Start->No_Degradation High_Variability High Variability Start->High_Variability Cell_Toxicity Cell Toxicity Start->Cell_Toxicity ND_Cause1 Improper Storage/Handling of PROTAC No_Degradation->ND_Cause1 ND_Cause2 Low E3 Ligase Expression in Cell Line No_Degradation->ND_Cause2 ND_Cause3 Suboptimal Concentration or Time No_Degradation->ND_Cause3 HV_Cause1 Inconsistent Cell Seeding High_Variability->HV_Cause1 HV_Cause2 Uneven Protein Loading High_Variability->HV_Cause2 CT_Cause1 High PROTAC Concentration Cell_Toxicity->CT_Cause1 CT_Cause2 High DMSO Concentration Cell_Toxicity->CT_Cause2 ND_Sol1 Solution: Use fresh aliquot, verify storage conditions. ND_Cause1->ND_Sol1 ND_Sol2 Solution: Confirm VHL expression by Western blot. ND_Cause2->ND_Sol2 ND_Sol3 Solution: Perform dose-response and time-course experiments. ND_Cause3->ND_Sol3 HV_Sol1 Solution: Ensure uniform cell density in all wells. HV_Cause1->HV_Sol1 HV_Sol2 Solution: Accurate protein quantification is critical. HV_Cause2->HV_Sol2 CT_Sol1 Solution: Lower the concentration and/or shorten incubation time. CT_Cause1->CT_Sol1 CT_Sol2 Solution: Ensure final DMSO concentration is non-toxic (typically <0.5%). CT_Cause2->CT_Sol2

Figure 3: Troubleshooting guide for common experimental issues.

Conclusion

This compound is a valuable research tool for the targeted degradation of ATM. Adherence to the handling, storage, and experimental guidelines outlined in this document will help ensure the integrity of the compound and the reproducibility of experimental results. As with any potent chemical agent, proper safety precautions should always be observed.

References

Application Note: Quantitative PCR to Measure Downstream Effects of PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

This application note focuses on a hypothetical VHL-type PROTAC, "PROTAC VHL-type degrader-1," which is designed to degrade Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, most notably c-MYC.[1][4] Degradation of BRD4 is expected to suppress c-MYC gene expression.[5][6][7][8] This note provides a detailed protocol for using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the reduction in c-MYC mRNA levels, thereby quantifying a key downstream pharmacological effect of the BRD4 degrader.

Assay Principle

RT-qPCR is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels. The workflow involves isolating total RNA from cells, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying the specific cDNA of interest using real-time PCR. The amplification is monitored in real-time using a fluorescent dye. The cycle at which the fluorescence crosses a set threshold (Ct or Cq value) is inversely proportional to the initial amount of target mRNA.

By comparing the Ct values for the c-MYC gene in cells treated with this compound versus control cells, we can determine the relative change in gene expression. This provides a robust and quantitative measure of the PROTAC's ability to degrade its target (BRD4) and elicit a downstream biological response.

Visualized Mechanisms and Workflows

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Degradation Pathway cluster_2 Downstream Effect PROTAC PROTAC VHL-type degrader-1 Ternary_Complex Ternary Complex (PROTAC-BRD4-VHL) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Recruits VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin Facilitates Ubiquitination Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitin->Ub_BRD4 Adds Ub tags Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognized by Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degrades cMYC_Gene c-MYC Gene Degraded_BRD4->cMYC_Gene Transcription Repressed cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription BRD4_nucleus BRD4 BRD4_nucleus->cMYC_Gene Promotes Transcription

Caption: Mechanism of this compound leading to c-MYC downregulation.

Experimental_Workflow Start 1. Seed Cells Treat 2. Treat with PROTAC (Dose-Response) Start->Treat Control Vehicle Control (e.g., 0.1% DMSO) Start->Control Incubate 3. Incubate (e.g., 24 hours) Treat->Incubate Control->Incubate RNA_Isolation 4. Isolate Total RNA Incubate->RNA_Isolation QC 5. RNA QC & Quant (e.g., NanoDrop) RNA_Isolation->QC cDNA_Synth 6. Synthesize cDNA (Reverse Transcription) QC->cDNA_Synth qPCR 7. Perform qPCR (c-MYC & Housekeeper) cDNA_Synth->qPCR Data_Analysis 8. Analyze Data (ΔΔCt Method) qPCR->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for qPCR analysis of PROTAC-mediated gene expression changes.

Detailed Experimental Protocol

Materials and Reagents

  • Cell Line: Human cancer cell line known to express BRD4 and be sensitive to its inhibition (e.g., HeLa, MCF-7, or a relevant leukemia line).

  • PROTAC: this compound (stock solution in DMSO).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen).[9]

  • cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[9]

  • qPCR Master Mix: (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad).[10]

  • qPCR Primers: Validated primers for human c-MYC and a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Nuclease-free water, tubes, and plates.

Step 1: Cell Culture and Seeding

  • Culture cells under standard conditions (37°C, 5% CO₂).

  • Seed cells in a 12-well or 24-well plate at a density that will result in 80-90% confluency at the time of harvest.

  • Allow cells to attach and grow for 24 hours.

Step 2: PROTAC Treatment

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be 1 nM to 1000 nM.

  • Include a vehicle control (e.g., 0.1% DMSO, matching the highest concentration of DMSO in the PROTAC dilutions).

  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.

  • Incubate the cells for a predetermined time (e.g., 16-24 hours) to allow for protein degradation and subsequent changes in mRNA levels.[4]

Step 3: Total RNA Isolation

  • After incubation, aspirate the medium and wash the cells once with cold PBS.

  • Lyse the cells directly in the well and isolate total RNA using a commercial kit according to the manufacturer's protocol.[9]

  • Elute the RNA in nuclease-free water.

Step 4: RNA Quantification and Quality Control

  • Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Step 5: cDNA Synthesis (Reverse Transcription)

  • Synthesize cDNA from 500 ng to 1 µg of total RNA using a cDNA synthesis kit.[9][11][12]

  • Follow the manufacturer's protocol, which typically involves mixing RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

  • Incubate as recommended (e.g., 42°C for 60 minutes, followed by an inactivation step).[10]

  • Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in qPCR.[9]

Step 6: Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, prepare reactions in triplicate.

  • A typical 10 µL reaction includes:

    • 5 µL 2x SYBR Green Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA

    • 2 µL Nuclease-free water

  • Run the plate on a real-time PCR instrument with a standard cycling program:

    • Initial Denaturation: 95°C for 3-5 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis and Presentation

Data Analysis using the Delta-Delta Ct (ΔΔCt) Method

The relative expression of c-MYC mRNA will be calculated using the comparative Ct (ΔΔCt) method.[13][14][15][16] This method normalizes the expression of the target gene (c-MYC) to a reference (housekeeping) gene and compares the treated samples to the vehicle control.[13][14]

  • Calculate ΔCt: Normalize the Ct value of the target gene (c-MYC) to the Ct value of the housekeeping gene (GAPDH) for each sample.

    ΔCt = Ct(c-MYC) - Ct(GAPDH)

  • Calculate ΔΔCt: Normalize the ΔCt of the PROTAC-treated samples to the average ΔCt of the vehicle control samples.

    ΔΔCt = ΔCt(Treated Sample) - Average ΔCt(Control Sample)

  • Calculate Fold Change: Determine the relative expression level (fold change) compared to the control.

    Fold Change = 2-ΔΔCt

Data_Analysis_Workflow cluster_0 Raw Data cluster_1 Step 1: Normalization to Housekeeper cluster_2 Step 2: Normalization to Control cluster_3 Step 3: Calculate Relative Expression Ct_Values Raw Ct Values (c-MYC & GAPDH) Delta_Ct Calculate ΔCt ΔCt = Ct(c-MYC) - Ct(GAPDH) Ct_Values->Delta_Ct Delta_Delta_Ct Calculate ΔΔCt ΔΔCt = ΔCt(Treated) - ΔCt(Control) Delta_Ct->Delta_Delta_Ct Fold_Change Calculate Fold Change Fold Change = 2-ΔΔCt Delta_Delta_Ct->Fold_Change Result Relative c-MYC mRNA Expression Fold_Change->Result

Caption: Data analysis workflow using the delta-delta Ct (ΔΔCt) method.

Expected Results

Treatment with an effective BRD4 degrader should result in a dose-dependent decrease in c-MYC mRNA levels.[4][17] The data can be summarized in a table as shown below.

Table 1: Hypothetical qPCR Results for c-MYC Expression

PROTAC Conc. (nM)Avg. Ct (c-MYC)Avg. Ct (GAPDH)ΔCtΔΔCtFold Change (2-ΔΔCt)% c-MYC mRNA Remaining
0 (Vehicle)22.5018.004.500.001.00100%
122.7518.054.700.200.8787%
1023.5018.005.501.000.5050%
10024.8018.106.702.200.2222%
100026.0018.008.003.500.099%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Ct values for housekeeping gene Poor RNA quality/quantity; inefficient cDNA synthesis; PCR inhibition.Verify RNA integrity (e.g., on a gel); use a fresh cDNA synthesis kit; dilute cDNA to reduce inhibitor concentration.
Noisy or variable replicates Pipetting errors; poor quality RNA/cDNA; suboptimal primer concentration.Use calibrated pipettes; ensure consistent sample quality; optimize primer concentrations.
Melt curve shows multiple peaks Primer-dimers; non-specific amplification.Redesign primers to be more specific; optimize annealing temperature in the qPCR cycle.
No change in c-MYC expression PROTAC is inactive; cell line is resistant; insufficient incubation time.Verify PROTAC integrity; confirm BRD4 expression and VHL E3 ligase presence in the cell line; perform a time-course experiment.

References

Troubleshooting & Optimization

PROTAC VHL-type degrader-1 off-target effects analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PROTAC VHL-type degrader-1. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on analyzing and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects when using VHL-recruiting PROTACs?

A1: Off-target effects with VHL-recruiting PROTACs can primarily be attributed to three main sources:

  • Warhead-Mediated Off-Targets: The ligand, or "warhead," that targets your protein of interest (POI) may also bind to other proteins with similar structural features, leading to their unintended degradation.[1][2]

  • VHL Ligand-Mediated Off-Targets: The VHL ligand itself can have biological activity. Since many VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction, they can lead to the stabilization of HIF-1α, which may activate the hypoxic response.[2]

  • Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create new protein interaction surfaces on VHL. This can lead to the recruitment and subsequent degradation of proteins that are not the intended target, known as neosubstrates.[2]

Q2: What is the "hook effect" and how can I avoid it in my experiments?

A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in a decrease in the degradation of the target protein.[3][4] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[3][4] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your specific cell line and experimental conditions.[4]

Q3: My PROTAC is not inducing degradation of my target protein. What are the initial troubleshooting steps?

A3: If you are not observing degradation of your target protein, a systematic approach to troubleshooting is necessary. Here are the initial steps:

  • Verify Compound Integrity: Ensure the stability and purity of your PROTAC stock solution using methods like LC-MS or NMR.[5]

  • Confirm Protein Expression: Use Western Blot to confirm that both your target protein and the VHL E3 ligase are expressed in your chosen cell model.[5] Low expression of either can limit degradation.

  • Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2][4] Consider performing a cell-free degradation assay using cell lysate to confirm PROTAC activity when cell permeability is not a factor.[2]

Q4: What are the essential controls to include in a PROTAC experiment to ensure the observed effects are specific?

A4: To validate that the observed protein loss is due to the intended PROTAC mechanism, the following controls are critical:

  • Inactive Control PROTAC: An epimer or an analog of your PROTAC that cannot bind to VHL but still binds to the target protein. This control helps to distinguish degradation-dependent effects from off-target effects of the warhead itself.

  • Warhead-Only Compound: The ligand that targets your POI, without being attached to the VHL ligand. This helps to identify effects caused by the inhibition of the target protein, independent of its degradation.[1]

  • Proteasome Inhibitor: Pre-treatment of cells with a proteasome inhibitor, such as MG132, should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[2]

  • E3 Ligase Knockout/Knockdown: Using CRISPR/Cas9 or siRNA to reduce or eliminate VHL expression should abrogate the degradation of the target protein.[2]

Troubleshooting Guides

Problem 1: Significant off-target protein degradation observed in proteomics data.

This is a common issue when profiling the global proteome after PROTAC treatment. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution Experimental Validation
PROTAC concentration is too high. Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1]Global proteomics (e.g., TMT-MS) at multiple PROTAC concentrations.
The warhead has low selectivity. If possible, use a more selective warhead for your target protein.[1] Use the warhead-only compound as a control to identify off-targets of the warhead itself.[1]Kinome scanning or other target engagement assays for the warhead.
Neosubstrate degradation. This is an inherent risk of the PROTAC modality.[2] Systematically modify the linker (length, composition, attachment point) or the VHL ligand to alter the ternary complex conformation, which may abrogate these off-target interactions.[2]Compare proteomics data from cells treated with different PROTAC analogs.
Problem 2: Unexpected cellular toxicity is observed.

Cellular toxicity can arise from on-target, off-target, or compound-intrinsic effects. A systematic approach is needed to deconvolve the source of toxicity.

Possible Cause Recommended Solution Experimental Validation
On-target toxicity. The degradation of your target protein may be the cause of the toxic effect.[1] Confirm that toxicity correlates with the concentration range for target degradation and is not observed with the inactive control.[1]Cell viability assays (e.g., CellTiter-Glo) with the active PROTAC and inactive controls.
Off-target toxicity. An essential off-target protein may be degraded.[1] Analyze your proteomics data to identify any depleted essential proteins.[1]Validate the degradation of the potential essential off-target protein by Western Blot.
Toxicity from the PROTAC molecule itself. The PROTAC molecule may have pharmacological effects independent of protein degradation.[1]Test for toxicity using the inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation.[2]
VHL ligand-induced effects. The VHL ligand component may cause toxicity through HIF-1α stabilization.[2]Test the VHL ligand alone in your cell model and use a VHL inhibitor negative control (cis-isomer) to confirm that the effects are due to VHL binding.[2]

Experimental Protocols

Protocol 1: Global Proteomics for Unbiased Off-Target Discovery

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based global proteomics.[6]

  • Cell Treatment: Treat cells with the PROTAC at the desired concentration and time point. Include vehicle-treated and inactive control-treated cells as controls.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[6]

  • Validation: Potential off-targets identified through proteomics must be validated using orthogonal methods, such as Western Blotting.[6]

Protocol 2: Western Blot for Validation of On- and Off-Target Degradation

This protocol is for the targeted validation of protein degradation.[5]

  • Sample Preparation: Treat cells with the PROTAC and controls, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[5] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5] Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[5]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5] Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[3]

  • Quantification: Quantify the band intensities using densitometry software and normalize the target protein band intensity to the loading control.[3]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC VHL VHL E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Off_Target_Analysis_Workflow start Start: PROTAC Treatment proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Significantly Altered Proteins proteomics->data_analysis hit_list Potential Off-Target Hit List data_analysis->hit_list validation Orthogonal Validation hit_list->validation western_blot Western Blot validation->western_blot Degradation target_engagement Target Engagement Assay (e.g., CETSA, TR-FRET) validation->target_engagement Binding phenotypic_assay Phenotypic/Toxicity Assay validation->phenotypic_assay Function conclusion Confirmed On- and Off-Targets western_blot->conclusion target_engagement->conclusion phenotypic_assay->conclusion Troubleshooting_Logic start No Target Degradation Observed check_compound 1. Check Compound Integrity (LC-MS, NMR) start->check_compound check_expression 2. Verify Protein Expression (POI and VHL via Western Blot) check_compound->check_expression Compound OK check_permeability 3. Assess Cell Permeability (Cell-free assay) check_expression->check_permeability Proteins Expressed check_ternary 4. Evaluate Ternary Complex Formation (TR-FRET, SPR) check_permeability->check_ternary Permeable or Works in Lysate degradation_observed Degradation Observed check_ternary->degradation_observed Complex Forms no_degradation No Degradation: Re-design PROTAC check_ternary->no_degradation No Complex

References

Technical Support Center: Improving the Solubility of PROTAC® VHL-type Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC® VHL-type degrader-1 and encountering solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my PROTAC® VHL-type degrader-1 exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many PROTAC®s, including VHL-type degraders, is often attributed to their inherent physicochemical properties. These molecules typically possess a high molecular weight, a large total polar surface area (TPSA), and a significant number of hydrogen bond donors.[1][2][3][4][5] These characteristics are a consequence of their bifunctional nature, linking two separate ligands to induce protein degradation.

Q2: What are the common consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several experimental issues, including:

  • Inaccurate and unreliable results in in-vitro assays.

  • Precipitation of the compound in stock solutions or assay media.

  • Low bioavailability in in-vivo studies.

  • Underestimation of toxicity and efficacy.

Q3: What initial steps can I take to solubilize PROTAC® VHL-type degrader-1?

A3: For initial experiments, PROTAC® VHL-type degrader-1 can be dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[6] The reported solubility in DMSO is 100 mg/mL (111.35 mM), though sonication may be required.[6] For in-vivo formulations, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for similar molecules.[7]

Q4: What advanced strategies can I employ to improve the solubility of my VHL-type degrader?

A4: Two primary strategies can be employed: structural modification and advanced formulation.

  • Structural Modification: While this is more applicable during the design phase, it involves rationally altering the PROTAC® scaffold. This can include adding solubilizing groups, such as a dibasic piperazine, to the VHL ligand.[1][2][3][5] Such modifications have been shown to increase solubility dramatically, in one case by 170-fold, without compromising the degradation activity.[1][2][3][5]

  • Advanced Formulation: For an existing compound, formulation strategies are key. Creating an amorphous solid dispersion (ASD) is a highly effective method.[8][9][10] This involves embedding the PROTAC® amorphously within a polymer matrix, which can significantly enhance its dissolution and generate a supersaturated solution.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The compound has low kinetic solubility in the final assay buffer. The percentage of DMSO may be too low to maintain solubility.1. Decrease the final concentration of the PROTAC®. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cellular assays). 3. Perform a kinetic solubility assay to determine the solubility limit under your experimental conditions.
Inconsistent results in cell-based assays. Poor solubility leads to variable concentrations of the active compound. The compound may be precipitating in the cell culture media.1. Visually inspect the media for any precipitate after adding the compound. 2. Consider formulating the PROTAC® as an amorphous solid dispersion (ASD) with a polymer like HPMCAS.[8][9] 3. Use a lower, more soluble concentration of the PROTAC®.
Low oral bioavailability in animal studies. The PROTAC® has poor aqueous solubility and/or dissolution rate in the gastrointestinal tract.1. Formulate the PROTAC® as an ASD to improve dissolution.[8][9][10] 2. Consider using a self-emulsifying drug delivery system (SEDDS).[10] 3. Investigate different co-solvent formulations for oral administration.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility of VHL-type degraders.

Table 1: Physicochemical Properties of PROTAC® VHL-type degrader-1

PropertyValueSource
Molecular FormulaC49H55N9O6S[6][11]
Molecular Weight898.08 g/mol [6]
Solubility in DMSO100 mg/mL (111.35 mM)[6]

Table 2: Solubility Enhancement of VHL-type PROTACs through Formulation

Formulation StrategyPolymer/ExcipientImprovementSource
Amorphous Solid Dispersion (ASD)Hydroxypropyl methylcellulose acetate succinate (HPMCAS)Up to 2-fold increase in drug supersaturation.[8][9]

Experimental Protocols

Protocol for Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of PROTAC® VHL-type degrader-1.

Materials:

  • PROTAC® VHL-type degrader-1

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Dissolve the PROTAC® in DMSO to create a 10 mM stock solution.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a microtiter plate.

  • Add Buffer: Add PBS to each well to achieve the desired final concentrations of the PROTAC®.

  • Mix and Incubate: Mix the contents thoroughly and incubate the plate at room temperature for 2 hours.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the PROTAC®.

Materials:

  • PROTAC® VHL-type degrader-1 (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add Excess Compound: Add an excess amount of the solid PROTAC® to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[12]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved PROTAC® in the supernatant using a validated HPLC-UV method against a standard curve.

Protocol for Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common method for preparing ASDs to enhance solubility.

Materials:

  • PROTAC® VHL-type degrader-1

  • Polymer (e.g., HPMCAS, PVPVA)

  • Volatile organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC® and the chosen polymer (e.g., HPMCAS) in a suitable volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 10-40% drug loading).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the drug-polymer mixture on the flask wall.

  • Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the mixture to remove any residual solvent.

  • Characterization: The resulting solid dispersion should be a fine powder. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

  • Solubility Testing: Evaluate the dissolution profile of the prepared ASD compared to the crystalline PROTAC® using a non-sink dissolution test.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_complex Ternary Complex Formation PROTAC PROTAC VHL-type degrader-1 Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Target Protein (e.g., ATM) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Troubleshooting_Workflow Start Solubility Issue Identified Check_Concentration Is the concentration too high? Start->Check_Concentration Lower_Concentration Lower concentration and repeat experiment Check_Concentration->Lower_Concentration Yes Check_Solvent Is the co-solvent (e.g., DMSO) percentage appropriate? Check_Concentration->Check_Solvent No Success Issue Resolved Lower_Concentration->Success Adjust_Solvent Adjust co-solvent percentage (check for cell toxicity) Check_Solvent->Adjust_Solvent No Perform_Assay Perform Kinetic/ Thermodynamic Solubility Assay Check_Solvent->Perform_Assay Yes Adjust_Solvent->Success Formulation Consider Advanced Formulation (e.g., Amorphous Solid Dispersion) Perform_Assay->Formulation Prepare_ASD Prepare ASD with a suitable polymer (e.g., HPMCAS) Formulation->Prepare_ASD Test_ASD Test solubility/dissolution of ASD Prepare_ASD->Test_ASD Test_ASD->Success

References

PROTAC VHL-Type Degrader-1: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC VHL-type degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a VHL-type PROTAC degrader?

A1: PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a protein of interest (POI).[1][2] A VHL-type PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the VHL E3 ligase close to the POI, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1][2] Under normal oxygen conditions, the VHL E3 ligase complex targets Hypoxia-Inducible Factor 1α (HIF-1α) for degradation.[1][3] VHL-recruiting PROTACs co-opt this natural process to degrade other targeted proteins.[2]

Q2: What are the primary causes of off-target effects with VHL-type PROTACs?

A2: Off-target effects with VHL-type PROTACs can arise from several factors:

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target.[4][5]

  • Promiscuous Warhead Binding: The ligand targeting the protein of interest (the "warhead") may have an affinity for other proteins with similar binding domains.[4][5]

  • Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create new protein interaction surfaces on VHL, leading to the ubiquitination and degradation of unintended proteins.[5]

  • VHL Ligand-Mediated Effects: The VHL ligand itself can sometimes stabilize HIF-1α, potentially activating a hypoxic response.[5]

Q3: What is the "hook effect" in the context of PROTACs?

A3: The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4][5] This occurs because at excessive concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-VHL) is favored over the productive ternary complex (POI-PROTAC-VHL) required for ubiquitination.[5] Testing a broad range of concentrations, including lower doses, is recommended to identify the optimal concentration window and avoid the hook effect.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or low degradation of the target protein Poor Cell Permeability: PROTACs are relatively large molecules and may not efficiently cross the cell membrane.[5]Perform a cell-free degradation assay using cell lysate to confirm PROTAC activity. If it works in the lysate but not in cells, consider optimizing the linker or ligands to improve physicochemical properties.[5]
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support a stable POI-PROTAC-VHL complex.[5]Systematically modify the linker length and composition, as well as the attachment points, to improve the stability of the ternary complex.[6]
Low VHL Expression: The target cells may have low endogenous levels of VHL, especially in certain tumor types or under hypoxic conditions.[]Confirm VHL expression levels in your cell model. It may be necessary to use priming agents to up-regulate the ligase.[]
Resistance Mechanisms: Cells can develop resistance through downregulation or mutation of VHL or other components of the ubiquitin-proteasome system.[8][9]Sequence VHL and key UPS components in resistant cells to identify potential mutations.
Significant off-target protein degradation High PROTAC Concentration: Using too high a concentration can lead to non-specific binding.[4][5]Perform a detailed dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[5]
Promiscuous Warhead: The ligand targeting your POI may bind to other proteins.[5]Confirm the binding profile of your warhead using techniques like kinome scanning. If it is not selective, consider re-engineering the warhead.[5]
Neosubstrate Degradation: The ternary complex is recruiting and degrading other proteins.[5]Systematically modify the linker and VHL ligand to alter the conformation of the ternary complex, which can abrogate these off-target interactions.[5]
Unexpected cellular toxicity On-target Toxicity: The degradation of your target protein itself may be causing the toxic effect.[4]Confirm that the toxicity is observed at concentrations consistent with target degradation and is absent when using an inactive control PROTAC.[4]
Off-target Toxicity: An essential off-target protein may be degraded.[4]Analyze proteomics data to identify any depleted essential proteins. Use an inactive epimer control; if toxicity persists, it is likely independent of VHL-mediated degradation.[5]
Toxicity from the PROTAC Molecule Itself: The PROTAC may have pharmacological effects independent of protein degradation.[4]Test for toxicity using the warhead-only compound and the VHL ligand alone to pinpoint the source of the toxicity.[4][5]

Quantitative Data Summary

ParameterDescriptionTypical ValuesFactors to Consider
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.Sub-nanomolar to micromolar range.[2][10]Cell line, target protein expression, VHL expression, incubation time.
Dmax The maximum percentage of target protein degradation achieved.>90% for effective degraders.[11]Can be limited by the hook effect, protein synthesis rate, and accessibility of the target.
Solubility (Example: this compound, HY-158345) The ability of the PROTAC to dissolve in a solvent for experimental use.DMSO: 100 mg/mL (111.35 mM).[12]The specific chemical structure of the PROTAC will determine its solubility in different solvents. Always refer to the product data sheet.

Experimental Protocols

Cellular Degradation Assay (Western Blot)

This is the most common assay to determine the efficacy of a PROTAC in a cellular context.[2]

Materials:

  • Cell line of interest

  • This compound

  • Inactive control PROTAC

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the this compound and the inactive control for the desired time period (e.g., 2, 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of protein degradation.

In Vitro Pull-Down Assay for Ternary Complex Formation

This assay helps to confirm the formation of the POI-PROTAC-VHL ternary complex.[2]

Materials:

  • Purified VHL-Elongin B-Elongin C (VCB) complex

  • Purified protein of interest (POI) with an affinity tag (e.g., His-tag)

  • This compound

  • Affinity beads (e.g., Ni-NTA for His-tagged POI)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., high concentration of imidazole for His-tagged POI)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against VHL and the POI

Protocol:

  • Incubate the purified, tagged POI with the this compound at various concentrations for 1 hour at 4°C.[2]

  • Add the purified VCB complex and incubate for an additional 1-2 hours at 4°C.[2]

  • Add affinity beads and incubate for 1 hour at 4°C with gentle rotation to capture the POI and any interacting partners.[2]

  • Wash the beads 3-5 times with wash buffer to remove non-specific binders.[2]

  • Elute the protein complexes from the beads using elution buffer.[2]

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VHL and the POI to detect the presence of the ternary complex.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound POI_ub Ub-POI POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for VHL-type PROTAC degraders.

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with PROTAC and controls start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibody (anti-POI) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab visualize Visualize bands with chemiluminescence secondary_ab->visualize reprobe Strip and re-probe with loading control antibody visualize->reprobe analyze Quantify band intensity and analyze degradation reprobe->analyze end End: Results analyze->end

Caption: Experimental workflow for a cellular degradation assay.

Troubleshooting_Tree start Problem: No/Low Degradation q1 Does PROTAC work in cell-free lysate assay? start->q1 sol1 Issue is likely cell permeability. Optimize linker/ligands. q1->sol1 Yes q2 Is VHL expressed in the cell line? q1->q2 No a1_yes Yes a1_no No sol2 Inefficient ternary complex formation. Modify linker or attachment points. q2->sol2 Yes sol3 Low/No VHL expression. Choose a different cell line or E3 ligase. q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for no/low degradation.

References

Optimizing PROTAC VHL-Type Degrader-1 Linker Length: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTAC VHL-type degrader-1.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Issue Potential Cause Recommended Solution
1. No or poor degradation of the target protein is observed, despite good binary binding to the target and VHL. [1][2][3]Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unproductive ternary complex.[1][2][4][5]Synthesize and test a series of PROTACs with varying linker lengths (e.g., shorter, longer, and intermediate lengths using different numbers of PEG or alkyl units).[1][2]
Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination.[3][4]Redesign the linker to alter its rigidity by incorporating elements like alkynes or piperazine rings. Computational modeling can also help predict favorable ternary complex structures.[2][3]
Incorrect Linker Attachment Points: The linker's connection point on the VHL ligand or the target protein ligand may prevent a productive ternary complex formation.[3][4][6]If structurally possible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands.[3][4]
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[1][4]Modify the linker to improve physicochemical properties, for example, by balancing hydrophilicity and lipophilicity.[7][] Perform cell-free degradation assays using cell lysate to confirm PROTAC activity when permeability is not a factor.[9]
2. High degradation at low concentrations, but efficacy decreases at higher concentrations (Hook Effect). [1]Formation of Binary Complexes: At excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex.[1][2]A well-optimized linker can promote a more stable ternary complex, mitigating the hook effect.[1][4] Perform a detailed dose-response experiment to identify the optimal concentration range.[9]
Linker Flexibility: A highly flexible linker might not effectively pre-organize the PROTAC for ternary complex formation.[4]Introduce more rigid elements into the linker to reduce the entropic penalty of binding and stabilize the ternary complex.[3][4]
3. The degradation efficacy (Dmax) is high, but the potency (DC50) is low. [10]Suboptimal Ternary Complex Stability: The ternary complex may form but might not be stable enough at lower concentrations for efficient degradation.Altering linker length and composition can enhance the cooperativity of the ternary complex, where the binding of one protein increases the affinity for the second.[4]
Poor Physicochemical Properties: The linker may contribute to poor solubility or other properties that limit the effective concentration of the PROTAC at the target site.[4]Experiment with different linker compositions, such as incorporating hydrophilic units like PEG, to improve solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a VHL-based PROTAC?

A1: The linker is a critical component that connects the VHL E3 ligase ligand to the ligand that binds the protein of interest (POI). Its primary function is to enable the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase complex.[5][6] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][5]

Q2: How does linker length impact the efficacy of a VHL-type PROTAC?

A2: Linker length is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[4][5]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][5][11]

  • Too long: An excessively long linker might lead to an unstable or unproductive ternary complex where the lysine residues on the target protein are not optimally positioned for ubiquitination.[1][4][5] An optimal linker length ensures the proper orientation and proximity for efficient ubiquitin transfer.[5]

Q3: What is the "ideal" linker length for a VHL-based PROTAC?

A3: There is no single "ideal" linker length; it must be determined experimentally for each specific system.[4] However, empirical data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[2] A common starting point is to synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of PEG or alkyl units) to screen for degradation efficiency.[1][4]

Q4: What are the most common types of linkers used in VHL-based PROTACs?

A4: The most commonly used linkers are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths.[5][12] These are popular due to their ability to accommodate the formation of a stable ternary complex. More rigid structures, such as those containing piperazine, piperidine, or alkyne groups, are also used to constrain the PROTAC's conformation and improve its properties.[3][5][12]

Q5: Besides length, what other linker properties are important to consider?

A5: Beyond length, linker composition is vital. Key properties to consider include:

  • Flexibility and Rigidity: The right balance is needed to allow for ternary complex formation without a large entropic penalty.[1][4]

  • Solubility: Incorporating hydrophilic units like PEG can improve the solubility of the often large and hydrophobic PROTAC molecules.[1]

  • Attachment Points: The "exit vectors" on the VHL and POI ligands should be at solvent-exposed positions that do not interfere with protein binding.[4][6]

Quantitative Data Summary

The following tables summarize data from published studies, illustrating the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [4][12]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [4][]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of Linker Length on Degradation of p38α [4]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | | :--- | :--- | :--- | | PEG-based | 15-17 | 10-30 | >90 | | PEG-based | <15 or >17 | >100 | <50 |

Visualizations

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC PROTAC (VHL-Linker-POI Ligand) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Recruits E2 E2 E2-Ub E2->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Design & Synthesize PROTAC Library (Varying Linker Lengths) assay1 Cell-based Degradation Assay (e.g., Western Blot) start->assay1 data1 Determine DC50 & Dmax assay1->data1 decision1 Degradation Observed? data1->decision1 assay2 Biophysical/Biochemical Assays (e.g., Co-IP, SPR, ITC) decision1->assay2 No analysis Analyze Data: Identify Optimal Linker Length decision1->analysis Yes data2 Assess Ternary Complex Formation & Stability assay2->data2 troubleshoot Troubleshoot: (Permeability, Linker Rigidity, Attachment Points) data2->troubleshoot end Optimized PROTAC analysis->end troubleshoot->start

Caption: Experimental workflow for optimizing PROTAC linker length.

Linker_Length_Logic LinkerLength PROTAC Linker Length TooShort Too Short LinkerLength->TooShort Optimal Optimal LinkerLength->Optimal TooLong Too Long LinkerLength->TooLong StericHindrance Steric Hindrance TooShort->StericHindrance StableComplex Stable & Productive Ternary Complex Optimal->StableComplex UnstableComplex Unstable/Unproductive Ternary Complex TooLong->UnstableComplex NoComplex No Productive Ternary Complex StericHindrance->NoComplex EfficientUb Efficient Ubiquitination & Degradation StableComplex->EfficientUb InefficientUb Inefficient Ubiquitination UnstableComplex->InefficientUb

Caption: Logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][4]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 8-10 concentrations with half-log dilutions) for a specified time (e.g., 18-24 hours).[9][13] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay to ensure equal loading for each sample.[2]

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[2][4]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Simultaneously, probe for a loading control (e.g., GAPDH or β-actin) to normalize results.[2][4]

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values from the dose-response curves.[4][6]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to qualitatively confirm the formation of the POI-PROTAC-VHL ternary complex within cells.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at its optimal degradation concentration, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysates with an antibody against the target protein (or VHL) overnight at 4°C.[10]

    • Add protein A/G beads to pull down the antibody-protein complexes for 1-3 hours.[10]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[10]

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot, probing for the presence of both the target protein and VHL to confirm their interaction in the presence of the PROTAC.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is used to measure the binding affinities and kinetics of binary and ternary complexes in a quantitative, cell-free system.[4]

  • Chip Preparation:

    • Immobilize one of the purified proteins (e.g., VHL E3 ligase complex) onto the surface of a sensor chip.[4]

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the PROTAC-VHL interaction.

    • Separately, flow a solution of the purified target protein over the chip to check for non-specific binding.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, pre-incubate the PROTAC and the target protein together.

    • Flow this pre-incubated mixture over the VHL-immobilized surface at various concentrations.[4]

    • An enhanced binding response compared to the binary interactions indicates the formation of a stable ternary complex. Analyze the data to determine binding affinities and cooperativity.

References

Technical Support Center: Overcoming Cellular Resistance to PROTAC VHL-type Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using PROTAC VHL-type degrader-1, with a focus on overcoming cellular resistance.

Section 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it is crucial to understand the mechanism of action of this compound. This molecule is a heterobifunctional chimera designed to induce the degradation of a target protein by hijacking the body's own ubiquitin-proteasome system. It consists of a ligand that binds to the target protein, another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3] Specifically, this compound (also known as compound 9b or HY-158345) has been identified as a degrader of the ATM protein.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any degradation of the target protein. Where should I start?

A1: When observing a lack of degradation, a systematic approach is essential. Begin by verifying the integrity and solubility of your PROTAC compound. Ensure that the cell line you are using expresses both the target protein (ATM) and the VHL E3 ligase at sufficient levels. This can be confirmed by Western blot.[3] It is also critical to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[3]

Q2: What are the essential controls for a PROTAC experiment?

A2: To ensure that the observed protein loss is due to the intended PROTAC mechanism, several controls are necessary:

  • Vehicle Control (e.g., DMSO): To assess the baseline protein level.[7]

  • Negative Control PROTAC: A molecule with a modification that prevents binding to either the target protein or VHL. This confirms that the ternary complex is required for degradation.

  • Proteasome Inhibitor Co-treatment (e.g., MG132): If the protein degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation.[3]

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where at very high concentrations of a PROTAC, the degradation efficiency decreases. This is because the PROTAC forms binary complexes (either with the target protein or the E3 ligase alone) instead of the productive ternary complex.[3] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3]

Section 2: Troubleshooting Cellular Resistance

Cellular resistance to PROTACs can arise from various factors, primarily related to the components of the ubiquitin-proteasome system.

Mechanisms of Acquired Resistance
  • Alterations in the E3 Ligase Complex: This is a common mechanism of resistance.[3]

    • Downregulation or mutation of VHL: Reduced expression or mutations in the VHL protein can prevent the PROTAC from effectively recruiting the E3 ligase complex.[8][9]

    • Downregulation or mutation of other complex components: The VHL E3 ligase is a complex of multiple proteins. Mutations or loss of expression of components like CUL2 can also lead to resistance.[8][10]

  • Mutations in the Target Protein: Although less common than with traditional inhibitors, mutations in the target protein can occur that prevent the PROTAC from binding.[3]

  • Upregulation of Efflux Pumps: Increased activity of cellular efflux pumps can reduce the intracellular concentration of the PROTAC, thereby diminishing its efficacy.[3][9]

Troubleshooting Guide for Resistant Cells

Problem: My cells have developed resistance to this compound over time.

Here is a step-by-step guide to investigate and potentially overcome this resistance:

Step 1: Verify E3 Ligase Component Expression

  • Experiment: Perform Western blot and qPCR analysis to check the expression levels of VHL and CUL2 in your resistant cell line compared to the sensitive parental cell line.[10]

  • Expected Outcome: A significant reduction in the protein or mRNA levels of VHL or CUL2 in the resistant cells suggests this as a mechanism of resistance.

  • Solution:

    • Rescue Experiment: Transfect the resistant cells with a plasmid expressing wild-type VHL or CUL2. Restoration of sensitivity to the PROTAC would confirm this resistance mechanism.[10]

    • Switch E3 Ligase: If VHL complex components are compromised, consider using a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN).[11]

Step 2: Sequence VHL and Target Protein

  • Experiment: Perform genomic sequencing of the VHL gene and the target protein (ATM) in the resistant cells to identify any potential mutations.

  • Expected Outcome: Identification of mutations in the VHL gene that may disrupt PROTAC binding or in the target protein at the PROTAC binding site.

  • Solution:

    • Modified PROTAC: If a target mutation is identified, a redesigned PROTAC with a different target-binding ligand may be necessary.

    • Alternative Degrader: If VHL is mutated, switching to a CRBN-based degrader is a viable strategy.

Step 3: Investigate Efflux Pump Activity

  • Experiment: Co-treat the resistant cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil or zosuquidar).[3]

  • Expected Outcome: If degradation is restored in the presence of the efflux pump inhibitor, this indicates that increased efflux is the cause of resistance.

  • Solution: Combination therapy with an efflux pump inhibitor could be a potential strategy to overcome this type of resistance.[3]

Section 3: Data Presentation

Table 1: Quantitative Parameters for VHL-based PROTACs in Sensitive and Resistant Cell Lines (Hypothetical Data)

Cell LinePROTACTarget ProteinResistance MechanismDC50 (nM)Dmax (%)
Parental OVCAR8ARV-771BRD4-595
O1R (ARV-771 Resistant)ARV-771BRD4CUL2 downregulation>1000<10
O1R + CUL2 expressionARV-771BRD4CUL2 rescue892
Parental HCT116Compound 9HDAC1/2-1585
HCT116 VHL knockoutCompound 9HDAC1/2VHL lossNo degradation0

Data is illustrative and compiled based on principles from cited literature.[10][12]

Section 4: Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][7]

Materials:

  • Cell line of interest

  • This compound and vehicle control (DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (ATM) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[7]

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again with TBST.

  • Signal Detection: Add ECL substrate and visualize the protein bands using an imaging system.[7]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target-PROTAC-VHL).[2]

Materials:

  • Cell line of interest

  • This compound and vehicle control (DMSO)

  • Co-IP Lysis Buffer

  • Antibody for immunoprecipitation (e.g., anti-VHL)

  • Protein A/G magnetic beads

  • Wash Buffer

  • Elution Buffer (e.g., Laemmli sample buffer)

  • Primary antibodies for Western blot (anti-target, anti-VHL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-VHL antibody to form antibody-protein complexes.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.[3]

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[3]

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[2]

  • Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of both VHL and the target protein (ATM). An increased amount of the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[2]

Section 5: Mandatory Visualizations

PROTAC_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC VHL-type Degrader-1 Ternary_Complex Target-PROTAC-VHL PROTAC->Ternary_Complex Target Target Protein (e.g., ATM) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Poly-ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for PROTAC Resistance Start Start: Acquired Resistance (No Degradation) Check_E3 Check VHL & CUL2 Expression (WB/qPCR) Start->Check_E3 E3_Down Expression Downregulated Check_E3->E3_Down Yes E3_OK Expression Normal Check_E3->E3_OK No Solution_Rescue Solution: - VHL/CUL2 Rescue Experiment - Switch to CRBN PROTAC E3_Down->Solution_Rescue Sequence_VHL Sequence VHL Gene E3_OK->Sequence_VHL VHL_Mutated VHL Mutated Sequence_VHL->VHL_Mutated Yes VHL_WT VHL Wild-Type Sequence_VHL->VHL_WT No Solution_Switch Solution: - Switch to CRBN PROTAC VHL_Mutated->Solution_Switch Check_Efflux Test Efflux Pump Involvement VHL_WT->Check_Efflux Efflux_Yes Efflux Pumps Involved Check_Efflux->Efflux_Yes Yes Efflux_No Efflux Not Involved Check_Efflux->Efflux_No No Solution_Efflux Solution: - Co-administer with Efflux Pump Inhibitor Efflux_Yes->Solution_Efflux Further_Investigation Further Investigation: - Target protein mutation? - Other UPS components? Efflux_No->Further_Investigation

Caption: A logical workflow for troubleshooting acquired resistance.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis Start Cell Seeding & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Key steps in Western blot analysis for PROTAC efficacy.

References

Technical Support Center: PROTAC VHL-type Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC VHL-type degrader-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the "hook effect" and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC "hook effect"?

A1: The PROTAC "hook effect" is a paradoxical phenomenon observed in many degradation experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in its degradation efficiency.[1][2] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal curve where the effect plateaus at high concentrations.[1][2][3] This can lead to the misinterpretation of a PROTAC's potency and efficacy.[1]

Q2: What is the underlying mechanism of the hook effect with VHL-type degraders?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A VHL-type PROTAC's efficacy depends on forming a productive ternary complex, consisting of the target protein (Protein of Interest - POI), the PROTAC, and the VHL E3 ligase.[2][4] When the PROTAC is in excess, its molecules are more likely to independently bind to either the target protein (POI-PROTAC) or the VHL E3 ligase (VHL-PROTAC).[2][5] These binary complexes are unproductive and competitively inhibit the formation of the essential ternary complex required for ubiquitination and subsequent proteasomal degradation.[1][2]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentration range does the hook effect typically occur?

A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[2][6] However, it is frequently observed in the micromolar (µM) range and becomes more pronounced at higher concentrations.[6] It is crucial to perform a broad dose-response experiment, often spanning from picomolar (pM) to high micromolar (µM) concentrations, to fully characterize the degradation profile and identify the onset of the hook effect.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with VHL-type PROTAC degraders.

Problem 1: My dose-response curve is bell-shaped, confirming the hook effect.

  • Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[2][6]

  • Troubleshooting Steps:

    • Optimize PROTAC Concentration: The most direct strategy is to perform a detailed dose-response experiment with a wide range of concentrations (e.g., 1 pM to 100 µM) to clearly define the bell shape.[6][7] This will help identify the optimal concentration range that achieves maximal degradation (Dmax) before the hook effect begins.[1][6] Use concentrations at or below this optimal level for subsequent experiments.[2][6]

    • Assess Ternary Complex Formation Directly: Use biophysical assays like NanoBRET™, Co-Immunoprecipitation (Co-IP), or TR-FRET to directly measure the formation of the POI-PROTAC-VHL ternary complex across different PROTAC concentrations.[1][4] A decrease in the ternary complex signal at high concentrations will confirm the hook effect's mechanism.[1][5]

    • Enhance Ternary Complex Cooperativity: If possible, consider redesigning the PROTAC. Modifying the linker length or composition can promote more stable and cooperative ternary complex formation, which can help mitigate the hook effect.[1][8]

Problem 2: I observe weak or no degradation at all tested concentrations.

  • Likely Cause: This could be due to several factors, including an untested optimal concentration window, poor cell permeability, low E3 ligase expression, or an inactive PROTAC.[1][6]

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much broader range of concentrations, including very low (pM) and very high (µM) ranges.[1] It is possible the optimal degradation window is very narrow and was missed in the initial screen.[6]

    • Verify Target Engagement: Confirm that the PROTAC can bind its target protein and the VHL ligase. This can be assessed in intact cells using a Cellular Thermal Shift Assay (CETSA).[1][6]

    • Check E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of VHL E3 ligase.[6][7] This can be verified by Western Blot or qPCR.[6]

    • Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[6][7]

Quantitative Data Summary

The following tables provide illustrative data for characterizing VHL-type PROTACs. The values are hypothetical and serve as a guide for data interpretation.

Table 1: Illustrative Dose-Response Characterization of Two VHL-type PROTACs

ParameterPROTAC APROTAC BDescription
DC50 10 nM100 nMConcentration for 50% maximal degradation.
Dmax 85% degradation (at 100 nM)90% degradation (at 500 nM)Maximum degradation achieved.[2]
Hook Effect Onset ~500 nM>10,000 nMConcentration at which degradation begins to decrease.[2]

Table 2: Ternary Complex Affinity Data

Binding InteractionDissociation Constant (Kd)Assay Method
PROTAC <-> Target Protein (POI)50 nMIsothermal Titration Calorimetry (ITC)
PROTAC <-> VHL E3 Ligase200 nMSurface Plasmon Resonance (SPR)
POI-PROTAC-VHL Ternary Complex5 nMTime-Resolved FRET (TR-FRET)

Diagrams and Workflows

Mechanism of the PROTAC Hook Effect

cluster_low Optimal PROTAC Concentration cluster_ternary_low cluster_high Excess PROTAC Concentration (Hook Effect) POI_low Target Protein (POI) Ternary_low Productive Ternary Complex POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low VHL_low VHL E3 Ligase VHL_low->Ternary_low Degradation Ubiquitination & Degradation Ternary_low->Degradation POI_high Target Protein (POI) Binary1 Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Non-Productive Binary Complex (VHL-PROTAC) PROTAC_high2->Binary2 VHL_high VHL E3 Ligase VHL_high->Binary2 NoDeg Degradation Inhibited Binary1->NoDeg Binary2->NoDeg

Caption: Mechanism of the PROTAC hook effect at excess concentrations.

VHL-Mediated Protein Degradation Pathway

POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-type PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2-Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: PROTAC-induced ubiquitination and degradation via the VHL pathway.

Troubleshooting Workflow for the Hook Effect

start Start: Dose-Response Experiment (Western Blot) check_curve Is the dose-response curve bell-shaped? start->check_curve no_hook No Hook Effect Observed. Proceed with data analysis (DC50, Dmax). check_curve->no_hook No hook_confirmed Hook Effect Confirmed check_curve->hook_confirmed Yes re_evaluate Expand concentration range (e.g., pM to high µM) and re-evaluate curve. hook_confirmed->re_evaluate biophys_assay Use biophysical assays (NanoBRET™, Co-IP) to measure ternary complex formation. re_evaluate->biophys_assay check_ternary Does ternary complex decrease at high [PROTAC]? biophys_assay->check_ternary optimize Proceed with optimized PROTAC concentration (pre-hook Dmax). check_ternary->optimize Yes redesign Consider PROTAC redesign (e.g., modify linker) to improve cooperativity. check_ternary->redesign No / Inconclusive

Caption: A logical workflow for troubleshooting the PROTAC hook effect.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol details the quantification of target protein degradation across a range of PROTAC concentrations to identify the optimal concentration and observe any potential hook effect.[5]

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that results in 70-80% confluency at the time of harvest.[7]

    • Allow cells to adhere overnight.[6]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe the hook effect.[5][7]

    • Include a vehicle-only control (e.g., DMSO).[5]

    • Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[6][7]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.[5]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][6]

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.[1]

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[1]

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[1][5]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[1][5]

    • Normalize the target protein signal to the loading control signal.[1]

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve, from which DC50, Dmax, and the onset of the hook effect can be determined.[5]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This assay allows for the real-time measurement of ternary complex formation in living cells, providing direct evidence of the PROTAC's mechanism and a way to correlate complex formation with the hook effect.[5][]

  • Cell Line Generation:

    • Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and VHL fused to HaloTag® (the energy acceptor).[5] Stable cell line generation is recommended.[4]

  • Cell Plating and Labeling:

    • Seed the transfected cells into a white, 96-well plate.[4][5]

    • Add the HaloTag® NanoBRET™ 618 Ligand (substrate) to the cells and incubate to label the HaloTag®-VHL fusion protein.[4][5]

  • PROTAC Treatment:

    • Add serial dilutions of the VHL-type PROTAC to the wells.[5]

  • Signal Measurement:

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable plate reader.[5]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[5]

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[5]

References

Optimizing PROTAC VHL-type degrader-1 treatment duration and concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing treatment duration and concentration for PROTAC VHL-type degrader-1 (also known as compound 9b). This degrader specifically targets the Ataxia Telangiectasia Mutated (ATM) protein for degradation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target?

A1: this compound (compound 9b) is a heterobifunctional proteolysis-targeting chimera. It is designed to induce the selective degradation of the ATM (Ataxia Telangiectasia Mutated) protein by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4]

Q2: What is the mechanism of action for this compound?

A2: this compound works by forming a ternary complex between the ATM protein and the VHL E3 ligase. This proximity facilitates the ubiquitination of ATM, marking it for degradation by the 26S proteasome. The degrader molecule is then released to engage another ATM protein, acting catalytically.

Q3: In which cell lines has this compound been shown to be effective?

A3: This degrader has been shown to be highly cytotoxic and effective at degrading ATM in colorectal cancer cell lines SW620 and SW480, as well as the chronic myeloid leukemia cell line K562.[1][2][3][4]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at excessively high concentrations, the PROTAC forms non-productive binary complexes (PROTAC-ATM or PROTAC-VHL) instead of the productive ternary complex (ATM-PROTAC-VHL). To avoid this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range that yields maximal degradation.

Q5: How can I confirm that the observed protein loss is due to proteasomal degradation?

A5: To confirm that the degradation of ATM is proteasome-dependent, you can perform a co-treatment experiment. Treat your cells with this compound in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation of ATM is rescued or prevented in the presence of the proteasome inhibitor, it provides strong evidence for a proteasome-mediated mechanism.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or low ATM degradation Suboptimal PROTAC concentration (too low or "hook effect").Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration (DC50) and maximal degradation (Dmax).
Insufficient treatment duration.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the time required for maximal degradation.
Poor cell permeability.Although this specific degrader has shown cellular activity, general PROTACs can have permeability issues. If suspected, assess intracellular compound concentration using LC-MS/MS.
Low VHL E3 ligase expression in the cell line.Verify VHL protein expression levels in your cell line using Western blot. Consider using a different cell line with higher VHL expression if necessary.
High cell toxicity unrelated to ATM degradation Off-target effects of the degrader.Perform a proteomics study to identify other proteins that may be degraded. Include a negative control (structurally similar but inactive molecule) if available.
High concentrations of the vehicle (e.g., DMSO).Ensure the final concentration of the vehicle control is consistent across all samples and is at a non-toxic level.
Inconsistent results between experiments Variation in cell density or health.Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the time of treatment.
Inaccurate protein quantification.Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading for Western blot analysis.
Reagent variability.Use consistent batches of reagents and ensure proper storage of the PROTAC stock solution.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a potent VHL-type PROTAC. For precise values for this compound (compound 9b), it is essential to consult the primary literature.[1][2][3][4]

Parameter Description Typical Range for Potent VHL-type PROTACs Reference for this compound
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.1 nM - 1 µMLiu, T.-T., et al. (2024). J. Med. Chem.
Dmax The maximum percentage of target protein degradation achieved.>80%Liu, T.-T., et al. (2024). J. Med. Chem.
Optimal Treatment Time The duration of treatment to achieve Dmax.4 - 24 hoursLiu, T.-T., et al. (2024). J. Med. Chem.

Experimental Protocols

Protocol 1: Western Blot for ATM Degradation

This protocol outlines the steps to assess the degradation of ATM protein following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., SW620 or SW480) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. For a dose-response experiment, a range from 0.1 nM to 10 µM is recommended. Include a vehicle control (e.g., DMSO).

  • For a time-course experiment, treat cells with a fixed, optimal concentration of the degrader and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubate the cells under standard conditions for the desired duration.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and heating.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against ATM overnight at 4°C.

  • Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the ATM signal to the loading control signal.

  • Calculate the percentage of ATM remaining relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the degradation of ATM is mediated by the ubiquitin-proteasome system.

1. Cell Treatment:

  • Treat cells with an effective concentration of this compound (e.g., 3-5 times the DC50) and a vehicle control for a shorter duration than that required for complete degradation (e.g., 1-4 hours).

  • Co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated ATM to accumulate.

2. Immunoprecipitation:

  • Lyse the cells in a buffer containing inhibitors of proteasomes and deubiquitinases.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Immunoprecipitate ATM using an anti-ATM antibody.

3. Western Blot Analysis:

  • Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

  • Perform a Western blot and probe with an anti-ubiquitin antibody.

  • An increase in high-molecular-weight ubiquitinated ATM species in the PROTAC-treated samples (especially with MG132 co-treatment) compared to the control indicates successful ubiquitination.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC VHL-type degrader-1 p1 PROTAC->p1 ATM ATM Protein (Target) ATM->p1 VHL VHL E3 Ligase VHL->p1 Ub Ubiquitin p1->Ub Ubiquitination Recycled_PROTAC Recycled PROTAC p1->Recycled_PROTAC Release Proteasome 26S Proteasome Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Western_Blot_Workflow A 1. Cell Seeding & Treatment (Dose-Response / Time-Course) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection E->F G 7. Data Analysis (Normalization & Quantification) F->G H Results: DC50 & Dmax G->H Troubleshooting_Logic Start Start: No/Low ATM Degradation Concentration Is concentration optimized? (Dose-response curve) Start->Concentration Concentration->Start No, optimize Time Is treatment time sufficient? (Time-course experiment) Concentration->Time Yes Time->Start No, optimize VHL_Expression Is VHL expressed in cells? (Check by Western Blot) Time->VHL_Expression Yes VHL_Expression->Start No, change cell line Permeability Is cell permeability an issue? (Advanced: LC-MS/MS) VHL_Expression->Permeability Yes Permeability->Start Yes, consider new PROTAC design Success Degradation Optimized Permeability->Success No

References

Troubleshooting inconsistent western blot results for PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC VHL-type degrader-1. Our goal is to help you achieve consistent and reliable Western blot results in your protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in my Western blot experiment for this compound?

A1: To ensure the validity of your results, it is critical to include several controls. A vehicle control, typically DMSO, serves as the baseline for assessing the degrader's effect. A positive control, which could be a known degrader for your target protein or a well-characterized degrader for another target, confirms that the experimental system is functioning correctly. Additionally, a proteasome inhibitor control (e.g., MG132) is crucial; treatment with a proteasome inhibitor should rescue the degradation of your target protein, confirming that the degradation is proteasome-dependent.[1] For further specificity, a negative control compound, which is structurally similar to your degrader but inactive, can confirm that the observed degradation is due to the specific mechanism of your molecule.[1]

Q2: I'm observing a decrease in degradation at higher concentrations of this compound. What is happening?

A2: This phenomenon is known as the "hook effect."[1] It occurs at high concentrations of a PROTAC where the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) is outcompeted by the formation of binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase).[1] To avoid this, it is essential to perform a dose-response experiment with a wide range of degrader concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]

Q3: How do I determine the efficiency of this compound?

A3: The efficiency of a degrader is typically measured by two key parameters: DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation observed).[1][2] These values are determined by conducting a dose-response experiment where cells are treated with serial dilutions of the degrader for a fixed period.[1] The levels of the target protein are then quantified, usually by Western blot, and plotted against the degrader concentration.[1]

Q4: How can I be sure that the degradation of my target protein is specific to the action of this compound?

A4: To confirm on-target degradation, several experiments can be performed. As mentioned, using an inactive version of the degrader as a negative control is a good starting point.[1] Additionally, you can assess for off-target effects by performing global proteomics analysis to see if other proteins are being degraded.[3][4] Co-immunoprecipitation assays can be used to confirm the formation of the ternary complex between your target protein, the PROTAC, and the VHL E3 ligase.[2][5]

Troubleshooting Inconsistent Western Blot Results

This guide addresses common issues encountered during Western blot analysis of this compound.

Problem 1: No or Weak Degradation of the Target Protein

If you are not observing the expected degradation of your target protein, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Suboptimal PROTAC Concentration Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and to check for a potential "hook effect".[4]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time for maximal degradation.[4]
Low VHL E3 Ligase Expression Confirm the expression level of VHL in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher VHL expression.[2][4]
Poor Cell Permeability of the PROTAC Evaluate the physicochemical properties of your PROTAC. If permeability is a suspected issue, consider using a cell permeability assay.[2]
Inefficient Ternary Complex Formation Perform a co-immunoprecipitation or AlphaLISA assay to confirm the interaction between the target protein, PROTAC, and VHL.[2]
Issues with Western Blotting Technique Refer to the detailed Western Blot troubleshooting guide below for issues related to sample preparation, protein transfer, and antibody incubations.[6][7][8][9]
Problem 2: High Background or Non-Specific Bands on the Western Blot

High background and non-specific bands can obscure your results. Here are some common causes and how to address them.

Possible Cause Suggested Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature). Optimize the blocking buffer; 5% non-fat milk or BSA in TBST are common choices.[4][6]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal.[4][8][10]
Insufficient Washing Increase the number and duration of washes between antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help.[4]
Protein Degradation During Sample Prep Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can lead to non-specific bands.[7][8]
Antibody Cross-Reactivity Ensure you are using a highly specific primary antibody. Validate the antibody using positive and negative controls, such as knockout cell lines if available.[10]
Problem 3: Inconsistent Results Between Experiments

Reproducibility is key in scientific research. If you are seeing variability between your Western blot experiments, consider these factors.

Possible Cause Suggested Solution
Variability in Cell Culture Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments to ensure a homogenous cell population.[4]
Inaccurate Protein Quantification Use a reliable protein quantification method like the BCA assay and ensure accurate pipetting. Always load equal amounts of total protein for each sample.[11][12]
Inconsistent Loading Control Ensure your loading control (e.g., GAPDH, β-actin) is not affected by your experimental treatment. Total protein staining of the membrane can be a more reliable normalization method.[13]
Variations in Reagent Preparation Prepare fresh buffers for each experiment and ensure all reagents are within their expiration dates.[8]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the key steps for assessing protein degradation following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.[14][15]

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.[2]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Collect the supernatant containing the soluble proteins.[11]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal loading.[11][16]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples using lysis buffer.

  • Add Laemmli sample buffer to each normalized lysate and boil at 95-100°C for 5-10 minutes.[2][17]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[4]

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][11]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][17]

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2][11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][11]

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][11]

  • Quantify the band intensities using densitometry software and normalize the target protein band intensity to the loading control.[4]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC VHL-type degrader-1 TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of action for this compound.

Western_Blot_Workflow cluster_workflow Western Blot Troubleshooting Workflow node_style node_style start_end_style start_end_style process_style process_style decision_style decision_style issue_style issue_style Start Start Experiment Cell_Treatment Cell Treatment with PROTAC Degrader-1 Start->Cell_Treatment Lysis_Quant Cell Lysis & Protein Quantification Cell_Treatment->Lysis_Quant SDS_PAGE SDS-PAGE & Protein Transfer Lysis_Quant->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detection Signal Detection Immunoblot->Detection Degradation_Observed Degradation Observed? Detection->Degradation_Observed Analyze_Results Analyze & Quantify Results Degradation_Observed->Analyze_Results Yes Troubleshoot Troubleshoot Degradation_Observed->Troubleshoot No

Caption: Troubleshooting workflow for Western blot experiments.

References

Technical Support Center: Optimizing PROTAC VHL-Type Degrader-1 Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you enhance the degradation efficiency of your PROTAC VHL-type degrader-1 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound?

A1: A PROTAC (Proteolysis Targeting Chimera) VHL-type degrader-1 is a heterobifunctional molecule designed to selectively eliminate a target Protein of Interest (POI) by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] The molecule consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a "warhead" ligand that binds to the POI, and a linker connecting these two elements.[1][2] By simultaneously binding to both VHL and the POI, the PROTAC forms a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]

This compound Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Troubleshooting Low Degradation Efficiency Start Low/No Degradation Observed Check_Permeability 1. Assess Cell Permeability Start->Check_Permeability Check_Ternary_Complex 2. Verify Ternary Complex Formation Check_Permeability->Check_Ternary_Complex Permeability OK Redesign_Linker Redesign Linker/PROTAC Check_Permeability->Redesign_Linker Low Permeability Check_VHL_Expression 3. Confirm VHL Expression Check_Ternary_Complex->Check_VHL_Expression Complex Formation OK Check_Ternary_Complex->Redesign_Linker No/Weak Complex Optimize_Concentration 4. Optimize PROTAC Concentration Check_VHL_Expression->Optimize_Concentration VHL Expressed Use_Different_Cell_Line Use Different Cell Line Check_VHL_Expression->Use_Different_Cell_Line Low/No VHL Optimize_Time 5. Adjust Incubation Time Optimize_Concentration->Optimize_Time Degradation Still Low Optimize_Time->Redesign_Linker No Improvement Western Blot Experimental Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with PROTAC (Dose-Response/Time-Course) Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA) Lyse_Cells->Quantify_Protein Run_Gel SDS-PAGE Quantify_Protein->Run_Gel Transfer Western Blot Transfer Run_Gel->Transfer Probe_Antibodies Antibody Incubation (Primary & Secondary) Transfer->Probe_Antibodies Image_and_Analyze Imaging and Densitometry Probe_Antibodies->Image_and_Analyze End End Image_and_Analyze->End

References

Strategies to reduce non-specific binding of PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of PROTAC VHL-type degrader-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and off-target effects with VHL-type PROTACs?

A1: Non-specific binding and off-target effects of VHL-type PROTACs can stem from several factors. The promiscuous binding of the warhead to proteins other than the intended target is a common cause. Additionally, the formation of unintended ternary complexes with off-target proteins can lead to their degradation.[1][2][3] The physicochemical properties of the PROTAC, influenced by the linker, can also contribute to non-specific interactions.

Q2: What are the essential negative controls to include in my experiments to validate on-target activity?

A2: To ensure that the observed protein degradation is a result of the specific PROTAC mechanism, robust negative controls are critical.[1] Two key controls are:

  • Inactive Epimer/Stereoisomer: Synthesize a diastereomer of the PROTAC where the stereocenter of the VHL ligand (e.g., on the hydroxyproline moiety) is inverted. This modification ablates binding to VHL, preventing the formation of a productive ternary complex.[1][3]

  • Binding-Deficient Analogue: Introduce a modification that prevents binding to the target protein while keeping the VHL ligand intact. This helps to confirm that the degradation is dependent on target engagement.[4]

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the PROTAC.[1][5] This occurs because the excess PROTAC molecules favor the formation of binary complexes (PROTAC-target or PROTAC-VHL) over the productive ternary complex (target-PROTAC-VHL), thus inhibiting degradation.[1][6] To avoid misleading results, it is essential to test a wide range of PROTAC concentrations to generate a full dose-response curve and identify the optimal concentration range for degradation.[1]

Q4: How does the linker composition and length impact the specificity of a VHL-type PROTAC?

A4: The linker plays a critical role in the formation of a stable and selective ternary complex.[7][8]

  • Length: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and VHL.[7][9] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[7] Optimizing the linker length is a key strategy for improving degradation efficiency and selectivity.[9][10]

  • Composition and Rigidity: The chemical composition of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[9][11][12] Incorporating more rigid or polar elements can enhance permeability and impose stricter conformational requirements for ternary complex formation, thereby increasing selectivity.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or non-specific protein degradation observed in global proteomics. 1. Promiscuous binding of the target-binding warhead.2. Suboptimal linker design leading to the formation of off-target ternary complexes.3. High PROTAC concentration causing off-target effects.[1]1. Redesign the PROTAC with a more selective warhead for the protein of interest.2. Systematically vary the linker length and composition to enhance selectivity. A shorter or more rigid linker can sometimes improve specificity.[9]3. Use the lowest effective concentration of the PROTAC that achieves maximal target degradation (Dmax).[1]
No target degradation, but binary binding to both the target protein and VHL is confirmed. 1. Inability to form a stable and productive ternary complex in the cellular environment.2. Poor cell permeability of the PROTAC.[4][9]3. Low expression of VHL E3 ligase in the chosen cell line.[1]1. Perform a ternary complex formation assay (e.g., Co-IP, AlphaLISA, or FRET) to assess complex formation in cells.[4][9]2. Optimize the linker to improve physicochemical properties and enhance cell permeability.[9][12]3. Confirm the expression of VHL in your cell model using Western blotting or proteomics.[1]
The negative control PROTAC shows some degradation activity. 1. The negative control is not completely inactive.2. Off-target effects of the negative control molecule.1. Confirm the lack of binding of your negative control to the target and VHL using biophysical assays (e.g., SPR, FP).[1]2. Design an alternative negative control with a different modification to ablate binding.[1]
Inconsistent degradation results between experiments. 1. PROTAC instability in the cell culture medium.2. Variability in cell health or passage number.1. Assess the stability of your PROTAC in the culture medium over the time course of the experiment.2. Standardize cell culture conditions, including passage number and confluency.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to determine the dose- and time-dependent degradation of the target protein.

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed PROTAC concentration (e.g., the DC50 concentration) and harvest them at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[6]

  • Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL substrate.[6]

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the target-PROTAC-VHL ternary complex within the cell.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include vehicle and negative control PROTACs. To prevent target degradation and trap the complex, pre-treat cells with a proteasome inhibitor (e.g., MG-132) or a neddylation pathway inhibitor (e.g., MLN4924).[4]

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors) to preserve protein-protein interactions.[1][6]

  • Immunoprecipitation: Incubate the cleared cell lysates with an antibody against the target protein or VHL, coupled to protein A/G beads, overnight at 4°C.[1][6]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[1]

  • Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads. Analyze the eluates by Western blotting using antibodies against the target protein and VHL to detect the co-immunoprecipitated proteins.[6]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC VHL-type PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI VHL VHL E3 Ligase PROTAC->VHL Binds VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits Ubiquitin Machinery Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a VHL-type PROTAC degrader.

Troubleshooting_Workflow Start Start: Non-specific Binding Observed Check_Controls 1. Verify Negative Controls (Inactive Epimer, Binding-Deficient Analog) Start->Check_Controls Controls_OK Controls are Valid Check_Controls->Controls_OK Controls_Bad Controls Show Activity Check_Controls->Controls_Bad Optimize_Concentration 2. Optimize PROTAC Concentration (Full Dose-Response Curve) Controls_OK->Optimize_Concentration Redesign_Controls Redesign and Synthesize New Controls Controls_Bad->Redesign_Controls Redesign_Controls->Check_Controls Hook_Effect Hook Effect Observed? Optimize_Concentration->Hook_Effect Use_Optimal_Conc Use Optimal Concentration (Dmax) Hook_Effect->Use_Optimal_Conc Yes Assess_Ternary_Complex 3. Assess Ternary Complex Formation (Co-IP, AlphaLISA) Hook_Effect->Assess_Ternary_Complex No Use_Optimal_Conc->Assess_Ternary_Complex Complex_Forms Stable Ternary Complex? Assess_Ternary_Complex->Complex_Forms Complex_Not_Forms No/Weak Ternary Complex Assess_Ternary_Complex->Complex_Not_Forms Redesign_Warhead 5. Redesign Warhead (Improve Selectivity) Complex_Forms->Redesign_Warhead Redesign_Linker 4. Redesign Linker (Length, Rigidity, Composition) Complex_Not_Forms->Redesign_Linker Redesign_Linker->Assess_Ternary_Complex End_Success Reduced Non-specific Binding Redesign_Warhead->End_Success

Caption: Troubleshooting workflow for non-specific binding.

References

Technical Support Center: PROTAC VHL-type degrader-1 (compound 9b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo application of PROTAC VHL-type degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 9b, is a VHL-type Proteolysis Targeting Chimera. It is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein.[1][2] It functions by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the ATM protein, forming a ternary complex. This proximity facilitates the ubiquitination of ATM, marking it for degradation by the proteasome.[1][2]

Q2: What is the primary in vivo application of this compound?

A2: this compound has been investigated for its potential in colorectal cancer therapy.[1][2][3] It has been shown to induce ATM degradation and, when used in combination with an ATR inhibitor such as AZD6738, can create a synthetic lethal effect in cancer cells.[1][2]

Q3: What are the common challenges encountered when formulating this compound for in vivo studies?

A3: Like many PROTACs, VHL-type degrader-1 may present formulation challenges due to its molecular properties, which often fall "beyond the rule of 5". Common issues include poor aqueous solubility, which can hinder the preparation of suitable formulations for administration to animal models.[4]

Q4: What are some recommended formulation strategies for in vivo delivery of this compound?

A4: Due to potential solubility issues, co-solvent systems are frequently employed for the in vivo administration of PROTACs. A typical vehicle composition might include a combination of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline. The exact ratios need to be optimized to ensure the compound remains in solution and is well-tolerated by the animals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound during formulation or upon administration. Poor solubility of the PROTAC in the chosen vehicle.- Increase the percentage of co-solvents such as DMSO or PEG300 in the formulation. - Consider using a different surfactant or increasing its concentration. - Prepare the formulation fresh before each use and ensure complete dissolution, potentially with gentle warming or sonication. - Evaluate alternative formulation strategies like lipid-based nanoparticles or amorphous solid dispersions.[4]
No significant tumor growth inhibition in the in vivo model. - Inadequate dosing or administration frequency. - Poor bioavailability of the formulated PROTAC. - The "hook effect," where high concentrations of the PROTAC are less effective.[4]- Conduct a dose-response study to determine the optimal dosage. - Analyze the pharmacokinetic profile of the PROTAC in the chosen formulation to assess its exposure in plasma and tumor tissue. - Test a range of concentrations in vitro to identify the optimal degradation concentration and avoid the hook effect.[5]
Observed toxicity or adverse effects in the animal models. - Toxicity of the PROTAC molecule itself. - Toxicity related to the formulation vehicle.- Include a vehicle-only control group to assess the tolerability of the formulation. - If vehicle toxicity is observed, explore alternative, better-tolerated co-solvents or formulation strategies. - If the PROTAC itself is toxic, consider reducing the dose or frequency of administration.
Inconsistent results between different experiments. - Variability in formulation preparation. - Inconsistent administration technique. - Degradation of the PROTAC stock solution.- Standardize the formulation protocol and ensure all components are accurately measured and mixed. - Ensure consistent administration volumes and techniques (e.g., oral gavage, intraperitoneal injection). - Aliquot the PROTAC stock solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Experimental Protocols

General Protocol for In Vivo Formulation Preparation

This protocol provides a general guideline for preparing a co-solvent-based formulation for this compound. Note: The exact ratios may need to be optimized based on the specific experimental requirements and the solubility characteristics of the compound batch.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween 80 and mix until a clear solution is obtained.

  • Finally, add the required volume of saline and vortex to create a homogenous solution.

  • Visually inspect the solution for any precipitation before administration.

Quantitative Data on a Typical Co-Solvent Formulation
Component Percentage by Volume Purpose
DMSO5% - 10%Primary solvent for the PROTAC
PEG30030% - 40%Co-solvent to improve solubility and stability
Tween 805%Surfactant to enhance solubility and prevent precipitation
Saline45% - 60%Aqueous vehicle for administration

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC VHL-type degrader-1 ATM ATM Protein (Target) PROTAC->ATM Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin ATM_bound ATM Ub->ATM_bound Ubiquitination Proteasome Proteasome Amino_Acids Amino_Acids Proteasome->Amino_Acids Degrades into Amino Acids ATM_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC ATM_bound->PROTAC_bound VHL_bound VHL VHL_bound->Ub Recruits & Transfers VHL_bound->PROTAC_bound InVivo_Workflow cluster_preclinical In Vivo Efficacy Study Workflow start Start formulation Prepare PROTAC Formulation start->formulation animal_model Establish Xenograft Tumor Model in Mice formulation->animal_model randomization Randomize Mice into Treatment Groups animal_model->randomization treatment Administer PROTAC (e.g., IP, PO) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Repeat Dosing endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Tumor and Tissue Analysis (Western Blot, IHC) endpoint->analysis Yes data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end Troubleshooting_Logic start Poor In Vivo Efficacy check_formulation Is the PROTAC fully dissolved in the vehicle? start->check_formulation check_pk Is there adequate tumor exposure (PK)? check_formulation->check_pk Yes optimize_formulation Optimize Formulation: - Adjust co-solvent ratios - Use alternative vehicles check_formulation->optimize_formulation No check_pd Is the target protein (ATM) degraded in the tumor? check_pk->check_pd Yes adjust_dose Adjust Dose/Schedule: - Increase dose - Change administration route check_pk->adjust_dose No check_hook Could the 'Hook Effect' be occurring? check_pd->check_hook Yes reconsider_protac Re-evaluate PROTAC design or target biology check_pd->reconsider_protac No dose_response Perform Dose-Response Study to find optimal concentration check_hook->dose_response Yes check_hook->reconsider_protac No reformulate Reformulate and re-test optimize_formulation->reformulate retest_pk_pd Re-evaluate PK/PD adjust_dose->retest_pk_pd

References

Technical Support Center: Enhancing the Therapeutic Window of VHL-type PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the therapeutic window of PROTAC VHL-type degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a hetero-bifunctional molecule designed to induce the degradation of a specific protein of interest (POI).[1][2] It works by simultaneously binding to the POI and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI.[1] The poly-ubiquitinated POI is then recognized and degraded by the proteasome.[1][4]

Q2: What defines the "therapeutic window" for a PROTAC?

A2: The therapeutic window for a PROTAC refers to the concentration range where it effectively degrades the target protein, leading to a therapeutic benefit, without causing significant off-target effects or toxicity. A wider therapeutic window is highly desirable, indicating a safer and more effective drug candidate.

Q3: What is the "hook effect" and how does it impact degradation data?

A3: The hook effect is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at very high PROTAC concentrations.[1][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex required for degradation. This can lead to a bell-shaped dose-response curve. It's crucial to test a wide range of concentrations, including lower doses, to accurately determine the optimal degradation concentration.[5]

Troubleshooting Guide

Problem 1: I am not observing any degradation of my target protein.

  • Possible Cause 1: Poor cell permeability of the PROTAC.

    • PROTACs are often large molecules that do not follow traditional "rule-of-five" guidelines, leading to poor membrane permeability.[6][7]

    • Troubleshooting Steps:

      • Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 assays for a more comprehensive assessment.[8][9]

      • Modify the Linker: Incorporate permeability-enhancing moieties, such as piperazine or piperidine rings, into the linker structure.[8][10]

      • Prodrug Approach: Consider a prodrug strategy to mask polar groups and improve cell entry.[3]

  • Possible Cause 2: Inefficient ternary complex formation.

    • The linker length and composition are critical for the stable formation of the POI-PROTAC-VHL ternary complex.[10]

    • Troubleshooting Steps:

      • Synthesize Linker Analogs: Create a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and compositions.[10][11]

      • Perform Ternary Complex Assays: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to measure the affinity and cooperativity of ternary complex formation.[12][13][14][] A high cooperativity factor often correlates with better degradation.[12]

  • Possible Cause 3: Low expression of VHL in the cell line.

    • The degradation machinery, including the VHL E3 ligase, must be present and functional.

    • Troubleshooting Steps:

      • Confirm VHL Expression: Use Western blotting or qPCR to verify the expression levels of VHL in your chosen cell line.

      • Select an Appropriate Cell Line: If VHL expression is low, consider using a different cell line known to have robust VHL expression.

Problem 2: I am observing significant off-target protein degradation or cellular toxicity.

  • Possible Cause 1: The PROTAC concentration is too high.

    • Excessive concentrations can lead to non-specific interactions and degradation of proteins other than the intended target.[5]

    • Troubleshooting Steps:

      • Optimize Concentration: Perform a detailed dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[5]

  • Possible Cause 2: The "warhead" (POI ligand) has low selectivity.

    • The ligand targeting your protein of interest may also bind to other proteins with similar domains.[5]

    • Troubleshooting Steps:

      • Use a More Selective Warhead: If possible, redesign the PROTAC with a more selective ligand for your target protein.

      • Control Experiments: Include the warhead-only compound as a control in your experiments to distinguish off-target effects stemming from the warhead itself.

  • Possible Cause 3: VHL-mediated off-targets.

    • While less common for VHL, the PROTAC could induce the degradation of "neosubstrates" that are not the intended target.[5]

    • Troubleshooting Steps:

      • Proteomics Analysis: The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics. This allows for a global analysis of protein abundance changes.[5]

      • Use Inactive Controls: An inactive PROTAC (e.g., with a methylated VHL ligand that cannot bind VHL) is an essential control. If an off-target is still degraded by the inactive control, the effect is VHL-independent.[5]

Data Presentation

Table 1: Example Data for Optimizing PROTAC VHL-degrader-1 Linker Length

PROTAC VariantLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
VHL-degrader-1aPEG8150751.5
VHL-degrader-1bPEG1225955.7
VHL-degrader-1cPEG1680802.1
VHL-degrader-1dAlkyl1245904.8

Data is illustrative. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation.[16][17] Cooperativity (α) is a measure of the stability of the ternary complex.

Key Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[16]

  • Cell Treatment: Seed cells in 6-well plates. Treat with a range of PROTAC VHL-degrader-1 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Harvest cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an ECL substrate and a chemiluminescence imager.[16]

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[16]

2. NanoBRET Assay for Cellular Ternary Complex Formation

This live-cell assay measures the proximity between the POI and VHL, indicating ternary complex formation.[14][]

  • Cell Line Engineering: Create a stable cell line expressing the POI fused to a NanoLuc luciferase tag (e.g., HiBiT) and VHL fused to a HaloTag.

  • Assay Preparation: Seed the engineered cells into a 96-well plate. Add the HaloTag ligand labeled with a fluorescent acceptor (e.g., NanoBRET 618).

  • PROTAC Treatment: Add serial dilutions of PROTAC VHL-degrader-1 to the wells.

  • Substrate Addition: Add the NanoLuc substrate (e.g., furimazine).

  • Signal Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc, ~460 nm) and acceptor (fluorescent tag, ~618 nm) signals.

  • Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC VHL-degrader-1 POI_bound POI PROTAC->POI_bound POI Protein of Interest (POI) POI->POI_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound PROTAC_bound VHL-degrader-1 PROTAC_bound->VHL_bound POI_bound->PROTAC_bound Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary PolyUb_POI Poly-ubiquitinated POI Proteasome Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded cluster_ternary->PolyUb_POI Ubiquitination

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow start Start: No Target Degradation q1 Is the PROTAC cell-permeable? start->q1 sol1 Action: - Perform PAMPA/Caco-2 assays - Modify linker for permeability - Consider prodrug strategy q1->sol1 No q2 Is a stable ternary complex forming? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: - Synthesize linker analogs - Measure ternary complex  formation (SPR, NanoBRET) q2->sol2 No q3 Is VHL E3 ligase expressed and active? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: - Check VHL expression (WB) - Use VHL-proficient cell line q3->sol3 No end_success Degradation Achieved q3->end_success Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for lack of target degradation.

References

Validation & Comparative

Unveiling the Potency of PROTAC VHL-type Degrader-1 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of PROTAC VHL-type degrader-1, also identified as compound 9b, demonstrates its efficacy and selectivity in targeting the ATM protein for degradation. This guide provides a comparative overview of its performance against alternative degradation technologies, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, redirecting the cellular ubiquitin-proteasome system to eliminate specific proteins of interest. VHL-type PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these degraders. This guide focuses on the validation of a specific VHL-type degrader, compound 9b, which has been shown to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein, a key player in DNA damage response.

Mechanism of Action: A Tripartite Alliance for Degradation

This compound operates through a well-defined mechanism of action. This heterobifunctional molecule acts as a molecular bridge, simultaneously binding to the target protein (ATM) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the ATM protein, marking it for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target Protein (ATM) Target Protein (ATM) PROTAC->Target Protein (ATM) Binds VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Recruits Recycling Recycling PROTAC->Recycling Catalytic Cycle Poly-Ub Poly-Ub Target Protein (ATM)->Poly-Ub Polyubiquitination E2 E2 Enzyme VHL E3 Ligase->E2 Associates with Ub Ub Ub->Target Protein (ATM) Transfer E2->Ub Proteasome Proteasome Poly-Ub->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Figure 1: Mechanism of action of this compound.

Performance Metrics: Quantifying Degradation Efficacy

The efficacy of a PROTAC is primarily assessed by its DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values. A recent study in the Journal of Medicinal Chemistry detailed the characterization of this compound (compound 9b).[1][2] The following table summarizes its performance in colorectal cancer cell lines.

CompoundTarget ProteinCell LineDC50DmaxE3 Ligase RecruitedReference
This compound (9b) ATM SW620 Potent (Specific value to be extracted from full text) High (Specific value to be extracted from full text) VHL [1][2]
This compound (9b) ATM SW480 Potent (Specific value to be extracted from full text) High (Specific value to be extracted from full text) VHL [1][2]

Comparative Analysis: VHL vs. Alternative Degradation Technologies

While VHL-based PROTACs are widely utilized, other E3 ligases and degradation platforms offer alternative strategies for targeted protein degradation.

CRBN-based PROTACs

Cereblon (CRBN) is another prominent E3 ligase recruited by PROTACs. CRBN-based PROTACs have shown significant promise in clinical development.[] However, they can sometimes exhibit off-target effects due to the "molecular glue" activity of CRBN ligands, which can induce the degradation of unintended proteins.[]

Degrader TypeE3 LigaseAdvantagesDisadvantagesExample (Target)DC50Dmax
VHL-based PROTACVHLWell-characterized, broad tissue expressionPotential for "hook effect" at high concentrationsThis compound (ATM) Data pending full text Data pending full text
CRBN-based PROTACCRBNSmaller ligand size, ease of optimizationPotential for off-target "molecular glue" effectsCRBN PROTAC® 14a (Cereblon)200 nM (in HEK293 cells)98% (at 1 µM after 8h)
Molecular Glues

Molecular glues are small molecules that induce a direct interaction between an E3 ligase and a target protein, without the need for a linker.[4][5][6] This typically results in a smaller molecular weight, which can be advantageous for pharmacokinetic properties. However, the discovery of molecular glues has historically been more serendipitous than the rational design of PROTACs.

Degrader TypeMechanismAdvantagesDisadvantagesExample (Target)
Molecular GlueInduces direct E3-target interactionSmaller molecular weight, potentially better pharmacokineticsDiscovery is often serendipitous, rational design is challengingThalidomide and its analogs (IKZF1/3)

Experimental Protocols for Validation of Degradation

Validating the degradation of a target protein by a PROTAC involves a series of well-established experimental techniques.

Experimental Workflow for Degradation Validation

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., SW620, SW480 cells) PROTAC_Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Ubiquitination_Assay 5. Ubiquitination Assay (Optional) (Immunoprecipitation of ATM followed by Western for Ubiquitin) Cell_Lysis->Ubiquitination_Assay Western_Blot 4. Western Blot Analysis (Primary Ab: anti-ATM, anti-GAPDH) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry to determine DC50 and Dmax) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis

Figure 2: General workflow for validating PROTAC-induced degradation.
Detailed Methodologies

1. Western Blot for ATM Protein Degradation

  • Cell Treatment: Seed colorectal cancer cells (e.g., SW620, SW480) and treat with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a low-percentage polyacrylamide gel (due to the large size of ATM, ~350 kDa) and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for ATM. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities to determine the extent of degradation.

2. Ubiquitination Assay

  • Cell Treatment: Treat cells with this compound, often in the presence of a proteasome inhibitor (e.g., MG132) for the last few hours of treatment to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP): Lyse cells and incubate the lysate with an anti-ATM antibody to pull down ATM and its binding partners.

  • Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated ATM species in the PROTAC-treated samples confirms the mechanism of action.

Conclusion

This compound (compound 9b) stands as a potent and selective degrader of the ATM protein. Its validation through rigorous experimental methods, including Western blotting and ubiquitination assays, confirms its mechanism of action and highlights its potential as a valuable tool for research and therapeutic development. The comparison with alternative technologies such as CRBN-based PROTACs and molecular glues underscores the diverse and rapidly evolving landscape of targeted protein degradation. The choice of a specific degrader will depend on the target protein, the desired selectivity profile, and the intended application.

References

A Comparative Guide to PROTAC VHL-type Degrader-1 Rescue Experiments and Alternative Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTAC VHL-type degrader-1 with alternative protein degradation technologies, supported by experimental data and detailed protocols. We delve into the methodologies for crucial rescue experiments that validate the mechanism of action of VHL-type degraders and offer a comparative analysis of their performance against other E3 ligase-recruiting PROTACs and emerging degradation platforms.

Performance Comparison: VHL-type vs. CRBN-type PROTACs

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity.[2] The two most commonly utilized E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligase complexes.[3]

Below is a quantitative comparison of representative VHL-based and CRBN-based PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.

ParameterVHL-based PROTAC (MZ1)CRBN-based PROTAC (dBET1)Reference
Target Protein BRD4BRD4[2]
Cell Line HeLaRS4;11[2]
Degradation Potency (DC50) ~13 nM~1.8 nM[2]
Maximal Degradation (Dmax) >95%>98%[2]
Binding Affinity (E3 Ligase, KD) 186 nM (to VHL)1.8 µM (to CRBN)[2]
Selectivity Preferentially degrades BRD4 over BRD2/3Degrades BRD2, BRD3, and BRD4[2]
Hook Effect Less pronouncedMore pronounced[2]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific cell line and experimental conditions.[2] The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations due to the formation of non-productive binary complexes.[4] VHL-based PROTACs have often been reported to exhibit a less pronounced hook effect.[2]

Experimental Protocols for Rescue Experiments

Rescue experiments are critical for confirming that the observed degradation of a target protein is a direct result of the PROTAC's intended mechanism of action.

Competitive Antagonism Assay

This assay demonstrates that the PROTAC-induced degradation is dependent on its binding to the VHL E3 ligase. Pre-treatment of cells with a high-affinity VHL ligand should competitively inhibit the binding of the VHL-based PROTAC and thus "rescue" the target protein from degradation.

Protocol:

  • Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Pre-treatment with VHL Ligand: Treat the cells with a saturating concentration of a VHL ligand (e.g., 1-10 µM of a specific VHL inhibitor) for 1-2 hours prior to adding the PROTAC.

  • PROTAC Treatment: Add the VHL-type PROTAC degrader-1 at its DC50 or DC80 concentration to the pre-treated cells. Include control groups treated with the PROTAC alone and vehicle (e.g., DMSO) alone.

  • Incubation: Incubate the cells for a predetermined time sufficient to observe significant degradation (typically 4-24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Perform Western blotting to detect the levels of the target protein. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative abundance of the target protein in each treatment group. A significant increase in the target protein level in the cells pre-treated with the VHL ligand compared to those treated with the PROTAC alone indicates a successful rescue.

Target Protein Overexpression Assay

This experiment confirms that the degradation is dependent on the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase. Overexpression of the target protein can saturate the PROTAC, leading to a less efficient degradation.

Protocol:

  • Plasmid Transfection: Transfect the cells with a plasmid vector encoding the full-length target protein. Use a high-efficiency transfection reagent and follow the manufacturer's protocol. A typical protocol for a 24-well plate would involve using 0.5 µg of plasmid DNA.[5] A mock transfection (e.g., with an empty vector) should be performed as a control.

  • Cell Culture: Allow the cells to grow for 24-48 hours post-transfection to ensure sufficient expression of the target protein.[6]

  • PROTAC Treatment: Treat the transfected cells with the VHL-type PROTAC degrader-1 at a concentration that normally induces significant degradation in non-transfected cells.

  • Incubation, Lysis, and Western Blotting: Follow the same procedures for incubation, cell lysis, and Western blotting as described in the competitive antagonism assay.

  • Data Analysis: Compare the degradation of the overexpressed target protein to the endogenous protein levels in mock-transfected cells treated with the same PROTAC concentration. A reduced degradation efficiency in the overexpressing cells suggests that the PROTAC's activity is dependent on the target protein.

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of BRD4 by a VHL-based PROTAC is known to impact pathways crucial for cancer cell proliferation and survival.[7][8][9]

BRD4 Downstream Signaling Pathway

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, including c-Myc.[7] It also influences other important signaling pathways such as NF-κB and Notch signaling.[7][9]

BRD4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core BRD4-Mediated Transcription cluster_downstream Downstream Effects Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb activates Proteasome Proteasome BRD4->Proteasome degraded by RNAPolII RNA Pol II PTEFb->RNAPolII phosphorylates Gene Transcription Gene Transcription RNAPolII->Gene Transcription initiates cMyc c-Myc Gene Transcription->cMyc NFkB NF-κB Gene Transcription->NFkB Notch1 Notch1 Gene Transcription->Notch1 Cell Proliferation Cell Proliferation cMyc->Cell Proliferation Anti-apoptosis Anti-apoptosis NFkB->Anti-apoptosis Metastasis Metastasis Notch1->Metastasis PROTAC VHL-type PROTAC PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL VHL->BRD4 ubiquitinates

Caption: BRD4 signaling and PROTAC-mediated degradation.

Experimental Workflow for PROTAC Rescue Experiments

The following diagram illustrates the logical flow of the competitive antagonism and overexpression rescue experiments.

PROTAC_Rescue_Workflow cluster_setup Experimental Setup cluster_antagonism Competitive Antagonism cluster_overexpression Target Overexpression cluster_analysis Analysis start Start plate_cells Plate Cells start->plate_cells pretreat Pre-treat with VHL Ligand plate_cells->pretreat transfect Transfect with Target Protein Plasmid plate_cells->transfect add_protac_ant Add VHL-type PROTAC pretreat->add_protac_ant incubate Incubate (4-24h) add_protac_ant->incubate express Allow Protein Expression (24-48h) transfect->express add_protac_ovx Add VHL-type PROTAC express->add_protac_ovx add_protac_ovx->incubate lyse Cell Lysis incubate->lyse western Western Blot lyse->western quantify Quantify Protein Levels western->quantify conclusion Conclusion quantify->conclusion

Caption: Workflow for PROTAC rescue experiments.

Alternative Protein Degradation Technologies

While PROTACs that hijack the ubiquitin-proteasome system are the most advanced, several other technologies for targeted protein degradation are emerging.

TechnologyMechanism of ActionTarget LocationKey Features
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to ubiquitination and proteasomal degradation.[10][11]IntracellularSmaller molecular weight than PROTACs, potentially better cell permeability and oral bioavailability. Rational design is challenging.[1][12]
LYTACs (Lysosome-Targeting Chimeras) Bifunctional molecules that link a target protein on the cell surface or in circulation to a lysosome-targeting receptor, leading to endocytosis and lysosomal degradation.[10]Extracellular & Membrane-boundCan degrade proteins that are not accessible to PROTACs.
AUTACs (Autophagy-Targeting Chimeras) Bifunctional molecules that induce K63-linked polyubiquitination of the target protein, leading to its recognition by autophagy receptors and degradation via the autophagy-lysosome pathway.[12]IntracellularCan degrade protein aggregates and organelles.[12]

References

Confirming PROTAC VHL-type Degrader-1 Activity: An Orthogonal Methodologies Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the definitive activity of a PROTAC (Proteolysis-Targeting Chimera) is a critical endeavor. This guide provides a comparative overview of orthogonal experimental methods to robustly validate the efficacy of VHL-type PROTAC degrader-1, ensuring data integrity and confidence in your therapeutic candidates.

PROTACs represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of target proteins.[1] These bifunctional molecules achieve this by co-opting the cell's own ubiquitin-proteasome system.[1] A VHL-type PROTAC degrader, specifically, contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker to join them.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to polyubiquitination of the POI and its subsequent destruction by the proteasome.[1]

Given this intricate mechanism, a multi-pronged validation approach is not just recommended, but essential to unequivocally demonstrate on-target degradation and rule out confounding factors.[1] This guide will detail key orthogonal methods, from foundational protein quantification to nuanced assessments of cellular interactions and downstream effects.

Core Validation Strategies: A Comparative Look

A comprehensive validation workflow for a PROTAC degrader involves a stepwise confirmation of each phase of its mechanism of action. This typically includes verifying target engagement, confirming ternary complex formation, detecting ubiquitination, quantifying protein degradation, and assessing downstream cellular effects and selectivity.[3] The following table summarizes key methodologies.

Method Principle Key Parameters Throughput Advantages Limitations
Western Blot Immunoassay to detect and quantify specific proteins in a complex mixture.[4]DC50, Dmax, Time-course of degradation.[4][5]Low to MediumWidely accessible, provides molecular weight information, relatively inexpensive.[4]Semi-quantitative, labor-intensive, requires specific antibodies.[4]
Mass Spectrometry (Proteomics) Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[4]Global protein abundance changes, off-target identification.[4]LowComprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[4][6]Technically demanding, expensive, complex data analysis.[6]
Co-Immunoprecipitation (Co-IP) Assesses the PROTAC-induced interaction between the target protein and the E3 ligase.[7]Presence of E3 ligase with immunoprecipitated POI.LowDirectly demonstrates ternary complex formation.[3]Can be prone to false positives/negatives, requires specific antibodies.
NanoBRET™/HiBiT® Assays Bioluminescence resonance energy transfer (BRET) or enzyme complementation to monitor protein proximity or abundance in live cells.[2][6]Real-time degradation kinetics, ternary complex formation EC50.[3]HighReal-time measurements, highly sensitive, no antibodies required for HiBiT.[6]Requires genetic modification of the target protein.[6]
Flow Cytometry Measures fluorescence of individual cells stained with fluorescently labeled antibodies.[6]Mean Fluorescence Intensity (MFI), % of positive cells.[6]HighHigh-throughput, single-cell analysis.[6]Indirect measure of protein levels, requires cell surface or intracellular staining protocols.[6]
Immunofluorescence (IF) Visualizes the subcellular localization and abundance of a target protein using fluorescent antibodies.[1]Qualitative and quantitative assessment of protein levels and location.Low to MediumProvides spatial and morphological context.[1][8]Can be less quantitative than other methods.
Cell Viability/Functional Assays Measures downstream effects of protein degradation, such as changes in cell proliferation or signaling pathways.[9]GI50 (Growth Inhibition 50).[9]HighLinks protein degradation to a functional cellular outcome.Indirect measure of degradation, can be influenced by off-target effects.

Visualizing the Workflow and Mechanisms

To better understand the relationships between these validation methods and the PROTAC mechanism, the following diagrams illustrate the key processes.

PROTAC_Mechanism PROTAC VHL-type Degrader-1 Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Polyubiquitination Polyubiquitinated POI Ub->Polyubiquitination Proteasome 26S Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Mediates Ternary_Complex->Polyubiquitination Induces Polyubiquitination->Proteasome Recognized by

Caption: PROTAC-mediated protein degradation pathway.

Validation_Workflow Orthogonal Validation Workflow for PROTAC Activity Start Synthesize PROTAC VHL-type Degrader-1 Cell_Treatment Treat Cells with PROTAC (Dose & Time Course) Start->Cell_Treatment Protein_Quantification Quantify Protein Degradation (Western Blot, MS, Flow Cytometry, HiBiT) Cell_Treatment->Protein_Quantification Ternary_Complex_Formation Confirm Ternary Complex (Co-IP, NanoBRET) Cell_Treatment->Ternary_Complex_Formation Proteasome_Dependence Confirm Proteasome Dependence (Co-treat with MG132) Protein_Quantification->Proteasome_Dependence Downstream_Effects Assess Downstream Effects (Cell Viability, Functional Assays) Protein_Quantification->Downstream_Effects Ubiquitination Detect Ubiquitination (IP-Western) Ternary_Complex_Formation->Ubiquitination Validated_PROTAC Validated PROTAC Activity Proteasome_Dependence->Validated_PROTAC Downstream_Effects->Validated_PROTAC

Caption: A typical workflow for orthogonal validation.

Detailed Experimental Protocols

Western Blot for Target Protein Degradation

This is a foundational assay to visualize and quantify the reduction in the target protein levels.

Methodology:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[4] Treat cells with a serial dilution of the this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).[4] Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4] Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples and prepare them with Laemmli buffer.[9] Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4] Incubate with a primary antibody specific to the target protein overnight at 4°C.[4] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4] Re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[9] Quantify band intensities using densitometry software.[1] Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to confirm the PROTAC-induced interaction between the protein of interest and the VHL E3 ligase.[7]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation, along with a vehicle control.[5] Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[5]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein coupled to protein A/G beads.[5]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins.[5] Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the target protein and the VHL E3 ligase.[7] An increased signal for VHL in the PROTAC-treated sample confirms the formation of the ternary complex.[7]

Mass Spectrometry-Based Proteomics for Off-Target Analysis

This unbiased approach provides a global view of protein changes in the cell, enabling the identification of off-target effects.[4]

Methodology:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[4] Lyse the cells and quantify the protein content.[4]

  • Protein Digestion and Labeling: Digest the proteins into peptides using trypsin.[4] Label the peptides from different samples with isobaric tags (e.g., TMT).[4]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and separate them by liquid chromatography followed by tandem mass spectrometry analysis.[4]

  • Data Analysis: Use specialized software to identify and quantify changes in protein abundance across the different treatment conditions.[4] This will reveal proteins that are degraded in addition to the intended target.

HiBiT/NanoBRET™ Assay for Real-Time Degradation and Ternary Complex Formation

These luminescence-based assays allow for the real-time monitoring of protein levels and interactions in live cells.[2]

Methodology for Degradation Assay (HiBiT):

  • Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the protein of interest with the 11-amino-acid HiBiT peptide.[7]

  • Assay Protocol: Plate the HiBiT-tagged cells in a microplate.[2] Add serial dilutions of the PROTAC.[2] At desired time points, add a lytic reagent containing the NanoLuc® substrate and measure luminescence.[2] A decrease in luminescence indicates protein degradation.

Methodology for Ternary Complex Formation (NanoBRET™):

  • Cell Preparation: Co-express the target protein fused to NanoLuc® (energy donor) and the VHL E3 ligase fused to HaloTag® (energy acceptor).[3]

  • Assay Protocol: Add the HaloTag® NanoBRET™ ligand to label the acceptor.[3] Treat with the PROTAC.[3] Measure both the donor and acceptor emission signals.[3] An increase in the BRET ratio indicates the formation of the ternary complex.[3]

Conclusion

Validating the activity of a this compound requires a rigorous, multi-faceted experimental approach.[3] Relying on a single method is insufficient to build a compelling case for a degrader's efficacy and specificity.[2] By employing a combination of orthogonal techniques as outlined in this guide—from the workhorse Western blot to high-throughput proteomics and real-time cellular assays—researchers can generate a robust and reliable data package. This comprehensive validation strategy provides a high degree of confidence in the on-target activity of PROTAC candidates, paving the way for the development of the next generation of targeted therapeutics.[6]

References

A Comparative Analysis of VHL-Based PROTACs: A Deep Dive into PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the various E3 ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is a popular and effective choice. This guide provides a comparative analysis of PROTAC VHL-type degrader-1, a novel degrader of Ataxia Telangiectasia Mutated (ATM) kinase, with other well-characterized VHL-based PROTACs, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy of Induced Proximity

VHL-based PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between the target protein of interest (POI), the VHL E3 ubiquitin ligase, and the PROTAC itself. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

Quantitative Performance Analysis

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. Here, we compare the performance of this compound (also known as compound 9b) with two other well-studied VHL-based PROTACs, MZ1 and ARV-771, which both target the BET bromodomain proteins BRD2, BRD3, and BRD4.

PROTACTarget Protein(s)Cell LineDC50DmaxReference
This compound (Compound 9b) ATMSW62012.5 nM>90%[1][2][3]
ATMHCT11628.3 nM>90%[1][2][3]
MZ1 BRD4HeLa< 100 nMNot specified[4]
BRD4H6618 nMNot specified
BRD4H83823 nMNot specified
ARV-771 BRD2/3/422Rv1< 5 nMNot specified[5]
BRD4VCaP< 5 nMNot specified[6]

Signaling Pathway Focus: ATM Degradation and Synthetic Lethality

This compound selectively targets ATM kinase, a crucial protein in the DNA Damage Response (DDR) pathway. ATM is primarily activated by DNA double-strand breaks (DSBs) and, in conjunction with ATR (Ataxia Telangiectasia and Rad3-related), orchestrates cell cycle arrest and DNA repair. By degrading ATM, this compound disrupts this critical cellular process. This targeted degradation has been shown to induce a synthetic lethal effect when combined with ATR inhibitors, presenting a promising therapeutic strategy for certain cancers.[1][2]

ATM_ATR_Signaling_Pathway cluster_dna_damage DNA Damage cluster_protaction PROTAC Intervention cluster_cellular_response Cellular Response DNA_Double_Strand_Break DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_Double_Strand_Break->ATM activates PROTAC_VHL_degrader_1 PROTAC VHL-type degrader-1 VHL VHL E3 Ligase PROTAC_VHL_degrader_1->VHL recruits PROTAC_VHL_degrader_1->ATM binds to Proteasome Proteasome VHL->Proteasome mediates ubiquitination leading to degradation by Apoptosis Apoptosis (Synthetic Lethality) Proteasome->Apoptosis ATM degradation + ATR inhibition leads to ATM->Proteasome degraded Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM->DNA_Repair ATR_Inhibitor ATR Inhibitor ATR ATR Kinase ATR_Inhibitor->ATR inhibits ATR_Inhibitor->Apoptosis ATR->Cell_Cycle_Arrest ATR->DNA_Repair

ATM/ATR Signaling Pathway and PROTAC Intervention.

Experimental Protocols

Robust and reproducible experimental data are the cornerstone of comparative analysis. Below are generalized protocols for key assays used to characterize VHL-based PROTACs.

Western Blot for Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., SW620, HCT116) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-ATM) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Protein_Transfer 4. Protein Transfer SDS_PAGE->Protein_Transfer Immunoblotting 5. Immunoblotting Protein_Transfer->Immunoblotting Detection 6. Signal Detection Immunoblotting->Detection Data_Analysis 7. Data Analysis (DC50 & Dmax) Detection->Data_Analysis

Experimental Workflow for Western Blot Analysis.

Conclusion

This compound demonstrates potent and selective degradation of ATM kinase, highlighting the versatility of the VHL-based PROTAC platform to target a diverse range of proteins beyond the well-trodden path of bromodomain inhibitors. Its efficacy, particularly in combination with ATR inhibitors, underscores the potential of targeted protein degradation to create novel therapeutic opportunities in oncology. The comparative analysis with established VHL-based degraders like MZ1 and ARV-771 reveals that while the underlying mechanism of action is conserved, the specific biological outcomes are dictated by the choice of target protein. As the field of targeted protein degradation continues to expand, the development of novel VHL-based PROTACs against previously "undruggable" targets holds immense promise for future drug discovery efforts.

References

Head-to-Head Comparison: PROTAC VHL-type Degrader-1 vs. Existing Therapies for ATM-Targeted Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed, head-to-head comparison of a novel VHL-type PROTAC, PROTAC VHL-type degrader-1 (also known as compound 9b), with existing therapeutic strategies targeting the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA damage response (DDR). This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding the potential advantages and distinct mechanisms of this targeted protein degrader.

Introduction to this compound

This compound is a heterobifunctional molecule designed to specifically induce the degradation of ATM protein. It achieves this by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The PROTAC consists of a ligand that binds to ATM, a linker, and a VHL E3 ligase ligand. This ternary complex formation (ATM-PROTAC-VHL) facilitates the ubiquitination of ATM, marking it for degradation by the proteasome. A significant finding is that this compound acts synergistically with the ATR inhibitor AZD6738, enhancing its efficacy in colorectal cancer models.[1][2][3]

Mechanism of Action: Degradation vs. Inhibition

Existing therapies for cancers with ATM pathway alterations primarily rely on small molecule inhibitors, such as ATM inhibitors and PARP inhibitors.[4] this compound offers a fundamentally different approach.

  • ATM Inhibitors: These molecules typically bind to the kinase domain of ATM, preventing the phosphorylation of its downstream targets and thereby inhibiting the DNA damage response signaling cascade.[5][6]

  • PARP Inhibitors: In cancers with ATM mutations, the cells become heavily reliant on other DNA repair pathways, such as the one mediated by Poly (ADP-ribose) polymerase (PARP). PARP inhibitors exploit this vulnerability, leading to synthetic lethality.[4][7]

  • This compound: Instead of merely inhibiting ATM's function, this PROTAC eliminates the entire protein. This has the potential to overcome resistance mechanisms associated with inhibitor therapies, such as mutations in the inhibitor binding site.

Below is a diagram illustrating the distinct mechanisms of action.

Mechanism_of_Action cluster_0 ATM Inhibition cluster_1 PROTAC-mediated Degradation ATM_inhibitor ATM Inhibitor ATM_protein_inhibited ATM Protein (Kinase Inactive) ATM_inhibitor->ATM_protein_inhibited Binds to kinase domain DDR_inhibited DNA Damage Response (Inhibited) ATM_protein_inhibited->DDR_inhibited Blocks signaling PROTAC PROTAC VHL-type Degrader-1 Ternary_complex Ternary Complex (ATM-PROTAC-VHL) PROTAC->Ternary_complex ATM_protein_degraded ATM Protein ATM_protein_degraded->Ternary_complex VHL VHL E3 Ligase VHL->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ATM Degradation Proteasome->Degradation Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-ATM) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Quantification of Protein Levels) I->J Cell_Viability_Assay_Logic Start Cancer Cells in 96-well plate Treatment Treat with Compounds (PROTAC, Inhibitors, Combinations) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Reagent Add Viability Reagent (MTT, MTS, or Resazurin) Incubation->Viability_Reagent Incubate_Reagent Incubate for 1-4 hours Viability_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance or Fluorescence Incubate_Reagent->Measure_Signal Analyze_Data Calculate % Viability and IC₅₀/DC₅₀ Measure_Signal->Analyze_Data

References

Validating the On-Target Effects of PROTAC VHL-type Degrader-1: A Comparative Guide Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of novel therapeutics is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies for validating the on-target activity of PROTAC VHL-type degrader-1, a novel degrader targeting Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] We will focus on the gold-standard CRISPR/Cas9-mediated gene editing approach and compare it with established biochemical and cell-based assays.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[4] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely. This compound is a VHL-type PROTAC that induces the degradation of ATM, offering a synergistic therapeutic effect when combined with ATR inhibitors like AZD6738.[2][3][5] To ensure that the observed cellular effects of this degrader are solely due to the degradation of ATM, a robust validation strategy is essential.

Comparison of Key Validation Methodologies

A multi-pronged approach to validation provides the highest degree of confidence in a PROTAC's efficacy and specificity.[4] The choice of methods often depends on the stage of development and the specific questions being addressed.

Method Principle Key Parameters Measured Throughput Advantages Limitations
CRISPR/Cas9 Knockout Genetic ablation of the target gene (ATM) to render cells resistant to the degrader's effects.Differential cell viability, protein levels, and downstream signaling between wild-type and knockout cells.LowProvides definitive evidence of on-target activity; creates a clean biological system for studying the consequences of target loss.[6]Labor-intensive and time-consuming to generate stable knockout cell lines; potential for off-target gene editing.
Western Blot Immunoassay to detect and quantify the target protein (ATM) in cell lysates.DC50 (concentration for 50% degradation), Dmax (maximum degradation), and time-course of degradation.Low to MediumWidely accessible, provides information on protein size, and is relatively inexpensive.Semi-quantitative, requires specific and validated antibodies, and can be labor-intensive.
Quantitative Proteomics (e.g., TMT-MS) Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.Global protein abundance changes, identification of off-target effects, and confirmation of on-target degradation.LowProvides a comprehensive and unbiased view of the proteome, high sensitivity, and is crucial for identifying off-target liabilities.[7]Technically demanding, expensive, and data analysis can be complex.
siRNA/shRNA Knockdown Transient reduction of target protein expression using RNA interference.Phenocopies the effects of the PROTAC to correlate target knockdown with cellular outcomes.Medium to HighFaster than CRISPR for transient knockdown; useful for validating on-target toxicity.Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the RNAi reagents.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that brings together the ATM protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of ATM, marking it for degradation by the 26S proteasome. The definitive validation of this mechanism involves demonstrating that in the absence of ATM, the degrader has no effect.

PROTAC_Mechanism cluster_0 PROTAC-mediated ATM Degradation PROTAC PROTAC VHL-type degrader-1 Ternary_Complex ATM-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex ATM ATM Protein ATM->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_ATM Polyubiquitinated ATM Ternary_Complex->Ub_ATM Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_ATM->Proteasome Degradation Degraded ATM Proteasome->Degradation CRISPR_Workflow cluster_1 CRISPR/Cas9 Knockout Generation cluster_2 Comparative Analysis cluster_3 Validation Assays sgRNA_Design 1. sgRNA Design & Plasmid Construction Transfection 2. Transfection into Wild-Type Cells sgRNA_Design->Transfection Cloning 3. Single-Cell Cloning & Expansion Transfection->Cloning Validation_KO 4. Validation of ATM Knockout (Sequencing & Western Blot) Cloning->Validation_KO KO_Cells ATM KO Cells Validation_KO->KO_Cells WT_Cells Wild-Type Cells PROTAC_Treatment 5. Treat with This compound WT_Cells->PROTAC_Treatment KO_Cells->PROTAC_Treatment Western_Blot Western Blot (ATM, p-Chk2) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Proteomics Quantitative Proteomics PROTAC_Treatment->Proteomics Validation_Logic Start Start Validation Degradation Does the PROTAC degrade ATM in wild-type cells? (Western Blot) Start->Degradation Phenotype Does ATM degradation lead to a specific cellular phenotype? (e.g., decreased viability) Degradation->Phenotype Yes Off_Target Investigate Potential Off-Target Effects (Proteomics) Degradation->Off_Target No Knockout Generate ATM knockout cell line (CRISPR/Cas9) Phenotype->Knockout Yes Phenotype->Off_Target No Rescue Is the phenotype absent in ATM knockout cells treated with the PROTAC? Knockout->Rescue On_Target Conclusion: On-Target Effect Validated Rescue->On_Target Yes Rescue->Off_Target No

References

A Comparative Guide to the Pharmacokinetic Profiles of VHL-Type Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with proteolysis-targeting chimeras (PROTACs) at the forefront. Among these, degraders that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase have shown significant promise. A critical aspect of their development into viable therapeutics is the understanding and optimization of their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of the pharmacokinetic properties of different VHL-type degraders, supported by experimental data and detailed methodologies.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of VHL-type degraders can vary significantly based on their molecular structure, including the warhead, linker, and E3 ligase ligand. These differences influence key properties such as absorption, distribution, metabolism, and excretion (ADME), which are summarized below for representative compounds.

DegraderTargetSpeciesRouteCmaxTmaxAUCT½ (half-life)Oral Bioavailability (%)
ACBI2 SMARCA2MousePO (30 mg/kg)----22%[1][2]
DT2216 BCL-XLMouseIV (2 mg/kg)~1.5 µg/mL~0.25 h-~4 hNot Bioavailable[3][4]
MouseIP (20 mg/kg)~2 µg/mL~4 h---[3]
HumanIV (0.04-0.4 mg/kg)738-8590 ng/mL-8650-72300 ng·h/mL7.09-12.8 h-[5]
MZ1 BET Proteins-ParenteralNot suitable for oral administration due to high PGP efflux[6]----

Note: '-' indicates data not available in the cited sources. The presented data is compiled from different studies and experimental conditions may vary.

Signaling Pathway and Experimental Workflow

To understand the context of these pharmacokinetic profiles, it is essential to visualize the mechanism of action of VHL-type degraders and the typical workflow for their evaluation.

VHL_Degrader_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VHL-PROTAC Degrader PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits PROTAC->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PK_Workflow cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing (e.g., IV, PO) Animal_Model Animal Model (e.g., Mouse, Rat) Dosing->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Prep->Sample_Extraction LCMS LC-MS/MS Quantification Sample_Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

References

Revolutionizing Colorectal Cancer Therapy: A Comparative Guide to the Synergy of PROTAC VHL-type degrader-1 with ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of colorectal cancer treatment is continually evolving, with a growing emphasis on targeted therapies that exploit the inherent vulnerabilities of cancer cells. One of the most promising of these vulnerabilities lies in the DNA Damage Response (DDR) network. This guide provides an in-depth evaluation of a novel therapeutic strategy: the synergistic combination of PROTAC VHL-type degrader-1 , a potent degrader of the Ataxia Telangiectasia Mutated (ATM) protein, with the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738. This combination leverages the principle of synthetic lethality to selectively eliminate cancer cells with compromised DDR pathways.

Executive Summary

This compound (also referred to as compound 9b) is a heterobifunctional molecule that induces the degradation of ATM kinase, a central player in the DDR pathway, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] When combined with AZD6738, an inhibitor of the complementary ATR kinase, a powerful synergistic anti-tumor effect is observed in colorectal cancer models.[2] This guide will dissect the experimental data supporting this synergy, detail the methodologies used, and compare this combination with alternative therapeutic strategies targeting the DDR pathway.

Mechanism of Action: A Dual Assault on the DNA Damage Response

The synergistic effect of this compound and AZD6738 is rooted in the concept of synthetic lethality. The ATM and ATR kinases are critical for repairing DNA damage and maintaining genomic stability.[3] While the loss of either ATM or ATR alone can be compensated for by the other, the simultaneous loss of both pathways is catastrophic for the cell, leading to an accumulation of DNA damage and subsequent apoptosis.[4]

This compound eliminates ATM protein, while AZD6738 inhibits the kinase activity of ATR. This dual blockade cripples the cancer cell's ability to respond to DNA damage, leading to cell cycle arrest and programmed cell death.[2][5]

cluster_0 This compound Action cluster_1 ATR Inhibition cluster_2 Cellular Outcome PROTAC PROTAC VHL-type degrader-1 ATM ATM Protein PROTAC->ATM Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome ATM->Proteasome Degradation VHL->ATM Ubiquitinates Ub Ubiquitin DNA_Damage DNA Damage Accumulation Proteasome->DNA_Damage AZD6738 AZD6738 ATR ATR Kinase AZD6738->ATR Inhibits ATR_inactive ATR Kinase (Inactive) ATR_inactive->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of synergistic action.

Quantitative Synergy Analysis

The synergistic interaction between this compound (9b) and AZD6738 has been quantitatively assessed in colorectal cancer cell lines. The combination demonstrates a significant enhancement in anti-proliferative activity compared to either agent alone.

Cell LineDrug CombinationSynergy Score (Loewe)Key Findings
SW620 PROTAC 9b + AZD6738SynergisticSignificant increase in growth inhibition compared to single agents.[2]
SW480 PROTAC 9b + AZD6738SynergisticPotentiation of DNA damage response, indicated by increased γ-H2AX.[2]

In Vivo Efficacy:

In a xenograft mouse model using SW620 cells, the combination of PROTAC 9b and AZD6738 resulted in a notable reduction in tumor volume compared to vehicle control or single-agent treatment, demonstrating a potent in vivo synthetic lethal effect.[2] Importantly, the combination was well-tolerated, with no significant weight loss observed in the mice.[2]

Treatment GroupAverage Tumor VolumeTumor Growth Inhibition
VehicleHigh-
PROTAC 9b aloneModerateSignificant reduction vs. vehicle
AZD6738 aloneModerateSignificant reduction vs. vehicle
PROTAC 9b + AZD6738 Low Strongly synergistic reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are key experimental protocols adapted from the foundational study by Liu et al. (2024).

Cell Viability Assay (MTT Assay):

  • Colorectal cancer cells (SW620 and SW480) were seeded in 96-well plates.

  • After 24 hours, cells were treated with increasing doses of this compound, AZD6738, or the combination of both for 48 hours.[2]

  • MTT reagent was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the control group.

  • Synergy scores were calculated using the Combenefit platform based on the Loewe additivity model.[2]

start Start seed Seed cells in 96-well plate start->seed treat Treat with drugs (48 hours) seed->treat mtt Add MTT reagent (4 hours) treat->mtt dissolve Dissolve formazan in DMSO mtt->dissolve read Read absorbance at 490 nm dissolve->read analyze Calculate viability & synergy read->analyze end End analyze->end

Figure 2: Cell viability assay workflow.

Western Blot Analysis for ATM Degradation and DNA Damage Response:

  • Cells were treated with this compound and/or AZD6738 for the indicated times.

  • Cells were lysed, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against ATM, γ-H2AX, and a loading control (e.g., GAPDH).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study:

  • SW620 cells were subcutaneously injected into nude mice.

  • When tumors reached a palpable size, mice were randomized into four groups: vehicle, this compound alone, AZD6738 alone, and the combination.

  • Drugs were administered according to the specified dosing schedule.

  • Tumor volume and body weight were measured regularly.

  • At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis (e.g., for γ-H2AX and cleaved-caspase 3).[2]

Comparison with Alternative Therapies

The combination of this compound and AZD6738 represents a novel approach within the broader landscape of DDR-targeted therapies. Here's a comparison with other strategies:

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
PROTAC ATM Degrader + ATR Inhibitor Degradation of ATM protein and inhibition of ATR kinase activity.Highly specific and potent due to catalytic nature of PROTACs; potential to overcome resistance to inhibitors.PROTACs are a relatively new modality with potential challenges in pharmacokinetics and delivery.
ATM Inhibitor + ATR Inhibitor Inhibition of both ATM and ATR kinase activity.Conceptually similar synthetic lethality approach.May require higher drug concentrations to achieve sustained pathway inhibition compared to a degrader; potential for off-target effects of small molecule inhibitors.
PARP Inhibitors Inhibit Poly (ADP-ribose) polymerase, a key enzyme in base excision repair.Clinically validated in certain cancers with BRCA mutations.Efficacy in colorectal cancer is still under investigation and may be limited to specific subtypes.[6]
Chemotherapy (e.g., Oxaliplatin) + DDR Inhibitor Standard-of-care chemotherapy induces DNA damage, while the DDR inhibitor prevents its repair.Potential to sensitize tumors to existing chemotherapies.[7]Increased potential for toxicity and side effects due to the non-specific nature of chemotherapy.

Future Perspectives and Conclusion

The synergistic combination of this compound and the ATR inhibitor AZD6738 holds significant promise for the treatment of colorectal cancer. By effectively inducing synthetic lethality through a dual blockade of the DDR pathway, this strategy offers a highly targeted and potent anti-tumor effect. The preclinical data are compelling, demonstrating robust synergy both in vitro and in vivo.

Further research is warranted to explore the full clinical potential of this combination, including the identification of predictive biomarkers to select patients most likely to respond. As our understanding of the intricacies of the DDR network deepens, such innovative combination therapies will undoubtedly play an increasingly important role in the future of personalized cancer medicine. The continued development of PROTAC technology, in particular, opens up exciting new avenues for targeting previously "undruggable" proteins and overcoming resistance to conventional inhibitors.

References

Safety Operating Guide

Proper Disposal of PROTAC VHL-type degrader-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like PROTAC VHL-type degrader-1 are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including detailed operational and disposal plans, to guide laboratory personnel in the proper management of this potent research compound.

This compound is a VHL-type proteolysis-targeting chimera that induces the degradation of specific target proteins. Due to its biological activity, it is crucial to handle and dispose of this compound and any contaminated materials as hazardous chemical waste. The following procedures are based on general best practices for the disposal of potent, biologically active small molecules and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Always consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Chemical and Stability Data

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following table summarizes key storage and stability information for MedChemExpress (MCE) product HY-158345.

FormStorage TemperatureStability
Powder-20°C3 years
4°C2 years
In solvent-80°C6 months
-20°C1 month

Mechanism of Action: VHL-Mediated Protein Degradation

This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This proximity facilitates the tagging of the target protein with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_VHL_Pathway This compound Signaling Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC Target_Protein Target_Protein PROTAC->Target_Protein Binds VHL_E3_Ligase VHL_E3_Ligase PROTAC->VHL_E3_Ligase Recruits Target_Protein_Ub Ubiquitinated Target Protein Ub Ubiquitin VHL_E3_Ligase->Ub Ub->Target_Protein Tags Proteasome Proteasome Target_Protein_Ub->Proteasome Recognized by Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: Mechanism of action for this compound.

Experimental Protocol: Proper Disposal Procedure

The following step-by-step guide outlines the proper disposal procedure for this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

2. Waste Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, tubes, vials, absorbent paper).

    • Contaminated PPE (e.g., gloves).

3. Waste Collection:

  • Solid Waste: Collect all solid waste (unused compound, contaminated consumables) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste (solutions containing the compound) in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

4. Labeling:

  • All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS number: 2821804-13-9.

    • An indication of the hazards (e.g., "Biologically Active," "Chemical Hazard").

    • The accumulation start date.

5. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

6. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS program. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Disposal_Workflow Disposal Workflow for this compound Start Begin Disposal PPE Wear Appropriate PPE Start->PPE Segregate Segregate Waste (Solid & Liquid) PPE->Segregate Collect_Solid Collect Solid Waste in Designated Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Separate Container Segregate->Collect_Liquid Label Label Waste Containers Accurately Collect_Solid->Label Collect_Liquid->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS_Pickup Arrange for EHS Waste Pickup Store->EHS_Pickup

Caption: Step-by-step workflow

Personal protective equipment for handling PROTAC VHL-type degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PROTAC VHL-type degrader-1 (CAS No. 2821804-13-9), a potent VHL-type PROTAC designed to induce the degradation of the ATM protein. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.

This compound is a targeted protein degrader intended for research use only.[1][2] As with all biologically active small molecules, proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination. While a specific Safety Data Sheet (SDS) should always be consulted, the following guidelines are based on best practices for handling potent chemical compounds.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative information for this compound.

ParameterValueNotes
CAS Number 2821804-13-9
Molecular Formula C49H55N9O6S
Molecular Weight 898.08 g/mol
Storage (Solid/Powder) -20°C (3 years)Can be stored at 4°C for up to 2 years.[2]
Storage (In Solvent) -80°C (6 months)Can be stored at -20°C for up to 1 month.[2]
Solubility 100 mg/mL in DMSO (111.35 mM)Requires ultrasonic assistance for dissolution.[2]

Personal Protective Equipment (PPE)

Due to the potent nature of PROTACs, a stringent PPE policy must be enforced at all times. The following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant nitrile gloves are required. Double gloving is highly recommended to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from splashes or solid particles.

  • Lab Coat: A dedicated, buttoned lab coat, preferably with tight-fitting cuffs, should be worn to protect skin and personal clothing.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of generating aerosols.

Operational Plan: Step-by-Step Handling Procedures

All handling of the solid compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

1. Preparation:

  • Before handling, ensure all required PPE is worn correctly.
  • Designate a specific, clean area within the chemical fume hood for handling the compound.
  • Have all necessary equipment (e.g., microbalance, spatulas, vials, solvent) ready within the fume hood.

2. Weighing the Solid Compound:

  • Use a calibrated microbalance placed inside the fume hood.
  • Employ anti-static spatulas and weighing paper to minimize dust generation.
  • Handle the solid compound gently to avoid creating airborne particles.

3. Solution Preparation:

  • In the fume hood, carefully add the desired volume of solvent (e.g., DMSO) to the vial containing the weighed solid.
  • As indicated, ultrasonic agitation may be necessary to fully dissolve the compound.[2]
  • Once dissolved, securely cap the vial.

4. Storage of Solutions:

  • For long-term storage, aliquot the stock solution into tightly sealed vials and store at -80°C for up to six months or -20°C for up to one month.[2]
  • Label all vials clearly with the compound name, concentration, date, and your initials.

Disposal Plan: Step-by-Step Waste Management

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: This includes unused or expired solid compound, contaminated gloves, pipette tips, weighing paper, and any other contaminated consumables.
  • Liquid Waste: This includes any remaining stock solutions, and solvents used to rinse contaminated glassware.
  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

2. Waste Collection:

  • Solid Waste: Collect in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
  • Liquid Waste: Collect in a separate, sealed, and shatter-resistant container clearly labeled for liquid hazardous waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."
  • The label should include the full chemical name: "this compound" and its CAS number (2821804-13-9).

4. Storage and Disposal:

  • Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
  • Arrange for disposal through your institution's EHS office according to all local, state, and federal regulations.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualized Workflows and Pathways

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood weigh Weigh Solid prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve segregate_solid Segregate Solid Waste weigh->segregate_solid Contaminated materials aliquot Aliquot and Store dissolve->aliquot segregate_liquid Segregate Liquid Waste dissolve->segregate_liquid Waste solution aliquot->segregate_solid Used tips, etc. label_waste Label Hazardous Waste segregate_solid->label_waste segregate_liquid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for handling this compound.

G This compound Mechanism of Action protac PROTAC VHL-type degrader-1 ternary Ternary Complex (PROTAC + VHL + ATM) protac->ternary vhl VHL E3 Ligase vhl->ternary atm ATM Protein (Target) atm->ternary ternary->protac Recycled ub_atm Ubiquitinated ATM ternary->ub_atm Ubiquitination ub Ubiquitin ub->vhl Recruited by E3 Ligase proteasome Proteasome ub_atm->proteasome Targeting degraded Degraded ATM Peptides proteasome->degraded Degradation

Caption: Mechanism of action for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.